molecular formula C14H26N4O2S B11827870 Biotin-C4-amide-C5-NH2

Biotin-C4-amide-C5-NH2

Número de catálogo: B11827870
Peso molecular: 314.45 g/mol
Clave InChI: RHLVNHVKSXNHES-KUNJKIHDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Biotin-C4-amide-C5-NH2 is a useful research compound. Its molecular formula is C14H26N4O2S and its molecular weight is 314.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H26N4O2S

Peso molecular

314.45 g/mol

Nombre IUPAC

N-(4-aminobutyl)-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide

InChI

InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1

Clave InChI

RHLVNHVKSXNHES-KUNJKIHDSA-N

SMILES isomérico

C1C2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2

SMILES canónico

C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-C4-amide-C5-NH2: A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Biotin-C4-amide-C5-NH2, a versatile biotinylation reagent with significant utility in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical and Physical Properties

This compound is a synthetic derivative of biotin (B1667282) (Vitamin H) featuring a C4 amide spacer arm and a terminal C5 primary amine. This structural arrangement allows for the covalent attachment of the biotin moiety to various molecules of interest, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection, purification, and targeted delivery applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name N-(4-Aminobutyl)-5-((3aS,4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Synonyms This compound[1][2][3]
CAS Number 151294-96-1[1][2][3][4]
Molecular Formula C14H26N4O2S[2][3][4]
Molecular Weight 314.45 g/mol [3]
Appearance Solid
Purity Typically >95% or >96%[3]
Boiling Point 650.1 ± 50.0 °C at 760 mmHg
Storage Conditions 4°C, protect from light. For long-term storage, -20°C is recommended.[1][2]

Applications in Research and Drug Development

The primary application of this compound lies in its role as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[5] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.

The biotin moiety of this linker can be exploited in several ways:

  • Purification: The strong and highly specific interaction between biotin and avidin/streptavidin enables efficient purification of the biotinylated antibody or the final ADC product.

  • Detection and Characterization: Biotinylated ADCs can be easily detected and quantified using avidin or streptavidin-based assays, such as ELISA and Western blotting.

  • Targeting: In some strategies, the biotin-avidin interaction itself can be used as a targeting mechanism, where a biotinylated antibody is administered first, followed by an avidin-conjugated drug.

While primarily used in ADC research, the terminal amine group allows for the conjugation of this compound to any molecule containing a reactive carboxyl group, making it a versatile tool for biotinylating proteins, peptides, and other biomolecules.

Experimental Protocols and Workflows

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using an Amine Linker

The following diagram illustrates a generalized workflow for the synthesis of an ADC where a linker with a terminal amine, such as this compound, is conjugated to a monoclonal antibody. This process typically involves the activation of carboxyl groups on the antibody, followed by amide bond formation with the linker-payload conjugate.

ADC_Synthesis_Workflow cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Activated_mAb Activated mAb (with reactive esters) mAb->Activated_mAb EDC/NHS Chemistry ADC_Crude Crude ADC Activated_mAb->ADC_Crude Amide Bond Formation Linker_Payload This compound -Payload Conjugate Linker_Payload->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (e.g., Chromatography) Characterization Characterization (HIC, SEC, Mass Spec) Purified_ADC->Characterization

Figure 1: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an amine-containing linker.

Detailed Experimental Protocol: Conjugation of an Amine-Terminated Linker to an Antibody

This protocol outlines the general steps for conjugating an amine-containing linker (like this compound, pre-conjugated to a payload) to the carboxyl groups of a monoclonal antibody using carbodiimide (B86325) chemistry.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound pre-conjugated to the desired payload

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Activation Buffer.

    • Adjust the concentration of the mAb to a working concentration (typically 1-10 mg/mL).

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add EDC and NHS to the mAb solution. The molar excess of EDC and NHS over the mAb should be optimized.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Dissolve the amine-containing linker-payload in the Conjugation Buffer.

    • Add the linker-payload solution to the activated mAb solution. The molar ratio of the linker-payload to the mAb will determine the drug-to-antibody ratio (DAR) and needs to be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by quenching the unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reagents using an appropriate chromatography method such as SEC or HIC.

  • Characterization:

    • Characterize the purified ADC to determine the DAR, aggregation levels, and purity. Common analytical techniques include HIC, SEC, and mass spectrometry.[6][7]

Workflow for In Vitro and In Vivo Evaluation of ADCs

Following successful synthesis and characterization, the efficacy of the ADC is evaluated through a series of in vitro and in vivo experiments.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Target Antigen-Positive and Negative Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Cytotoxicity_Assay Binding_Assay Binding Assay (e.g., ELISA, Flow Cytometry) Cell_Lines->Binding_Assay Internalization_Assay Internalization Assay Cell_Lines->Internalization_Assay Xenograft_Model Tumor Xenograft Animal Model Cytotoxicity_Assay->Xenograft_Model Lead Candidate Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (Body Weight, Clinical Signs) Xenograft_Model->Toxicity_Study PK_PD_Study Pharmacokinetics (PK) & Pharmacodynamics (PD) Study Xenograft_Model->PK_PD_Study

Figure 2: General workflow for the preclinical evaluation of an Antibody-Drug Conjugate.

Safety and Handling

This compound is intended for research use only. As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. The material safety data sheet (MSDS) should be consulted for detailed safety information.[4] The compound may be harmful if swallowed and can cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of biotechnology and drug development. Its application as a cleavable linker in the construction of ADCs highlights its importance in the advancement of targeted cancer therapies. A thorough understanding of its chemical properties and the optimization of conjugation and evaluation protocols are essential for its successful implementation in research and the development of novel bioconjugates.

References

In-Depth Technical Guide: Biotin-C4-amide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-C4-amide-C5-NH2, a critical reagent in bioconjugation and antibody-drug conjugate (ADC) development. This document details its chemical properties, identifies key suppliers, and outlines its primary applications, complete with illustrative workflows.

Core Compound Data

This compound is a versatile linker molecule that incorporates a biotin (B1667282) moiety for affinity-based applications and a primary amine for conjugation.

PropertyValue
CAS Number 151294-96-1[1]
Molecular Formula C14H26N4O2S[1]
Molecular Weight 314.45 g/mol [1]
Synonyms N-(4-Aminobutyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, N-(4-Aminobutyl)biotinamide

Commercial Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes.

SupplierPurityNotes
Chemsrc Varies by vendorPlatform with multiple suppliers.
Xcess Biosciences Not specifiedDescribed as a cleavable ADC linker.[2]
ALFAGEN Not specifiedLabeled as a cleavable ADC linker.[3]
DC Chemicals >98%Marketed as a cleavable ADC linker.[4]
ChemicalBook Not specifiedListed as a cleavable ADC linker.[5]

Primary Application: Antibody-Drug Conjugate (ADC) Synthesis

The principal application of this compound is as a cleavable linker in the synthesis of ADCs.[1][2][3][4][5] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in connecting the antibody to the drug and is designed to be stable in circulation but to release the payload upon internalization into the target cell.

Experimental Workflow: ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate utilizing a biotinylated linker like this compound. This workflow represents a common strategy in ADC development, where the biotin group can be used for purification or as a secondary targeting/detection mechanism.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation to Drug cluster_antibody_modification Step 3: Antibody Preparation cluster_final_conjugation Step 4: Final ADC Assembly cluster_purification Step 5: Purification Linker This compound ActivatedLinker Activated Linker (e.g., with SMCC) Linker->ActivatedLinker Activation LinkerDrug Linker-Drug Conjugate ActivatedLinker->LinkerDrug Drug Cytotoxic Drug Drug->LinkerDrug Conjugation ADC Antibody-Drug Conjugate (ADC) LinkerDrug->ADC Antibody Monoclonal Antibody ReducedAntibody Reduced Antibody (Exposed Thiols) Antibody->ReducedAntibody Reduction ReducedAntibody->ADC Conjugation PurifiedADC Purified ADC ADC->PurifiedADC e.g., Chromatography

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathways

This compound is a synthetic linker and does not have a direct role in modulating biological signaling pathways. Its utility lies in its application as a tool to create targeted therapeutics, such as ADCs, which are designed to interact with specific cellular pathways. For instance, an ADC constructed with this linker could deliver a drug that inhibits a signaling pathway critical for cancer cell survival. The biotin component can also be used in affinity-based pull-down assays to study protein-protein interactions, which are fundamental to virtually all signaling pathways.

Experimental Workflow: Affinity-Based Protein Pull-Down

The diagram below outlines the logical steps involved in using a biotinylated molecule for a pull-down experiment to identify protein interaction partners.

Pull_Down_Workflow Bait_Prep 1. Bait Preparation (Conjugate this compound to Protein of Interest) Incubation 2. Incubation (Biotinylated Bait + Cell Lysate) Bait_Prep->Incubation Capture 3. Capture (Add Streptavidin-coated Beads) Incubation->Capture Wash 4. Wash Steps (Remove Non-specific Binders) Capture->Wash Elution 5. Elution (Release Bound Proteins) Wash->Elution Analysis 6. Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

Caption: Workflow for an affinity-based protein pull-down assay.

References

An In-Depth Technical Guide to EDC Chemistry for Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bioconjugation is paramount for developing robust assays and targeted therapeutics. Among the various labeling techniques, biotinylation—the process of covalently attaching biotin (B1667282) to a molecule—is a cornerstone for detection, purification, and immobilization applications. This guide provides a comprehensive overview of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) chemistry, a versatile and widely used method for biotinylating proteins and other biomolecules through their carboxyl groups.

Core Principles of EDC Chemistry

EDC is a zero-length crosslinker, meaning it facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage.[1] This characteristic is particularly advantageous when labeling proteins, as it avoids the introduction of potentially immunogenic or functionally disruptive spacer arms. The primary targets for EDC-mediated biotinylation on proteins are the C-terminal carboxyl group and the side chains of aspartic and glutamic acid residues.[1]

The reaction proceeds via a two-step mechanism. First, EDC activates a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1] This intermediate can then react with a primary amine to form a stable amide bond, releasing an N-substituted urea (B33335) byproduct.[1] However, the O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which regenerates the carboxyl group and reduces coupling efficiency.[1]

To enhance the stability of the activated intermediate and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture.[1][2] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1] This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines at physiological pH to form the desired amide bond.[1][2]

Key Reagents and Their Roles

ReagentChemical NameFunction
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideActivates carboxyl groups to form a reactive O-acylisourea intermediate.[3][4]
NHS / Sulfo-NHS N-hydroxysuccinimide / N-hydroxysulfosuccinimideStabilizes the activated carboxyl group by forming a semi-stable NHS ester, increasing coupling efficiency.[1][2]
Biotin Hydrazide / Amine-PEG-Biotin Biotin derivativesProvides the primary amine group that reacts with the activated carboxyl group to form the final biotin conjugate.[5]
MES Buffer 2-(N-morpholino)ethanesulfonic acidA non-amine, non-carboxylate buffer ideal for EDC chemistry, typically used at a slightly acidic pH to optimize the activation step.[1][4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of EDC/NHS-mediated biotinylation and a typical experimental workflow for labeling a protein.

EDC_Biotinylation_Mechanism cluster_activation Activation cluster_conjugation Conjugation Protein_COOH Protein-COOH O_Acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->Protein_COOH NHS_Ester NHS-ester intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS Biotinylated_Protein Biotinylated Protein O_Acylisourea->Biotinylated_Protein + Biotin-NH2 NHS NHS / Sulfo-NHS NHS_Ester->Biotinylated_Protein + Biotin-NH2 Biotin_NH2 Biotin-NH2 Urea_Byproduct Urea Byproduct Hydrolysis Hydrolysis

Caption: EDC/NHS biotinylation reaction mechanism.

Biotinylation_Workflow Start Start: Dissolve Protein in MES Buffer Add_Biotin Add Amine-Containing Biotin Reagent Start->Add_Biotin Prepare_EDC_NHS Prepare fresh EDC/NHS Solution Add_Biotin->Prepare_EDC_NHS Add_EDC_NHS Add EDC/NHS to Protein-Biotin Mixture Prepare_EDC_NHS->Add_EDC_NHS Incubate Incubate (e.g., 2 hours at RT) Add_EDC_NHS->Incubate Quench Quench Reaction (Optional, e.g., with 2-Mercaptoethanol) Incubate->Quench Purify Purify Biotinylated Protein (Desalting or Dialysis) Quench->Purify End End: Characterize Biotinylated Protein Purify->End

Caption: A typical experimental workflow for protein biotinylation.

Experimental Protocols and Quantitative Data

The efficiency of EDC-mediated biotinylation is influenced by several factors, including pH, reagent concentrations, and incubation time. The following tables summarize typical reaction conditions and provide a starting point for optimization.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
pH 4.5 - 7.2 (Activation)[6] 7.0 - 8.0 (Conjugation)[6]The activation of carboxyl groups with EDC is most efficient in acidic conditions.[1] The reaction of the NHS-ester with primary amines is favored at neutral to slightly alkaline pH.[6]
Buffer MES, PBS (non-amine, non-carboxylate)Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the reaction and should be avoided.[3]
Temperature Room Temperature or 4°CRoom temperature reactions are typically faster, while 4°C can be used to slow down the reaction and minimize protein degradation.[5][7]
Incubation Time 15 minutes (Activation)[2] 2 hours to overnight (Conjugation)[5]A short activation time is sufficient to form the NHS-ester. Longer incubation is needed for the conjugation step to proceed to completion.

Table 2: Example Reagent Concentrations for Protein Biotinylation

ReagentTypical ConcentrationMolar Excess (relative to protein)
Protein 1 - 10 mg/mL[5][8]-
EDC 2 - 10 mM[6][9]20 - 100 fold
NHS / Sulfo-NHS 5 - 20 mM[6][9]50 - 250 fold
Biotin Reagent 1 - 5 mM[5]10 - 50 fold

Detailed Experimental Protocol: Two-Step Biotinylation of a Protein

This protocol is adapted from established procedures and is suitable for a moderately-sized protein (30-100 kDa).[2][5][6]

  • Protein Preparation: Dissolve 5-10 mg of the protein in 1 mL of 0.1 M MES buffer, pH 4.7-5.5.[5]

  • Biotin Reagent Preparation: Prepare a 50 mM solution of an amine-containing biotin derivative (e.g., Biotin-LC-Hydrazide) in an appropriate solvent like DMSO.[5]

  • Activation Reaction:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.[6]

    • Prepare a fresh solution of EDC (e.g., 500 mM in reaction buffer) and Sulfo-NHS (e.g., 500 mM in reaction buffer).[5]

    • Add the Sulfo-NHS solution to the protein solution to a final concentration of approximately 5 mM.[6]

    • Immediately add the EDC solution to the protein mixture to a final concentration of about 2 mM.[6]

    • Incubate for 15 minutes at room temperature.[2][6]

  • Quenching the EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the unreacted EDC.[2][6] This step is crucial in a two-step protocol to prevent cross-reaction with the second protein or molecule to be added.

  • Buffer Exchange (Optional): To remove excess activating and quenching reagents, pass the protein solution through a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5).[6]

  • Biotinylation Reaction:

    • Add the prepared biotin reagent to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is a good starting point.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]

  • Purification: Remove non-reacted biotin and byproducts by desalting or dialysis.[5] The biotinylated protein is now ready for use or characterization.

Troubleshooting and Optimization

  • Protein Polymerization: A common issue with EDC chemistry is the cross-linking of proteins, as they contain both carboxyl and amine groups.[5] To minimize this, use a large molar excess of the biotin reagent to outcompete the protein's primary amines.[1][5] Alternatively, one can block the protein's amines with a reagent like Sulfo-NHS-Acetate before initiating the EDC reaction.[5]

  • Low Biotinylation Efficiency: If the labeling efficiency is low, consider optimizing the pH for both the activation and conjugation steps.[6] Increasing the concentration of EDC, NHS, and the biotin reagent can also improve the yield.[1] Ensure that the buffers used are free of extraneous amines and carboxylates.[3]

  • Protein Precipitation: If the protein precipitates during the reaction, it may be due to excessive cross-linking or the use of too much EDC.[6] Reducing the amount of EDC or performing the reaction at a lower temperature may help.

By carefully controlling the reaction conditions and understanding the underlying chemistry, researchers can successfully employ EDC-mediated biotinylation to generate valuable reagents for a wide array of biological applications.

References

An In-depth Technical Guide to Labeling Acidic Residues with Biotin-C4-amide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-C4-amide-C5-NH2, a versatile reagent for the targeted biotinylation of acidic amino acid residues (aspartic acid and glutamic acid) in proteins and peptides. This document details the underlying chemistry, experimental protocols, and applications of this technique, with a focus on providing practical information for researchers in proteomics, drug discovery, and molecular biology.

Introduction to Acidic Residue Labeling

The selective modification of amino acid side chains is a cornerstone of chemical biology, enabling the study of protein structure, function, and interactions. While primary amines on lysine (B10760008) residues are common targets for biotinylation, labeling the carboxyl groups of aspartic and glutamic acids offers an alternative strategy, particularly when lysine modification is undesirable or when these acidic residues play a critical role in protein function. This compound, with its terminal primary amine, is designed for this purpose, allowing for the covalent attachment of a biotin (B1667282) tag via a carbodiimide-mediated reaction.

Biotinylation, the process of attaching biotin to a molecule, is a powerful tool due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. This high-affinity interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

Chemical Properties of this compound

This compound is a biotin derivative featuring a C4 amide linker and a C5 amine terminus. The primary amine group is the reactive handle for conjugation to carboxyl groups.

PropertyValue
Chemical Formula C14H26N4O2S
Molecular Weight 314.45 g/mol
CAS Number 151294-96-1
Purity Typically >95%
Physical Form Solid
Solubility Soluble in organic solvents like DMSO and DMF

The Chemistry of Labeling: EDC/NHS Coupling

The covalent attachment of this compound to acidic residues is most commonly achieved through a carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

The reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on aspartic and glutamic acid residues to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Amine Reaction and Amide Bond Formation: The primary amine of this compound then reacts with the activated carboxyl group, displacing the EDC byproduct and forming a stable amide bond.

To improve the efficiency and stability of the reaction, NHS or sulfo-NHS is often included. These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amine of the biotinylation reagent.

G Chemical Reaction of this compound with an Acidic Residue Protein_COOH Protein-COOH (Aspartic or Glutamic Acid) O_acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester intermediate (more stable) O_acylisourea->NHS_ester + NHS Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) O_acylisourea->Biotinylated_Protein + Biotin-NH2 (direct reaction) NHS NHS or Sulfo-NHS NHS_ester->Biotinylated_Protein + Biotin-NH2 - NHS Biotin_NH2 This compound

EDC/NHS-mediated coupling of this compound to a carboxyl group.

Experimental Protocols

The following is a general protocol for the biotinylation of a protein with this compound using EDC and Sulfo-NHS. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Recommended Reaction Conditions
ParameterRecommended RangeNotes
pH (Activation) 4.5 - 6.0Optimal for EDC activation of carboxyl groups.
pH (Coupling) 7.2 - 8.0Favors the reaction of the NHS-ester with the primary amine.
Molar Excess (EDC:Protein) 10-100 foldHigher excess may be needed for dilute protein solutions.
Molar Excess (Sulfo-NHS:Protein) 20-200 foldGenerally used at a 2-fold excess over EDC.
Molar Excess (this compound:Protein) 20-50 foldShould be optimized to achieve the desired degree of labeling.
Reaction Time (Activation) 15-30 minutesAt room temperature.
Reaction Time (Coupling) 1-2 hoursAt room temperature, or overnight at 4°C.
Step-by-Step Labeling Protocol
  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, it must be exchanged into the Activation Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 200 mM stock solution of Sulfo-NHS in Activation Buffer.

  • Activation of Protein:

    • Add the required volume of EDC and Sulfo-NHS stock solutions to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended): To achieve a two-step reaction and increase specificity, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).

  • Biotinylation Reaction:

    • If a buffer exchange was performed, add the this compound stock solution to the activated protein in Coupling Buffer.

    • If no buffer exchange was performed, adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer and then add the this compound stock solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Protein: Remove excess, unreacted biotinylation reagent and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Determination of Biotin Incorporation

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Applications in Research and Drug Development

The ability to selectively label acidic residues opens up numerous applications in biological research and drug development.

  • Protein-Protein Interaction Studies: Biotinylated proteins can be used as baits to pull down interacting partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

  • Targeted Drug Delivery: Biotin can serve as a targeting moiety to deliver drugs to cells that overexpress biotin receptors.[1]

  • Immunoassays: Biotinylated proteins can be used in various immunoassay formats, such as ELISA and Western blotting, for detection and quantification.

  • Protein Immobilization: Biotinylated proteins can be immobilized on streptavidin-coated surfaces for various applications, including biosensors and affinity chromatography.

  • Antibody-Drug Conjugates (ADCs): this compound has been described as a linker for the synthesis of ADCs.[2]

G Experimental Workflow for Protein Labeling and Pulldown cluster_labeling Protein Labeling cluster_pulldown Affinity Pulldown cluster_analysis Analysis Protein_Prep Protein Preparation Activation Activation with EDC/Sulfo-NHS Protein_Prep->Activation Biotinylation Incubation with this compound Activation->Biotinylation Quenching Quenching Reaction Biotinylation->Quenching Purification Purification of Biotinylated Protein Quenching->Purification Incubation Incubation of Lysate with Biotinylated Protein Purification->Incubation Cell_Lysis Cell Lysis Cell_Lysis->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Washing Washing to Remove Non-specific Binders Capture->Washing Elution Elution of Interacting Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

A general workflow for labeling a target protein and identifying its interaction partners.

Signaling Pathway Application Example

A key application of this technology is in the elucidation of signaling pathways. For instance, a researcher could investigate the components of a signaling complex downstream of a receptor tyrosine kinase (RTK).

G Identifying Signaling Complex Components cluster_pulldown Pulldown using Streptavidin RTK Receptor Tyrosine Kinase (RTK) (Biotinylated on Acidic Residues) GRB2 GRB2 RTK->GRB2 recruits Ligand Ligand Ligand->RTK binds SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Signaling ERK->Downstream

Using a biotinylated RTK to pull down and identify interacting adaptor proteins like GRB2 and SOS.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC or this compound- Incorrect buffer composition (presence of amines or carboxylates)- Suboptimal pH- Insufficient molar excess of reagents- Use fresh, high-quality reagents- Ensure buffer is free of interfering substances- Optimize pH for activation and coupling steps- Increase the molar excess of EDC, Sulfo-NHS, and this compound
Protein Precipitation - High degree of labeling leading to insolubility- Cross-linking of proteins by EDC- Reduce the molar excess of biotinylation reagent- Perform a two-step reaction with buffer exchange to remove EDC before adding the protein to be labeled
High Background in Pulldown - Non-specific binding to streptavidin beads- Insufficient washing- Pre-clear the lysate with streptavidin beads- Increase the number and stringency of wash steps

Conclusion

This compound is a valuable tool for the targeted labeling of acidic residues in proteins and peptides. The EDC/NHS-mediated coupling chemistry provides a robust method for attaching a biotin tag, enabling a wide range of applications in proteomics, drug discovery, and diagnostics. By carefully optimizing reaction conditions, researchers can achieve efficient and specific biotinylation, facilitating the study of protein function and interactions.

References

Biotin-C4-amide-C5-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and potential applications of Biotin-C4-amide-C5-NH2, a biotinylation reagent and linker molecule. This document is intended for professionals in research and drug development who utilize biotin-streptavidin systems for affinity-based assays, protein purification, and drug targeting.

Core Molecular Data

This compound is a derivative of biotin (B1667282) featuring a C4 amide linker and a terminal C5 primary amine. This structure allows for its conjugation to other molecules, primarily through the terminal amine group.

PropertyValueCitations
Chemical Formula C14H26N4O2S[1][2][3]
Molecular Weight 314.45 g/mol [1][2]
CAS Number 151294-96-1[1][2][3]
Purity >96%[1][2]

Applications in Research and Drug Development

This compound serves as a versatile tool in a variety of biochemical and molecular biology applications. The terminal primary amine allows for its conjugation to molecules containing reactive groups such as carboxylic acids, aldehydes, or ketones.[4] The biotin moiety provides a high-affinity binding site for streptavidin and avidin, which is one of the strongest known non-covalent interactions in nature.[5]

This strong and specific interaction is leveraged in numerous applications, including:

  • Affinity Purification: Immobilized streptavidin can be used to capture and purify proteins or other biomolecules that have been labeled with this compound.[5]

  • Pull-Down Assays: This technique is used to study protein-protein interactions. A biotinylated "bait" protein can be used to capture its interacting partners ("prey") from a cell lysate.[6][7]

  • Immunoassays: The high affinity of the biotin-streptavidin interaction can be used to enhance signal detection in techniques like ELISA and Western blotting.

  • Drug Delivery and Targeting: Biotinylation can be used to target drugs or imaging agents to cells or tissues that express biotin receptors.[5]

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general framework for the use of this compound in common experimental workflows.

Protocol 1: Biotinylation of a Protein via Carboxyl Groups

This protocol describes the general steps for conjugating this compound to a protein through its carboxyl groups (e.g., on aspartic or glutamic acid residues) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) (optional, for increasing efficiency)

  • Reaction buffer (e.g., MES, pH 4.5-6.0)

  • Quenching buffer (e.g., Tris-HCl)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in the reaction buffer. Ensure the buffer is free of extraneous amines or carboxyl groups.

  • Activation of Carboxyl Groups: Add EDC (and optionally NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Biotinylation Reaction: Add this compound to the reaction mixture. The molar ratio of the biotin reagent to the protein will need to be optimized but a 20-50 fold molar excess is a common starting point.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted EDC.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Confirmation of Biotinylation: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Protein-Protein Interaction Pull-Down Assay

This protocol outlines the steps for a pull-down assay using a biotinylated "bait" protein to identify interacting "prey" proteins from a cell lysate.[6][7]

Materials:

  • Biotinylated bait protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin[1]

  • Cell lysate containing potential "prey" proteins

  • Lysis buffer

  • Binding/Wash buffer (e.g., PBS with a mild detergent)[1]

  • Elution buffer (e.g., high salt, low pH, or containing free biotin)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them with the binding/wash buffer.[1]

  • Immobilization of Bait Protein: Incubate the biotinylated bait protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to allow for binding.[1]

  • Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads several times with the binding/wash buffer to remove any unbound bait protein.

  • Binding of Prey Proteins: Add the cell lysate to the beads coated with the bait protein. Incubate for 1-3 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. Mass spectrometry can be used for the identification of unknown interacting proteins.

Visualizations

The following diagrams illustrate the chemical conjugation process and a typical experimental workflow involving this compound.

G Protein Protein Carboxyl Group EDC EDC Protein:COOH->EDC Activation Biotinylated_Protein Biotinylated Protein Stable Amide Bond Biotin This compound Primary Amine EDC->Biotin:NH2 Coupling

Caption: Chemical conjugation of this compound to a protein's carboxyl group using EDC.

G Biotinylated_Bait Biotinylated 'Bait' Protein Immobilization Immobilization Biotinylated_Bait->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Binding Binding Immobilization->Binding Cell_Lysate Cell Lysate ('Prey' Proteins) Cell_Lysate->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Elution->Analysis

Caption: Workflow for a protein pull-down assay using a biotinylated bait protein.

References

The Nexus of Form and Function: A Technical Guide to Carboxyl Group Labeling and Its Theoretical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and therapeutic development, understanding the structure and function of proteins is paramount. Carboxyl group labeling emerges as a powerful tool in this endeavor, offering a versatile method to probe protein architecture, elucidate interaction dynamics, and accelerate the drug discovery pipeline. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and theoretical applications of carboxyl group labeling, tailored for the discerning scientific audience.

Core Principles of Carboxyl Group Labeling

The carboxyl groups (-COOH) of glutamic acid, aspartic acid, and the C-terminus of proteins are prime targets for chemical modification. The most prevalent method for their labeling involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

The fundamental principle of this "zero-length" crosslinking chemistry lies in the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine-containing nucleophile to form a stable amide bond. The addition of NHS or Sulfo-NHS enhances the efficiency of the reaction by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester, which then readily couples with the amine-containing molecule.[1]

Theoretical Applications in Research and Drug Development

The ability to selectively modify carboxyl groups opens a myriad of theoretical and practical applications across various scientific disciplines.

Protein Structure and Conformational Analysis (Footprinting)

Carboxyl group labeling serves as a valuable "footprinting" technique to map the solvent-accessible surfaces of proteins.[2][3] By treating a protein with a carboxyl-modifying reagent and subsequently identifying the modified residues using mass spectrometry, researchers can gain insights into the protein's tertiary and quaternary structure. Residues buried within the protein's core or at protein-protein interfaces will be less accessible to the labeling reagent and thus show lower levels of modification. This approach is particularly useful for:

  • Characterizing Monoclonal Antibodies (mAbs): The structural integrity of therapeutic mAbs is critical to their efficacy and safety. Carboxyl group footprinting can be used to assess the conformation of mAbs and detect subtle structural changes that may arise during manufacturing or formulation.[2][3]

  • Mapping Binding Sites: By comparing the labeling pattern of a protein in its free and ligand-bound states, researchers can identify regions involved in ligand binding. Residues at the binding interface will be protected from labeling upon ligand association.[4]

Quantitative Proteomics and Metabolomics

Isotope labeling strategies are central to quantitative mass spectrometry. Carboxyl groups can be targeted for the introduction of stable isotopes, enabling the relative or absolute quantification of proteins and metabolites.

  • Isotope-Coded Derivatization: Reagents such as isotope-coded p-dimethylaminophenacyl (DmPA) bromide can be used to label carboxylic acid-containing metabolites. This not only allows for accurate quantification but also improves chromatographic separation and enhances ionization efficiency in mass spectrometry.

  • 18O-Labeling: Enzymatic incorporation of 18O into the C-terminal carboxyl group of peptides during proteolytic digestion is another established method for quantitative proteomics.[5][6]

Drug Discovery and Development

Carboxyl group labeling plays a multifaceted role in the drug development pipeline, from target identification to lead optimization and preclinical assessment.

  • Target Identification and Validation: Identifying the protein targets of a drug is a crucial first step. Covalent labeling techniques can be employed to map drug-protein interactions and validate target engagement.[7]

  • Mechanism of Action Studies: Understanding how a drug exerts its effect at the molecular level is essential. By analyzing changes in protein modification patterns upon drug treatment, researchers can elucidate the downstream signaling pathways affected by the drug.

  • Antibody-Drug Conjugate (ADC) Development: ADCs are a promising class of cancer therapeutics. The conjugation of the cytotoxic payload to the antibody often involves the modification of amino acid side chains. While lysine (B10760008) and cysteine residues are more commonly used, the principles of selective modification are central to ADC design and characterization.[1][3][8][9]

Data Presentation: Quantitative Analysis of Carboxyl Group Labeling

The following tables summarize key quantitative data from carboxyl group labeling experiments, providing a framework for comparing different experimental conditions and outcomes.

ParameterValueReference
Mass Shift (GEE Labeling) +85.0528 Da[2]
Mass Shift (GEE Labeling with Hydrolysis) +57.0215 Da[2]
Reproducibility of Modification Extent <2% variation[3]
Labeling Yield (Isotope-Coded DmPABr) 95-99%
ESI Efficiency Enhancement (DmPABr Labeling) 2-4 orders of magnitude

Table 1: Key Quantitative Parameters in Carboxyl Group Labeling. This table outlines common mass shifts observed in glycine (B1666218) ethyl ester (GEE) labeling and highlights the high reproducibility and efficiency of certain labeling methods.

ConditionEDC Concentration (mM)NHS Concentration (mM)Reaction Time (min)Labeled Residues (%)
Low EDC251555% (32/58)
High EDC205015Not specified
Two-Step Protocol~2~515 (activation) + 120 (coupling)Not specified

Table 2: Comparison of Experimental Conditions for EDC/NHS Labeling. This table summarizes different reaction conditions used in EDC/NHS-mediated carboxyl group labeling, including a comparison of low and high EDC concentrations and a typical two-step protocol. The percentage of labeled residues is provided for a specific study on a monoclonal antibody.[2][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of carboxyl group labeling experiments. Below are protocols for key techniques.

Protocol 1: General EDC/NHS Labeling of Proteins for Mass Spectrometry

This protocol describes a two-step method for covalently coupling an amine-containing label to the carboxyl groups of a protein.

Materials:

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing label (e.g., glycine ethyl ester, biotin (B1667282) hydrazide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2-10 mM and 5-25 mM, respectively.

    • Incubate the reaction for 15 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Coupling Reaction:

    • Immediately add the amine-containing label to the activated protein solution. The molar ratio of the label to the protein should be optimized but is typically in large excess (e.g., 50-fold or higher).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess label and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer for downstream analysis (e.g., PBS or ammonium (B1175870) bicarbonate for mass spectrometry).

  • Analysis:

    • The labeled protein is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the protein is typically digested with a protease (e.g., trypsin) and the resulting peptides are analyzed by LC-MS/MS to identify the sites and extent of modification.

Protocol 2: Isotopic Labeling of Carboxylic Acid-Containing Metabolites

This protocol outlines a method for the quantitative analysis of metabolites using isotope-coded derivatization.

Materials:

  • Biological sample (e.g., urine, plasma)

  • 12C- and 13C-p-dimethylaminophenacyl (DmPA) bromide labeling reagents

  • Triethanolamine (TEOA)

  • Acetonitrile

  • Quenching solution (e.g., formic acid)

Procedure:

  • Sample Preparation:

    • Extract metabolites from the biological sample using a suitable solvent (e.g., acetonitrile).

    • Centrifuge to remove precipitated proteins and other debris.

  • Labeling Reaction:

    • To 50 µL of the metabolite extract, add an equal volume of 750 mM TEOA.

    • Add 50 µL of freshly prepared 12C-DmPA or 13C-DmPA (20 mg/mL in acetonitrile) to the sample and control groups, respectively.

    • Vortex the mixture and incubate at 60°C for 1 hour.

  • Quenching the Reaction:

    • Add a quenching solution to stop the reaction.

  • Sample Pooling and Analysis:

    • Combine the 12C-labeled sample and 13C-labeled control in a 1:1 ratio.

    • Analyze the mixed sample by LC-MS. The relative quantification of metabolites is determined by comparing the peak intensities of the 12C- and 13C-labeled pairs.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in carboxyl group labeling.

G cluster_activation Activation Step cluster_stabilization Stabilization (Optional) cluster_coupling Coupling Step cluster_analysis Downstream Analysis Protein_COOH Protein with Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Protein_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS Labeled_Protein Labeled Protein (Stable Amide Bond) O_Acylisourea->Labeled_Protein + Amine Label (Direct Coupling) NHS NHS / Sulfo-NHS NHS_Ester->Labeled_Protein + Amine Label Amine_Label Amine-Containing Label (-NH2) MS Mass Spectrometry Labeled_Protein->MS

Caption: Workflow of EDC/NHS-mediated carboxyl group labeling for mass spectrometry analysis.

G cluster_discovery Target Discovery & Validation cluster_lead Lead Discovery & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification Carboxyl_Labeling_1 Carboxyl Group Labeling (Differential Labeling) Target_ID->Carboxyl_Labeling_1 Target_Validation Target Validation Carboxyl_Labeling_1->Target_Validation Lead_Gen Lead Generation Target_Validation->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Carboxyl_Labeling_2 Carboxyl Group Labeling (Binding Site Mapping) SAR->Carboxyl_Labeling_2 Lead_Opt Lead Optimization Carboxyl_Labeling_2->Lead_Opt In_Vitro In Vitro Studies (Efficacy & Toxicity) Lead_Opt->In_Vitro Carboxyl_Labeling_3 Carboxyl Group Labeling (Mechanism of Action) In_Vitro->Carboxyl_Labeling_3 In_Vivo In Vivo Studies (PK/PD) IND IND-Enabling Studies In_Vivo->IND Carboxyl_Labeling_3->In_Vivo Phase_I Phase I IND->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: Role of carboxyl group labeling in the drug discovery and development workflow.

G cluster_stimulus Stimulus cluster_ros ROS Generation cluster_carbonylation Protein Modification cluster_response Cellular Response Ligand Ligand (e.g., Endothelin-1) Receptor Receptor Ligand->Receptor Binding ROS Reactive Oxygen Species (ROS) Receptor->ROS Activation Carbonylated_Protein Carbonylated Protein (-CHO) ROS->Carbonylated_Protein Oxidation of Pro, Arg, Lys, Thr Target_Protein Target Protein (e.g., Annexin A1) Target_Protein->Carbonylated_Protein Degradation Proteasomal Degradation Carbonylated_Protein->Degradation Signaling_Alteration Altered Signaling Carbonylated_Protein->Signaling_Alteration Cellular_Effect Cellular Effect (e.g., Growth) Degradation->Cellular_Effect Signaling_Alteration->Cellular_Effect

Caption: Proposed signaling pathway involving protein carbonylation, a form of carboxyl group modification.[2][10][11]

References

The Discovery and Synthesis of Biotin Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the discovery of biotin (B1667282) (Vitamin B7) and the synthesis of its derivatives, which are pivotal tools in modern biotechnology, diagnostics, and targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document details the historical context, synthetic methodologies, and applications of these versatile molecules.

The Discovery of Biotin: From "Egg White Injury" to a Vital Coenzyme

The journey to identifying biotin began with observations of a condition termed "egg white injury" in the early 20th century. In 1927, it was noted that rats fed a diet rich in raw egg whites developed severe dermatitis, hair loss, and neurological dysfunction.[1][2][3] This mysterious illness was found to be curable by a heat-stable factor present in yeast and liver.[1]

Initially, this curative substance was known by several names, including vitamin H, coenzyme R, and bios II.[1][3] It wasn't until 1936 that Fritz Kögl and Benno Tönnis successfully isolated a crystalline form of this factor from egg yolk, which they named "biotin".[1][4] The connection between egg white injury and biotin was elucidated when it was discovered that raw egg whites contain a protein called avidin (B1170675), which binds biotin with exceptionally high affinity, rendering it unavailable for absorption by the body.[2][4] The structure of biotin was finally established between 1940 and 1943, and its first chemical synthesis was achieved by Harris and his team at Merck in 1943.[1]

Biotin is a water-soluble B-complex vitamin that plays a crucial role as a covalently bound cofactor for five mammalian carboxylase enzymes.[5][6] These enzymes are essential for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids.[5][7]

Biotin Derivatives: Tools for Targeted Science

The remarkable and highly specific interaction between biotin and avidin (or its bacterial analog, streptavidin) has been harnessed to develop a vast array of biotin derivatives for biological research and clinical applications.[5] By chemically modifying biotin, researchers can attach it to a wide range of molecules, including proteins, nucleic acids, and drugs, without significantly impairing its binding to avidin or streptavidin.[8][9] This "biotinylating" process effectively tags the molecule of interest, allowing for its detection, purification, or targeted delivery.

Biotin derivatives are central to numerous applications, including:

  • Targeted Drug Delivery: Biotin can be conjugated to anticancer drugs to target tumors that overexpress biotin receptors, thereby increasing the drug's efficacy and reducing systemic toxicity.[10][11]

  • Diagnostic Imaging: Radiolabeled or fluorescently tagged biotin derivatives are used in preclinical and clinical imaging to visualize tumors or sites of infection.[12][13][14]

  • Immunoassays: The biotin-streptavidin system is widely used in techniques like ELISA and Western blotting to enhance signal detection.[8][9]

  • Affinity Chromatography: Biotinylated molecules can be easily purified from complex mixtures using streptavidin-coated resins.

Synthesis of Key Biotin Derivatives

The synthesis of biotin derivatives typically involves the modification of biotin's valeric acid side chain.[9] This allows for the attachment of various linkers and functional groups. Below are detailed protocols for the synthesis of several important biotin derivatives.

Synthesis of Desthiobiotin

Desthiobiotin, a precursor in the biosynthesis of biotin and a valuable tool for gentle affinity purification, can be synthesized from 7,8-diaminopelargonic acid (DAP).[15][16] The enzymatic synthesis of desthiobiotin is catalyzed by desthiobiotin synthetase.[15][16][17]

Experimental Protocol: Enzymatic Synthesis of Desthiobiotin

This protocol is based on the methodology described for E. coli mutants.[15][16]

  • Cell Culture: Grow a biotin-auxotrophic strain of E. coli (e.g., a bioA mutant) in a minimal medium supplemented with a limiting amount of biotin to derepress the biotin synthesis pathway.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspend them to a high cell density.

  • Reaction Mixture: Prepare a reaction mixture containing the resting cell suspension, 7,8-diaminopelargonic acid (DAP), ATP, Mg²⁺, and a source of CO₂ (e.g., sodium bicarbonate). Serine and glucose can be added to stimulate CO₂ production.[15][16]

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period.

  • Product Isolation and Identification: Terminate the reaction and separate the cells from the supernatant. The desthiobiotin in the supernatant can be identified and quantified using chromatography, electrophoresis, and bioassays with organisms that can utilize desthiobiotin for growth.[15][16]

Synthesis of Biotin-PEG-DSPE

Biotin-PEG-DSPE is a lipid derivative used to create biotinylated liposomes for targeted drug delivery. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion integrates into the lipid bilayer of the liposome, while the biotin, attached via a polyethylene (B3416737) glycol (PEG) linker, is exposed on the surface.[18][19]

Experimental Protocol: Synthesis of Biotin-PEG-DSPE

This synthesis typically involves the reaction of an amine-terminated DSPE-PEG with an N-hydroxysuccinimide (NHS) ester of biotin.

  • Materials: DSPE-PEG-NH₂, Biotin-NHS ester, a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane), and a tertiary amine base (e.g., triethylamine).

  • Reaction Setup: Dissolve DSPE-PEG-NH₂ and a slight molar excess of Biotin-NHS ester in the organic solvent.

  • Reaction: Add the tertiary amine base to the mixture to catalyze the reaction and stir at room temperature overnight.

  • Purification: The resulting Biotin-PEG-DSPE can be purified by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis of Biotin Hydrazine (B178648) for Conjugation

Biotin hydrazine is a useful derivative for coupling biotin to molecules containing aldehyde or ketone groups, such as the carbohydrate moieties of glycoproteins.[20]

Experimental Protocol: Synthesis of Biotin Hydrazine [20]

  • Esterification of Biotin: Suspend biotin in methanol (B129727) and add thionyl chloride (SOCl₂). Stir the solution overnight at room temperature to form biotin methyl ester. Evaporate the solvent and excess SOCl₂ under reduced pressure.

  • Hydrazinolysis: Disperse the resulting biotin methyl ester in methanol and add hydrazine. Stir the mixture for 16 hours.

  • Purification: Concentrate the solution under reduced pressure and dilute it with water to precipitate the biotin hydrazine. The product can be collected by filtration and dried.

Synthesis of a Biotinylated Colchicine (B1669291) Derivative for Targeted Cancer Therapy

This example illustrates the synthesis of a tumor-targeting drug conjugate, where deacetylcolchicine (Deac) is linked to biotin via a cleavable disulfide bond.[20]

Experimental Protocol: Synthesis of a Biotin-Disulfide-Colchicine Conjugate [20]

  • Synthesis of Key Intermediates:

    • Synthesize a disulfide-containing linker by treating 2,2'-disulfanediyldiethanol with 4-nitrophenyl carbonochloridate.

    • React the resulting intermediate with deacetylcolchicine (Deac) to form a colchicine-linker conjugate.

  • Conjugation with Biotin:

    • Synthesize biotin hydrazine as described in section 3.3.

    • Couple the biotin hydrazine to the colchicine-linker conjugate to form the final biotinylated drug derivative.

  • Purification and Characterization: Purify the final product using column chromatography and confirm its structure and purity using analytical techniques like NMR and mass spectrometry.

Quantitative Data on Biotin Derivatives

The following tables summarize key quantitative data for various biotin derivatives, providing a basis for comparison and selection for specific applications.

Table 1: Binding Affinities of Biotin and its Derivatives to Avidin/Streptavidin

CompoundBinding PartnerDissociation Constant (Kd)Reference
BiotinAvidin~ 10⁻¹⁵ M[7]
BiotinStreptavidin~ 10⁻¹⁴ M[21]
DesthiobiotinStreptavidin~ 2 x 10⁻⁹ M[21]
Biotin-PEGSMVTSimilar Km to Biotin[7]

Table 2: Cytotoxicity of a Biotinylated Colchicine Derivative

CompoundCell LineIC₅₀ (nM)Reference
Deacetylcolchicine (Deac)A549 (Lung Cancer)5.6[20]
Biotin-Disulfide-Deac (Compound 9)A549 (Lung Cancer)8.2[20]
Deacetylcolchicine (Deac)L-02 (Normal Liver)15.3[20]
Biotin-Disulfide-Deac (Compound 9)L-02 (Normal Liver)48.7[20]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to biotin and its derivatives.

Biotin_Biosynthesis Pimelic_Acid Pimelic Acid KAP 7-Keto-8-aminopelargonic acid Pimelic_Acid->KAP bioF DAP 7,8-Diaminopelargonic acid KAP->DAP bioA Desthiobiotin Desthiobiotin DAP->Desthiobiotin bioD Biotin Biotin Desthiobiotin->Biotin bioB

Caption: The biosynthetic pathway of biotin in microorganisms.

Protein_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Purification and Analysis Prepare_Protein Prepare Protein Sample Add_Reagent Add Biotinylation Reagent Prepare_Protein->Add_Reagent Choose_Reagent Choose Biotinylation Reagent (e.g., Biotin-NHS ester) Choose_Reagent->Add_Reagent Incubate Incubate under Optimal Conditions Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Biotinylated Protein Quench->Purify Analyze Analyze Biotinylation (e.g., HABA assay, Western Blot) Purify->Analyze

Caption: A general workflow for the chemical biotinylation of proteins.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin_Drug Biotin-Drug Conjugate Receptor_Complex Receptor-Ligand Complex Biotin_Drug->Receptor_Complex Binding Biotin_Receptor Biotin Receptor Biotin_Receptor->Receptor_Complex Endosome Endosome Receptor_Complex->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Acidification/ Enzymatic Cleavage Target Intracellular Target Drug_Release->Target Action

Caption: Receptor-mediated endocytosis of a biotin-drug conjugate.

Biotin_Drug_Conjugate_Structure Conjugate Biotin Linker (e.g., cleavable) Therapeutic Drug

Caption: The logical structure of a typical biotin-drug conjugate.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Labeling Peptides with Biotin-C4-amide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a peptide, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for a wide range of applications, including immunoassays, affinity purification, and cellular imaging. This document provides a detailed guide for the labeling of peptides with Biotin-C4-amide-C5-NH2.

Unlike the more common N-hydroxysuccinimide (NHS) ester-based biotinylation reagents that target primary amines on a peptide (N-terminus and lysine (B10760008) side chains), this compound possesses a terminal primary amine.[1] This necessitates a different coupling strategy that targets the carboxyl groups of a peptide, typically found at the C-terminus or on the side chains of aspartic and glutamic acid residues. The most common method to achieve this is through carbodiimide-mediated coupling, which activates the carboxyl groups to form a stable amide bond with the primary amine of the biotinylation reagent.

This protocol will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to achieve efficient and specific biotinylation of peptides at their carboxyl groups.

Materials and Reagents

Reagent/MaterialSupplier (Example)Notes
Peptide of InterestIn-house or CommercialMust contain at least one carboxyl group (C-terminus, Asp, or Glu).
This compoundBroadPharm, Sigma-AldrichStore at -20°C.[1]
EDC (EDAC)Thermo Fisher ScientificStore desiccated at 4°C.
Sulfo-NHSThermo Fisher ScientificStore desiccated at 4°C.
Activation/Coupling BufferIn-house Preparation0.1 M MES, pH 4.5-6.0. Avoid phosphate (B84403) buffers as they can interfere with the EDC reaction.
Quenching BufferIn-house Preparation50 mM Tris-HCl, pH 7.5.
Desalting ColumnsGE Healthcare, Thermo Fisher ScientificFor purification of the biotinylated peptide.
HPLC SystemAgilent, WatersFor purification and analysis.
Mass SpectrometerBruker, Thermo Fisher ScientificFor characterization of the biotinylated peptide.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving the peptide and biotin reagent if necessary.

Experimental Protocols

Protocol 1: Biotinylation of Peptides at Carboxyl Groups

This protocol outlines the steps for the covalent attachment of this compound to a peptide via EDC/Sulfo-NHS chemistry.

1. Preparation of Reagents:

  • Peptide Solution: Dissolve the peptide in the Activation/Coupling Buffer to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the buffer. The final concentration of the organic solvent should be less than 10%.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in the Activation/Coupling Buffer. Do not store these solutions as they are moisture-sensitive and will hydrolyze.

2. Activation of Peptide Carboxyl Groups:

  • In a microcentrifuge tube, combine the peptide solution with a 10-fold molar excess of both EDC and Sulfo-NHS.

  • Incubate the reaction mixture at room temperature for 15-30 minutes. This step activates the carboxyl groups on the peptide, forming a more stable Sulfo-NHS ester.

3. Coupling of this compound:

  • Add a 20 to 50-fold molar excess of the this compound stock solution to the activated peptide mixture. The optimal molar ratio may need to be determined empirically for each peptide.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction:

  • Add the Quenching Buffer to a final concentration of 20-50 mM Tris-HCl to stop the reaction.

  • Incubate for 15 minutes at room temperature.

5. Purification of the Biotinylated Peptide:

  • Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column or through dialysis. For small peptides, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for higher purity.

6. Characterization of the Biotinylated Peptide:

  • Confirm the successful biotinylation and determine the degree of labeling using mass spectrometry. The mass of the biotinylated peptide will increase by the molecular weight of the biotin reagent minus the mass of a water molecule.

Quantitative Data Summary
ParameterRecommended RangeNotes
Peptide Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (Peptide:EDC:Sulfo-NHS)1:10:10A molar excess of EDC and Sulfo-NHS is required for efficient activation.
Molar Ratio (Peptide:Biotin Reagent)1:20 to 1:50The optimal ratio should be determined empirically.
Reaction pH4.5 - 6.0Optimal for EDC-mediated activation of carboxyl groups.
Reaction Time2 hours at RT or overnight at 4°CLonger incubation times may increase labeling efficiency.
Quenching AgentTris-HClTo consume any remaining reactive esters.

Experimental Workflow Diagram

Biotinylation_Workflow Peptide 1. Peptide Dissolution in Activation Buffer Activation 3. Carboxyl Group Activation (Add EDC & Sulfo-NHS) Peptide->Activation Peptide Solution ReagentPrep 2. Reagent Preparation (EDC, Sulfo-NHS, Biotin) ReagentPrep->Activation EDC/Sulfo-NHS Solutions Coupling 4. Biotin Coupling (Add this compound) ReagentPrep->Coupling Biotin Reagent Activation->Coupling Activated Peptide Quenching 5. Reaction Quenching (Add Tris Buffer) Coupling->Quenching Biotinylated Peptide Mixture Purification 6. Purification (Desalting/HPLC) Quenching->Purification Quenched Mixture Analysis 7. Analysis (Mass Spectrometry) Purification->Analysis Purified Biotinylated Peptide

Caption: Workflow for peptide biotinylation at carboxyl groups.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical reaction pathway for the biotinylation of a peptide's carboxyl group using EDC, Sulfo-NHS, and this compound.

Biotinylation_Reaction Peptide_COOH Peptide-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (Unstable) Peptide_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Sulfo_NHS_Ester Sulfo-NHS Ester (Semi-stable) O_Acylisourea->Sulfo_NHS_Ester + Byproduct1 EDC Byproduct O_Acylisourea->Byproduct1 Sulfo_NHS Sulfo-NHS Sulfo_NHS->Sulfo_NHS_Ester Biotinylated_Peptide Biotinylated Peptide (Stable Amide Bond) Sulfo_NHS_Ester->Biotinylated_Peptide + Byproduct2 Sulfo-NHS Sulfo_NHS_Ester->Byproduct2 Biotin_NH2 This compound Biotin_NH2->Biotinylated_Peptide

Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated biotinylation.

References

Application Notes and Protocols for Biotin-C4-amide-C5-NH2 in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C4-amide-C5-NH2 is a versatile biotinylation reagent widely employed in life sciences for the study of molecular interactions. This reagent features a biotin (B1667282) moiety, which exhibits an exceptionally strong and specific interaction with streptavidin and avidin, and a primary amine group connected by a C4/C5 spacer arm. The primary amine allows for covalent conjugation to various molecules of interest, such as proteins, peptides, or nucleic acids, transforming them into "bait" for pull-down assays.

Pull-down assays are a powerful in vitro technique used to isolate and identify interaction partners of a specific "bait" molecule from a complex mixture, such as a cell lysate. By immobilizing the biotinylated bait on streptavidin-coated beads, researchers can capture "prey" molecules that physically interact with the bait. Subsequent elution and analysis of the captured proteins, often by mass spectrometry, can reveal novel protein-protein, protein-DNA, or protein-RNA interactions, providing critical insights into cellular pathways and disease mechanisms.

These application notes provide detailed protocols for utilizing this compound in pull-down assays, from bait preparation to the identification of interaction partners.

Data Presentation: Illustrative Quantitative Analysis of a Pull-Down Assay

The following table presents a representative quantitative analysis of proteins identified by mass spectrometry following a pull-down assay using a biotinylated bait protein. The data is for illustrative purposes to demonstrate a typical outcome and does not represent a specific experiment using this compound. The values represent the relative abundance of proteins identified in the experimental sample versus a negative control.

Protein ID (Prey)Gene NameFold Change (Bait/Control)p-valueFunction
P62333YWHAZ15.20.001Signal Transduction, Apoptosis
Q06830HSP90AA112.50.003Protein Folding, Stress Response
P08670VIM8.90.008Cytoskeleton, Cell Structure
P60709ACTB1.10.450Cytoskeleton (Non-specific binder)
P02768ALB0.90.890Serum Protein (Non-specific binder)

Note: Fold change is calculated from the spectral counts or peptide intensity measurements from mass spectrometry data. A high fold change and low p-value indicate a potentially specific interaction partner.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein Bait

This protocol describes the covalent attachment of this compound to a purified protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Purified "bait" protein

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the purified bait protein in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Biotinylation Reaction: Add a 20- to 50-fold molar excess of this compound (dissolved in Coupling Buffer or DMSO) to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Verification: Confirm successful biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait

This protocol outlines the procedure for capturing interacting "prey" proteins from a cell lysate using the biotinylated "bait" protein immobilized on streptavidin-coated magnetic beads.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Cell lysate (prepared in a suitable lysis buffer containing protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Wash the beads three times with Wash Buffer.

  • Immobilization of Bait: Resuspend the washed beads in a solution containing the biotinylated bait protein. Incubate for 1 hour at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.

  • Blocking: Pellet the beads on a magnetic stand, discard the supernatant, and wash three times with Wash Buffer to remove any unbound bait protein. To reduce non-specific binding, incubate the beads with a blocking solution (e.g., 1% BSA in Wash Buffer) for 30 minutes.

  • Binding of Prey: After washing the blocked beads, add the cell lysate to the beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow the bait-prey interaction.

  • Washing: Pellet the beads on a magnetic stand and carefully remove the supernatant (this is the "unbound" fraction). Wash the beads extensively (3-5 times) with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to dissociate the captured protein complexes. Pellet the beads and collect the supernatant containing the eluted proteins. If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive identification of interaction partners, proceed with in-solution or in-gel digestion followed by mass spectrometry analysis.

Visualizations

Experimental_Workflow cluster_bait_prep Bait Preparation cluster_pull_down Pull-Down Assay cluster_analysis Analysis Biotin_Reagent This compound Conjugation Conjugation Biotin_Reagent->Conjugation Bait_Protein Bait Protein Bait_Protein->Conjugation Biotinylated_Bait Biotinylated Bait Conjugation->Biotinylated_Bait Immobilization Immobilization Biotinylated_Bait->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate (Prey) Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Captured_Complex Captured Prey Proteins Elution->Captured_Complex SDS_PAGE SDS-PAGE Captured_Complex->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis

Caption: Experimental workflow for a pull-down assay.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor GRB2 GRB2 Receptor->GRB2 binds SOS SOS GRB2->SOS recruits Ras Ras-GDP SOS->Ras activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Application Notes and Protocols for Biotinylation using Biotin-C4-amide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Labeling Carboxyl Groups on Proteins and Other Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. While the most common biotinylation methods target primary amines on proteins, situations arise where labeling other functional groups is necessary to preserve the biological activity of the target molecule.

This application note provides a detailed protocol for the biotinylation of carboxyl groups (-COOH) on proteins and other molecules using Biotin-C4-amide-C5-NH2. This specific biotinylation reagent possesses a terminal primary amine, making it ideal for conjugation to carboxyl groups present at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues. The conjugation is achieved through the use of a carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency.

Principle of the Reaction

The labeling of carboxyl groups with an amine-containing biotin linker is a two-step process facilitated by EDC and NHS.

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate.

  • Amide Bond Formation: This intermediate can then react with the primary amine of this compound to form a stable amide bond, thus covalently attaching the biotin linker to the target molecule. The addition of NHS or Sulfo-NHS stabilizes the O-acylisourea intermediate by converting it to a more stable NHS ester, which then reacts efficiently with the amine group of the biotin linker.[1][2][3]

Materials and Reagents

  • Target molecule (protein, peptide, etc.) with accessible carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[1][4] (Avoid buffers containing primary amines or carboxylates).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.

Experimental Protocols

A. Preparation of Reagents
  • Target Molecule Solution: Prepare the protein or other molecule to be labeled in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

  • EDC Solution: Immediately before use, prepare a 10 mg/mL (~52 mM) solution of EDC in ultrapure water or Activation/Reaction Buffer. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions, so it should be used without delay.[3]

  • NHS/Sulfo-NHS Solution: Immediately before use, prepare a 20 mg/mL (~174 mM for NHS, ~92 mM for Sulfo-NHS) solution in ultrapure water or Activation/Reaction Buffer.

B. Biotinylation Reaction (Two-Step Protocol)

This two-step protocol is generally recommended as it can improve the specificity of the reaction and reduce unwanted protein-protein crosslinking.[2][3]

  • Activation of Target Molecule:

    • To your target molecule solution, add the freshly prepared EDC and NHS/Sulfo-NHS solutions. The final concentrations should be in molar excess relative to the target molecule (see Table 1 for recommendations).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC (Optional but Recommended):

    • To quench the EDC and prevent it from reacting with the amine of the biotin linker, you can add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for 10 minutes.[1][2]

    • Alternatively, the activated protein can be purified from excess EDC and NHS using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated target molecule solution. The molar ratio of the biotin linker to the target molecule should be optimized for your specific application (see Table 1).

    • Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.

  • Purification of the Biotinylated Molecule:

    • Remove excess, non-reacted biotin linker and reaction byproducts by dialysis or using a desalting column.

Quantitative Data Summary

The optimal molar excess of each reagent can vary depending on the target molecule and the desired degree of labeling. The following table provides a general starting point for optimization.

ReagentRecommended Molar Excess (relative to Target Molecule)Notes
EDC 10 - 100 foldHigher excess may be needed for dilute protein solutions. Optimization is crucial to avoid protein polymerization.[5]
NHS or Sulfo-NHS 2 - 5 fold (relative to EDC)Helps to stabilize the reactive intermediate, leading to higher coupling efficiency.[2]
This compound 20 - 200 foldA large molar excess of the amine-containing biotin linker is necessary to outcompete any primary amines on the target molecule, thus minimizing self-conjugation.[5]

Mandatory Visualizations

Experimental Workflow for Biotinylation of Carboxyl Groups

Biotinylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification cluster_final Final Product Target Target Molecule in Activation Buffer Activation 1. Activation (Target + EDC + NHS) 15-30 min, RT Target->Activation Biotin This compound Stock Solution Conjugation 3. Conjugation (+ this compound) 2h RT or O/N 4°C Biotin->Conjugation EDC Fresh EDC Solution EDC->Activation NHS Fresh NHS/Sulfo-NHS Solution NHS->Activation Quench_EDC 2. Optional: Quench/Remove Excess EDC Activation->Quench_EDC Activation->Conjugation Quench_EDC->Conjugation Quench_Reaction 4. Quench Reaction (+ Tris or Hydroxylamine) Conjugation->Quench_Reaction Purify 5. Purification (Desalting/Dialysis) Quench_Reaction->Purify Final_Product Biotinylated Target Molecule Purify->Final_Product

Caption: Workflow for labeling carboxyl groups with this compound using EDC/NHS chemistry.

Signaling Pathway of EDC/NHS Mediated Biotinylation

EDC_NHS_Biotinylation cluster_activation Activation Phase cluster_conjugation Conjugation Phase Carboxyl Target Molecule -COOH O_acylisourea O-acylisourea Intermediate (unstable) Carboxyl->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_ester NHS-ester Intermediate (more stable) O_acylisourea->NHS_ester + NHS Amide_Bond Stable Amide Bond (Biotinylated Target) O_acylisourea->Amide_Bond + Biotin Amine (direct reaction) NHS NHS / Sulfo-NHS NHS->NHS_ester NHS_ester->Amide_Bond + Biotin Amine Biotin_Amine This compound Biotin_Amine->Amide_Bond

Caption: Reaction mechanism of EDC/NHS mediated biotinylation of carboxyl groups.

References

Application Notes: Optimal Buffer Conditions for Biotin-C4-amide-C5-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-C4-amide-C5-NH2 is a biotinylation reagent that contains a primary amine group, making it suitable for conjugation to molecules containing amine-reactive functional groups.[1] The most common approach for labeling with this reagent involves reacting its terminal primary amine with an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction results in the formation of a stable amide bond.[2] Achieving optimal conjugation efficiency is critically dependent on the reaction buffer conditions, as both the reactivity of the primary amine and the stability of the NHS ester are highly influenced by the composition and pH of the buffer.[3]

Core Principles of Amine-Reactive Conjugation

The conjugation of this compound to an NHS-activated molecule is a nucleophilic acyl substitution reaction. The unprotonated primary amine on the biotin (B1667282) linker acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

However, a significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This hydrolysis reaction is also pH-dependent and becomes more rapid at higher pH values, which can reduce the overall yield of the desired conjugate.[4][5] Therefore, the selection of optimal buffer conditions requires a balance between ensuring the primary amine is sufficiently deprotonated to be reactive and minimizing the rate of NHS-ester hydrolysis.

Key Parameters for Optimal Conjugation

  • pH: The reaction pH is the most critical factor. The pKa of a terminal primary amine is typically around 9-10. For the amine to be an effective nucleophile, the pH of the reaction buffer should be high enough to ensure a significant portion of the amine groups are in their unprotonated (-NH2) state. The optimal pH range for NHS-ester reactions is generally between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often considered ideal for maximizing the reaction with the amine while managing the rate of hydrolysis.[3] At pH levels below 7, the reaction is very slow, while at pH levels above 9, the hydrolysis of the NHS ester can significantly outcompete the conjugation reaction.[5]

  • Buffer Composition: The choice of buffer is crucial to avoid unwanted side reactions.

    • Recommended Buffers: Phosphate, borate, HEPES, and carbonate/bicarbonate buffers are all suitable for amine-reactive conjugations as they do not contain primary amines.[4][6] Phosphate-buffered saline (PBS) is a common choice.[6]

    • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided during the conjugation step.[4][6] These buffers will compete with the this compound for reaction with the NHS ester, leading to a lower yield of the desired biotinylated product. These reagents are, however, useful for quenching the reaction once it is complete.[6]

  • Reagent Concentration and Solubility: Many NHS-ester activated molecules, particularly those without a sulfonate group (Sulfo-NHS), have poor aqueous solubility.[7] They often need to be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2][5] It is important to use high-quality, amine-free DMF.[3]

  • Temperature and Incubation Time: The conjugation reaction can be performed at room temperature or at 4°C. Reactions at room temperature are typically faster, often proceeding for 1 to 4 hours.[3][4] Performing the reaction at 4°C can be beneficial for sensitive proteins and slows the rate of NHS-ester hydrolysis, allowing for longer incubation times (e.g., overnight).[3][4]

Summary of Optimal Buffer Conditions

The following table summarizes the recommended conditions for the conjugation of this compound to an NHS-ester activated molecule.

ParameterOptimal RangeConsiderationsIncompatible Reagents
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS-ester hydrolysis.[3][4] Lower pH slows the reaction; higher pH increases hydrolysis.[5]Buffers outside the 7.0-9.0 range.
Buffer System Phosphate, Borate, HEPES, BicarbonateMust be free of primary amines.[6]Tris, Glycine, or other primary amine-containing buffers.[4]
Buffer Concentration 50 - 100 mMSufficient buffering capacity is needed to maintain the pH during the reaction.Very low concentrations may not maintain pH.
Temperature 4°C to Room Temperature (20-25°C)4°C can be used for sensitive molecules and to slow hydrolysis, allowing longer reaction times.[4]High temperatures can degrade sensitive molecules.
Reaction Time 30 minutes - 4 hours (at RT) or Overnight (at 4°C)Time depends on temperature and reagent concentrations.[3][4][8]Insufficient time leads to low yield; excessive time may not improve yield due to hydrolysis.
Solvent for NHS-Ester DMSO or high-quality, amine-free DMFFor water-insoluble NHS-esters.[2][3] The final concentration of organic solvent should be minimized.Solvents containing reactive nucleophiles.

Experimental Protocol

This protocol provides a general method for conjugating an NHS-ester activated protein to this compound. The molar ratio of reactants should be optimized for each specific application. A 10- to 50-fold molar excess of the biotin reagent over the protein is a common starting point.[6]

Materials

  • NHS-ester activated molecule (e.g., protein)

  • This compound[1]

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 (or 100 mM Sodium Bicarbonate, pH 8.3)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before opening vials to prevent condensation.

    • Prepare the Conjugation Buffer. Ensure it is free from any primary amine contaminants.

    • Dissolve the NHS-ester activated molecule in the Conjugation Buffer to a desired concentration (e.g., 2-10 mg/mL).[8]

    • Immediately before use, prepare a stock solution of this compound in DMSO. For example, dissolve a calculated amount to achieve a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the solution of the NHS-ester activated molecule. The final concentration of DMSO should ideally be less than 10%.

    • Mix the reaction components thoroughly by gentle vortexing or inversion.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3][8]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).[6]

    • Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any remaining unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching reagent by using a desalting column (gel filtration) equilibrated with a suitable buffer (e.g., PBS).[8]

    • Collect the fractions containing the purified biotinylated molecule. The presence of the protein can be monitored by measuring absorbance at 280 nm.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching cluster_purify 4. Purification prep_buffer Prepare Amine-Free Conjugation Buffer (e.g., Phosphate, pH 8.0) prep_protein Dissolve NHS-Activated Molecule in Buffer prep_buffer->prep_protein mix Add Biotin Solution to Activated Molecule prep_protein->mix prep_biotin Dissolve this compound in DMSO prep_biotin->mix incubate Incubate (1-2h at RT or Overnight at 4°C) mix->incubate quench Add Quenching Buffer (e.g., 1M Tris-HCl) incubate->quench purify Purify via Desalting Column (Gel Filtration) quench->purify product Final Biotinylated Conjugate purify->product

Caption: Workflow for conjugating an NHS-ester to this compound.

References

Application Notes and Protocols for Biotin-C4-amide-C5-NH2 Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to molecules, is a cornerstone technique in biotechnology and nanomedicine. The high-affinity interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, making it an ideal tool for targeted drug delivery, diagnostics, and bio-sensing applications.[1][2] The use of biotinylated nanoparticles allows for the specific targeting of cells and tissues that overexpress biotin receptors, which is a common characteristic of many cancer cells.[3][4] This application note provides detailed protocols for the conjugation of a specific biotin linker, Biotin-C4-amide-C5-NH2, to various nanoparticles and methods for their characterization.

This compound is a versatile linker that possesses a primary amine group, allowing for covalent attachment to nanoparticles with surface functional groups such as carboxyl groups. The C4-amide-C5 spacer arm provides flexibility and reduces potential steric hindrance, facilitating efficient binding of the biotin moiety to avidin or streptavidin.

Applications

Biotinylated nanoparticles are at the forefront of targeted therapies and advanced diagnostics. Their primary applications include:

  • Targeted Drug Delivery: Biotin-functionalized nanoparticles can selectively deliver therapeutic agents to cancer cells that overexpress biotin receptors, thereby increasing the local concentration of the drug at the tumor site and minimizing systemic toxicity.[5]

  • Tumor Imaging: When conjugated with imaging agents, biotinylated nanoparticles can be used for the targeted imaging of tumors, aiding in early diagnosis and monitoring of treatment efficacy.

  • Biosensing and Diagnostics: The strong and specific biotin-avidin interaction is utilized in various diagnostic assays, including immunoassays and nucleic acid detection, where biotinylated nanoparticles can act as signal amplification probes.[2]

  • Cell Separation and Purification: Magnetic nanoparticles functionalized with biotin can be used in conjunction with streptavidin-coated surfaces to efficiently separate and purify specific cell populations.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on biotinylated nanoparticles.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles

Nanoparticle TypeCore MaterialAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Bio-CS-NPChitosan (B1678972)296.80.155Not Reported[5][6]
Biotin-PLGA-NPsPLGA210Not ReportedNot Reported[7]
Biotin-IONPsIron Oxide10.5Not ReportedNot Reported[8]
Biotinylated LiposomesDPPC/F127-Biotin~150< 0.2~ -5[9]
Dextran-coated Biotin-IONPsIron Oxide325Not Reported+20.14[10]

Table 2: Biotin Conjugation and Cellular Uptake Data

Nanoparticle TypeBiotin Conjugation DensityCell LineCellular Uptake Enhancement (vs. non-biotinylated)Reference
Bio-CS-NP2.2 biotin/CS moleculeHepG2Significantly higher (P < 0.05)[5][6]
Biotin-PLGA-NPs850 pmol/mg polymerCaco-2, A549Demonstrated specific binding and uptake[7]
Biotinylated LiposomesHABA assay confirmed presenceHeLa2-hour incubation sufficient for uptake[9]
Dextran-coated Biotin-IONPsNot QuantifiedMCF-7Higher cytotoxicity suggesting enhanced uptake[10]

Experimental Protocols

Herein, we provide detailed protocols for the conjugation of this compound to carboxylated nanoparticles and the subsequent quantification of biotin incorporation.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the primary amine of this compound to carboxyl groups on the surface of nanoparticles using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, magnetic nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

    • To the nanoparticle suspension, add EDC and NHS to achieve a final concentration that provides a molar excess relative to the available carboxyl groups on the nanoparticles. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with this compound:

    • Dissolve this compound in a minimal amount of DMSO and then dilute in Coupling Buffer to the desired final concentration. A 10- to 50-fold molar excess of the biotin linker over the nanoparticles is recommended as a starting point.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

    • Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density).

    • Remove the supernatant and wash the nanoparticle pellet three times with Washing Buffer. After each wash, re-disperse the pellet by sonication before centrifugation.

  • Final Resuspension and Storage:

    • Resuspend the final biotinylated nanoparticle pellet in an appropriate storage buffer (e.g., PBS with a preservative).

    • Store the biotinylated nanoparticles at 4°C.

Diagram of the EDC/NHS Conjugation Workflow:

EDC_NHS_Conjugation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Carboxyl_NP Carboxylated Nanoparticle EDC_NHS EDC + NHS in MES Buffer (pH 6.0) Carboxyl_NP->EDC_NHS Add Activated_NP NHS-activated Nanoparticle EDC_NHS->Activated_NP Incubate 15-30 min Biotin_Linker This compound in PBS (pH 7.4) Activated_NP->Biotin_Linker Add Conjugated_NP Biotinylated Nanoparticle Biotin_Linker->Conjugated_NP Incubate 2h (RT) or O/N (4°C) Quenching Quench with Tris or Glycine Conjugated_NP->Quenching Stop Reaction Washing Wash 3x with PBS/Tween 20 Quenching->Washing Final_Product Purified Biotinylated Nanoparticle Washing->Final_Product

Caption: Workflow for EDC/NHS-mediated conjugation of this compound to carboxylated nanoparticles.

Protocol 2: Quantification of Biotin on Nanoparticles using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the amount of biotin conjugated to a protein or nanoparticle.[11] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[11][12]

Materials:

  • Biotinylated nanoparticles

  • HABA/Avidin pre-mixed reagent or individual components (HABA, Avidin, appropriate buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 500 nm

  • Biotin standard solution (for standard curve)

Procedure:

  • Preparation of HABA/Avidin Solution:

    • If using a pre-mixed reagent, reconstitute it according to the manufacturer's instructions.

    • If preparing from individual components, dissolve HABA and avidin in PBS to the recommended concentrations.

  • Preparation of Biotin Standard Curve:

    • Prepare a series of biotin standards in PBS with concentrations ranging from 1 to 20 µM.

    • In a 96-well plate, add a specific volume (e.g., 20 µL) of each biotin standard to separate wells.

    • Add a corresponding volume of PBS to a well to serve as the blank.

  • Sample Preparation:

    • Disperse the biotinylated nanoparticles in PBS. It may be necessary to test several dilutions of the nanoparticle suspension to ensure the biotin concentration falls within the linear range of the standard curve.

    • Add the same volume (e.g., 20 µL) of the diluted biotinylated nanoparticle suspension to separate wells.

    • As a negative control, use non-biotinylated nanoparticles at the same concentration.

  • Assay Performance:

    • To each well containing the standards, samples, and controls, add a specific volume (e.g., 180 µL) of the HABA/Avidin solution.

    • Incubate the plate at room temperature for 5-10 minutes, protected from light.

    • Measure the absorbance of each well at 500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Plot the change in absorbance (ΔA500) of the biotin standards against their known concentrations to generate a standard curve.

    • Determine the concentration of biotin in the nanoparticle samples by interpolating their ΔA500 values on the standard curve.

    • The degree of biotinylation can be expressed as the amount of biotin per unit mass of nanoparticles (e.g., µg biotin / mg nanoparticles).

Diagram of the HABA Assay Principle:

HABA_Assay cluster_initial Initial State cluster_reaction Addition of Biotin cluster_result Result Avidin Avidin HABA HABA Avidin->HABA Binds Avidin_HABA Avidin-HABA Complex (Abs @ 500 nm) HABA->Avidin_HABA Biotin_NP Biotinylated Nanoparticle Avidin_HABA->Biotin_NP Biotin Displaces HABA Free_HABA Free HABA Avidin_HABA->Free_HABA Avidin_Biotin Avidin-Biotin Complex (No Abs @ 500 nm) Biotin_NP->Avidin_Biotin Decrease_Abs Decrease in Absorbance at 500 nm Free_HABA->Decrease_Abs

Caption: Principle of the HABA assay for biotin quantification.

Characterization of Biotinylated Nanoparticles

Thorough characterization of biotinylated nanoparticles is crucial to ensure their quality, stability, and efficacy. Key characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Successful conjugation may lead to a slight increase in size.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. Changes in zeta potential can indicate successful surface modification.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of biotin on the nanoparticle surface by identifying characteristic vibrational bands of the biotin molecule and the newly formed amide bond.

  • In Vitro Cell Culture Studies: To evaluate the targeting efficiency and cellular uptake of the biotinylated nanoparticles in cancer cell lines that overexpress biotin receptors, often compared to non-targeted nanoparticles.

By following these detailed protocols and characterization methods, researchers can confidently prepare and validate biotinylated nanoparticles for a wide range of applications in targeted therapy and diagnostics.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Biotin-C4-amide-C5-NH2 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent biotinylation coupled with mass spectrometry has become a powerful tool for mapping protein-protein interactions, identifying components of subcellular proteomes, and elucidating signaling pathways. This approach utilizes a promiscuous biotinylating enzyme fused to a protein of interest to covalently label nearby proteins with a biotin (B1667282) tag. Subsequent enrichment of these biotinylated proteins followed by mass spectrometric analysis allows for the identification of proximal interactors.

This document provides detailed protocols and application notes for the sample preparation of proteins labeled with biotin derivatives, such as Biotin-C4-amide-C5-NH2, for mass spectrometry analysis. While specific data for the "this compound" linker is limited in published literature, the general principles and protocols for other commonly used biotinylation reagents are applicable. The following sections detail established workflows, quantitative comparisons of different enrichment strategies, and a specific application in mapping cell signaling pathways.

Key Concepts in Biotinylation-Based Proteomics

Two primary strategies are employed for the enrichment and analysis of biotinylated proteins:

  • Protein-Level Enrichment (On-Bead Digestion): In this traditional workflow, biotinylated proteins are captured on streptavidin-coated beads. After stringent washing to remove non-specific binders, the captured proteins are proteolytically digested directly on the beads. The resulting peptides are then collected for LC-MS/MS analysis. A major challenge with this method is the potential for contamination with peptides from the streptavidin protein itself.[1]

  • Peptide-Level Enrichment (Digestion before Enrichment): An alternative approach, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), involves the digestion of the entire proteome before the enrichment of biotinylated peptides.[2][3][4][5] This method can significantly increase the yield and identification of biotinylated peptides by reducing sample complexity during the enrichment step.[2][3][4][5]

Quantitative Comparison of Enrichment Strategies

The choice of enrichment strategy can significantly impact the outcome of a biotinylation-based proteomics experiment. The DiDBiT (peptide-level enrichment) method has been shown to identify a substantially higher number of biotinylated peptides and proteins compared to conventional on-bead digestion methods.

Enrichment MethodNumber of Biotinylated Peptides IdentifiedNumber of Biotinylated Proteins IdentifiedPercentage of Biotinylated Peptides
DiDBiT (Peptide-Level Enrichment) 3,7771,198>85%
Protein Elution then Digestion 2016<5%
On-Bead Digestion 64<5%

Table 1: Comparison of DiDBiT with conventional protein-level enrichment methods for NHS-biotin labeled proteins in HEK 293T cells. Data adapted from[3][4].

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of biotinylated protein samples for mass spectrometry analysis.

Protocol 1: Proximity-Dependent Biotinylation using TurboID and Protein-Level Enrichment

This protocol is adapted for a generic proximity-labeling experiment using the engineered biotin ligase TurboID.

1. Cell Culture and TurboID Expression:

  • Transfect cells with a vector expressing the protein of interest fused to TurboID.
  • Select for stably expressing cells or perform transient transfection.

2. Biotin Labeling:

  • Culture cells to the desired confluency.
  • Supplement the culture medium with 50 µM biotin for a specified labeling period (e.g., 10 minutes to 24 hours, depending on the experimental goals).
  • To stop the labeling reaction, wash the cells three times with ice-cold phosphate-buffered saline (PBS).

3. Cell Lysis:

  • Lyse the cells in a stringent lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
  • Sonicate the lysate to shear chromatin and ensure complete lysis.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Enrichment of Biotinylated Proteins:

  • Incubate the clarified lysate with high-capacity streptavidin magnetic beads for 1-2 hours at 4°C with gentle rotation.
  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with different buffers is recommended:
  • 2x with RIPA buffer
  • 1x with 1 M KCl
  • 1x with 0.1 M Na2CO3
  • 1x with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0
  • 2x with PBS

5. On-Bead Digestion:

  • After the final wash, resuspend the beads in 50 mM ammonium (B1175870) bicarbonate.
  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
  • Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
  • Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio, if protein amount is estimated) and incubate overnight at 37°C with shaking.

6. Peptide Recovery and Desalting:

  • Collect the supernatant containing the digested peptides.
  • To recover any remaining peptides, wash the beads with a solution of 80% acetonitrile (B52724) and 0.1% formic acid.[6]
  • Combine the supernatant and the wash.
  • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
  • Desalt the peptides using a C18 StageTip or a similar reversed-phase chromatography medium.
  • Elute the peptides, dry them in a vacuum concentrator, and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Peptide-Level Enrichment of Biotinylated Proteins (DiDBiT Method)

This protocol is based on the "Direct Detection of Biotin-containing Tags" (DiDBiT) strategy.[3][4][5]

1. Cell Lysis and Protein Precipitation:

  • Lyse cells as described in Protocol 1.
  • Precipitate the total protein from the lysate using a method such as acetone (B3395972) or TCA precipitation to remove interfering substances.

2. In-Solution Digestion:

  • Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
  • Reduction: Add DTT to 5 mM and incubate at 37°C for 1 hour.
  • Alkylation: Add IAA to 15 mM and incubate in the dark at room temperature for 30 minutes.
  • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
  • Digestion: Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

3. Enrichment of Biotinylated Peptides:

  • Stop the digestion by adding formic acid to a final concentration of 1%.
  • Incubate the peptide mixture with streptavidin beads for 1-2 hours at room temperature.
  • Wash the beads with PBS containing 5-10% acetonitrile to remove non-biotinylated peptides.[7]

4. Elution of Biotinylated Peptides:

  • Elute the bound biotinylated peptides from the streptavidin beads by incubating with a solution of 80% acetonitrile, 0.2% trifluoroacetic acid (TFA), and 0.1% formic acid.[6][7] This can be done by boiling for 5-10 minutes.
  • Collect the eluate.

5. Sample Preparation for LC-MS/MS:

  • Dry the eluted peptides in a vacuum concentrator.
  • Resuspend the peptides in a buffer compatible with LC-MS/MS analysis (e.g., 0.1% formic acid).

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a relevant signaling pathway.

G cluster_workflow Proximity-Dependent Biotinylation Workflow start Express Bait-TurboID Fusion Protein in Cells labeling Add Biotin to Culture Medium (Initiate Labeling) start->labeling lysis Cell Lysis under Denaturing Conditions labeling->lysis enrichment Enrichment of Biotinylated Proteins (Streptavidin Beads) lysis->enrichment wash Stringent Washing Steps enrichment->wash digestion On-Bead Tryptic Digestion wash->digestion analysis LC-MS/MS Analysis of Peptides digestion->analysis identification Protein Identification and Quantification analysis->identification G cluster_didbit DiDBiT Workflow (Peptide-Level Enrichment) start Cell Lysis and Protein Precipitation digestion In-Solution Digestion of Total Proteome start->digestion enrichment Enrichment of Biotinylated Peptides (Streptavidin Beads) digestion->enrichment wash Wash to Remove Non-biotinylated Peptides enrichment->wash elution Elution of Biotinylated Peptides wash->elution analysis LC-MS/MS Analysis elution->analysis identification Identification of Biotinylated Peptides and Proteins analysis->identification G cluster_pathway EGF Signaling Pathway Mapping via K-BMAPS EGF EGF EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Binding KinaseActivity Activation of EGFR Kinase Domain Dimerization->KinaseActivity Biotinylation Kinase-Catalyzed Biotinylation KinaseActivity->Biotinylation ATP_Biotin ATP-Biotin ATP_Biotin->Biotinylation Downstream Downstream Substrate Proteins Downstream->Biotinylation Enrichment Streptavidin Enrichment Biotinylation->Enrichment MS LC-MS/MS Analysis Enrichment->MS

References

Application Note: A Guide to Quantifying Biotinylation Efficiency Using Amine-Reactive Biotin Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest such as a protein, antibody, or nucleic acid, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including purification, immobilization, and detection assays like ELISA, Western blotting, and immunohistochemistry. The efficiency of this labeling process is critical for the success of downstream applications. This document provides a detailed guide for quantifying the biotinylation efficiency of molecules labeled with an amine-containing biotin reagent, exemplified by a structure like Biotin-C4-amide-C5-NH2. This type of reagent possesses a terminal amine group, allowing its conjugation to target molecules via their carboxyl groups using carbodiimide (B86325) chemistry (e.g., EDC/NHS). The protocols herein describe common methods for determining the degree of labeling, ensuring reproducibility and optimal performance in subsequent experiments.

Principle of Biotinylation

The biotinylation reaction discussed involves the use of a biotin reagent with a terminal primary amine. This amine group is coupled to a target molecule containing carboxyl groups (-COOH), such as those found on the C-terminus of proteins or on acidic amino acid residues (aspartic acid, glutamic acid). The reaction is typically mediated by a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate, which then reacts with the amine group on the biotin linker. The efficiency of this reaction can be influenced by several factors, including the pH of the reaction buffer, the molar ratio of reactants, incubation time, and temperature. Accurate quantification of the incorporated biotin is therefore essential for optimizing the labeling procedure and ensuring the quality of the final conjugate.

Experimental Protocols

This section details three common methods for quantifying biotinylation efficiency: the HABA assay, a fluorescent-based assay using fluorescently-labeled streptavidin, and a mass spectrometry-based approach.

Protocol 1: HABA Assay for Biotin Quantification

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for the indirect quantification of biotin. HABA dye binds to avidin (B1170675), producing a distinct color with an absorbance maximum at 500 nm. When a biotinylated sample is introduced, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. This change is directly proportional to the amount of biotin in the sample.

Materials:

  • Avidin solution (1 mg/mL in PBS)

  • HABA solution (10 mM in 0.01 M NaOH, diluted to 1 mM in PBS for working solution)

  • Biotin standards (known concentrations, e.g., 0-100 µM)

  • Biotinylated sample

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare HABA/Avidin Complex: Mix equal volumes of the 1 mg/mL avidin solution and the 1 mM HABA working solution. Incubate at room temperature for 10 minutes.

  • Prepare Standards and Samples:

    • Create a standard curve by preparing serial dilutions of the biotin standard in PBS.

    • Dilute the biotinylated protein sample to fall within the range of the standard curve. A non-biotinylated protein sample should be used as a negative control.

  • Assay Measurement:

    • Add 180 µL of the HABA/Avidin complex to each well of a 96-well plate.

    • Measure the initial absorbance at 500 nm (A_initial).

    • Add 20 µL of each biotin standard, sample, and control to their respective wells.

    • Incubate for 5 minutes at room temperature.

    • Measure the final absorbance at 500 nm (A_final).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA500) for each well: ΔA500 = A_initial - A_final.

    • Plot the ΔA500 for the biotin standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the biotin concentration in your experimental sample.

    • Calculate the molar ratio of biotin to your target molecule (Degree of Labeling, DOL):

      • DOL = (moles of biotin) / (moles of protein)

Protocol 2: Fluorescent-Based Quantification

This method utilizes a fluorescently-labeled streptavidin (e.g., Streptavidin-FITC) to quantify the amount of biotin incorporated. The biotinylated sample is incubated with an excess of fluorescent streptavidin, and the unbound streptavidin is removed. The fluorescence of the resulting complex is then measured and compared to a standard curve.

Materials:

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)

  • Biotinylated sample

  • Biotin standards (known concentrations)

  • Streptavidin-coated 96-well plate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS)

  • Fluorometric microplate reader

Procedure:

  • Prepare Standards and Samples: Prepare serial dilutions of your biotinylated molecule and a known biotin standard in Assay Buffer.

  • Binding to Plate:

    • Add 100 µL of each standard and sample dilution to the wells of a streptavidin-coated plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the wells three times with 200 µL of Wash Buffer.

  • Incubation with Fluorescent Streptavidin:

    • Add 100 µL of a diluted fluorescent streptavidin solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the wells three times with 200 µL of Wash Buffer to remove unbound fluorescent streptavidin.

  • Fluorescence Measurement:

    • Add 100 µL of Assay Buffer to each well.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 495/519 nm for FITC).

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity of the biotin standards against their concentrations.

    • Determine the concentration of biotin in your sample from the standard curve.

    • Calculate the Degree of Labeling (DOL) as described in Protocol 1.

Protocol 3: Mass Spectrometry for Biotinylation Analysis

Mass spectrometry (MS) provides a highly accurate method for determining the degree of biotinylation by measuring the mass shift of the target molecule upon biotin conjugation.

Materials:

  • Biotinylated sample

  • Non-biotinylated control sample

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

Procedure:

  • Sample Preparation:

    • Desalt the biotinylated and non-biotinylated control samples using a suitable method (e.g., zip-tipping or buffer exchange) to remove interfering salts and reagents.

    • Dilute the samples to the optimal concentration for MS analysis in the appropriate solvent.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectra for both the non-biotinylated control and the biotinylated sample.

  • Data Analysis:

    • Determine the molecular weight of the unmodified molecule from the control sample's spectrum.

    • In the spectrum of the biotinylated sample, identify the peaks corresponding to the unmodified molecule and the biotinylated species. Each incorporated biotin molecule will add a specific mass to the target molecule.

    • The mass difference between the peaks will correspond to the mass of the biotin linker.

    • The distribution and intensity of the peaks (e.g., M+1Biotin, M+2Biotin, etc.) can be used to determine the average degree of labeling.

Data Presentation

The following tables provide examples of how to present the quantitative data obtained from the described protocols.

Table 1: HABA Assay Results for Biotinylation of a 50 kDa Protein

SampleProtein Conc. (µM)Measured Biotin Conc. (µM)Degree of Labeling (Biotin/Protein)
Batch 11048.54.85
Batch 21052.15.21
Batch 31049.34.93
Control10< 0.1~0

Table 2: Fluorescent Assay Results

SampleRelative Fluorescence Units (RFU)Calculated Biotin Conc. (µM)Degree of Labeling (Biotin/Protein)
Standard 1 (10 µM Biotin)850010.0N/A
Standard 2 (20 µM Biotin)1680020.0N/A
Biotinylated Sample1250014.77.35 (for a 2 µM protein sample)
Negative Control150< 0.1~0

Table 3: Mass Spectrometry Data Summary

Species ObservedTheoretical Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unmodified Protein50,00050,00110
Protein + 1 Biotin50,35550,35625
Protein + 2 Biotin50,71050,71240
Protein + 3 Biotin51,06551,06625
Average DOL 1.8

(Note: Assumes a hypothetical mass of 355 Da for the this compound reagent)

Visualizations

experimental_workflow_HABA cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare HABA/Avidin Complex a1 Add HABA/Avidin to Plate p1->a1 p2 Prepare Biotin Standards & Samples a3 Add Standards/Samples p2->a3 a2 Read Initial Abs (500nm) a1->a2 a2->a3 a4 Incubate 5 min a3->a4 a5 Read Final Abs (500nm) a4->a5 d1 Calculate ΔA500 a5->d1 d2 Generate Standard Curve d1->d2 d3 Determine Sample Biotin Conc. d2->d3 d4 Calculate DOL d3->d4

Caption: Workflow for the HABA assay to quantify biotinylation.

experimental_workflow_fluorescent cluster_prep Preparation & Binding cluster_assay Detection cluster_analysis Data Analysis p1 Prepare Standards & Samples p2 Bind to Streptavidin Coated Plate p1->p2 p3 Wash Plate p2->p3 a1 Add Fluorescent Streptavidin p3->a1 a2 Incubate 30 min a1->a2 a3 Wash Plate a2->a3 a4 Measure Fluorescence a3->a4 d1 Generate Standard Curve a4->d1 d2 Determine Sample Biotin Conc. d1->d2 d3 Calculate DOL d2->d3

Caption: Workflow for the fluorescent streptavidin-based assay.

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Biotinylated Sample p3 Desalt Samples p1->p3 p2 Control Sample p2->p3 a1 Acquire Mass Spectra p3->a1 d1 Identify Mass Peaks a1->d1 d2 Calculate Mass Shifts d1->d2 d3 Determine DOL from Peak Distribution d2->d3

Caption: Workflow for mass spectrometry-based biotinylation analysis.

Application Notes and Protocols for Biotin-C4-amide-C5-NH2 in Proteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C4-amide-C5-NH2 is a versatile biotinylation reagent featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and a primary amine for covalent conjugation to target molecules. This structure makes it a valuable tool in proteomics for applications such as affinity purification of proteins and protein complexes, and as a building block for constructing more complex probes like chemical cross-linkers. Its defined spacer arm helps to minimize steric hindrance during the binding of the biotin tag to streptavidin. These application notes provide an overview of its use in key proteomics workflows, complete with detailed protocols and data presentation.

Key Applications in Proteomics

This compound is primarily utilized in two main proteomics workflows:

  • Affinity Purification of Proteins and Protein Complexes: The primary amine on the linker can be coupled to carboxyl groups on a protein of interest (e.g., aspartic and glutamic acid residues or the C-terminus) using carbodiimide (B86325) chemistry (EDC). This tags the protein with biotin, allowing for its selective capture from complex biological samples using streptavidin-coated beads. This is particularly useful for isolating specific proteins for further analysis by mass spectrometry.

  • Component in Chemical Cross-linking Studies: The primary amine of this compound can be reacted with other reagents to create heterobifunctional or trifunctional cross-linkers. These custom cross-linkers can then be used to study protein-protein interactions by covalently linking interacting proteins in their native environment. The biotin tag facilitates the enrichment of cross-linked peptides from a complex digest prior to mass spectrometry analysis.

Data Presentation

The following tables summarize representative quantitative data from proteomics experiments utilizing amine-containing biotin linkers.

Table 1: Affinity Purification of a Target Protein using this compound and EDC Chemistry

ParameterValue
Target Protein Recombinant Human Kinase X (HEK293T lysate)
Starting Material 1 mg total protein
Biotinylation Efficiency ~60-70% (Estimated by Western Blot)
Streptavidin Bead Capacity 1 mg biotinylated protein per ml of resin
Purification Yield ~40-50% of biotinylated protein
Purity of Eluted Protein >90% (Determined by SDS-PAGE)
Identified Interacting Proteins 15 known and 5 novel potential interactors

Table 2: Identification of Cross-Linked Peptides from a Cell Lysate using a Biotinylated Cross-linker

ParameterValue
Cross-linker Custom NHS-ester cross-linker with this compound core
Sample Human cell lysate (5 mg)
Enrichment Method Streptavidin affinity chromatography
Total Peptides Identified > 10,000
Number of Cross-linked Peptides 528
Number of Inter-protein Cross-links 212
Number of Intra-protein Cross-links 316
Identified Protein-Protein Interactions 157

Experimental Protocols

Protocol 1: Biotinylation of a Protein via Carboxyl Groups using this compound and EDC

This protocol describes the labeling of a purified protein or a protein within a simple mixture through its carboxyl groups.

Materials:

  • Protein sample (in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Wash/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in DMSO. Prepare a 100 mM solution of EDC in Activation Buffer. If using, prepare a 100 mM solution of Sulfo-NHS in Activation Buffer.

  • Activation of Carboxyl Groups: Add EDC (and Sulfo-NHS, if used) to the protein solution to a final concentration of 2-10 mM. Incubate for 15 minutes at room temperature with gentle mixing.

  • Coupling Reaction: Add this compound to the reaction mixture to a final concentration of 1-5 mM. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent and byproducts by using a desalting column or by dialysis against PBS.

  • Verification: Confirm biotinylation by Western blot using streptavidin-HRP or by mass spectrometry.

Protocol 2: Affinity Purification of a Biotinylated Protein

This protocol describes the capture of a biotinylated protein from a complex mixture, such as a cell lysate.

Materials:

  • Biotinylated protein sample (from Protocol 1) in a suitable lysis buffer

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Lysis/Binding Buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris, 150 mM NaCl, 1% Triton X-100, pH 7.4, with protease inhibitors)

  • Wash Buffer (Lysis/Binding Buffer with reduced detergent concentration, e.g., 0.1% Triton X-100)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris, pH 7.5, with 2 mM biotin for competitive elution, or on-bead digestion buffer for mass spectrometry)

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them twice with Lysis/Binding Buffer.

  • Binding: Add the biotinylated protein sample to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • For Western Blot or functional assays: Add Elution Buffer and incubate at 95°C for 5-10 minutes. Collect the supernatant.

    • For Mass Spectrometry: Proceed with on-bead digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate), add a reducing agent (e.g., DTT), an alkylating agent (e.g., iodoacetamide), and finally a protease (e.g., trypsin). Incubate overnight at 37°C. The supernatant containing the digested peptides is then collected for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_labeling Protein Biotinylation cluster_purification Affinity Purification protein Protein with Carboxyl Groups edc EDC/Sulfo-NHS Activation protein->edc Activate biotin_reagent This compound biotinylated_protein Biotinylated Protein edc->biotinylated_protein Couple biotin_reagent->biotinylated_protein Couple cell_lysate Cell Lysate with Biotinylated Protein biotinylated_protein->cell_lysate Spike-in or In-situ labeling streptavidin_beads Streptavidin Beads cell_lysate->streptavidin_beads Bind bound_complex Bead-Bound Complex streptavidin_beads->bound_complex wash Wash Steps bound_complex->wash elution Elution / On-Bead Digestion wash->elution purified_protein Purified Protein / Peptides elution->purified_protein ms_analysis Mass Spectrometry Analysis purified_protein->ms_analysis

Caption: Workflow for biotinylation and affinity purification.

signaling_pathway cluster_ppi Protein-Protein Interaction Study cluster_analysis Downstream Analysis bait Bait Protein (e.g., Kinase A) prey1 Prey Protein 1 (Substrate) bait->prey1 Interaction prey2 Prey Protein 2 (Adaptor) bait->prey2 Interaction crosslinker Biotinylated Cross-linker prey3 Prey Protein 3 (Scaffold) prey2->prey3 Interaction enrichment Streptavidin Enrichment crosslinker->enrichment Covalent Linkage & Cell Lysis ms LC-MS/MS enrichment->ms data Identify Interacting Proteins & Sites ms->data

Caption: Mapping protein interactions using a biotinylated cross-linker.

Application Notes and Protocols for Immobilization of Biotin-C4-amide-C5-NH2 Labeled Proteins on Streptavidin Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of proteins onto solid supports is a fundamental technique in a vast array of biomedical research and drug development applications. The high-affinity interaction between biotin (B1667282) and streptavidin is one of the most widely utilized methods for achieving stable and specific protein immobilization. This application note provides a detailed protocol for the biotinylation of proteins using Biotin-C4-amide-C5-NH2, a reagent that allows for the labeling of carboxyl groups on a protein, followed by the immobilization of the biotinylated protein onto streptavidin-coated beads. This method is particularly useful when modification of protein amine groups is undesirable as it may affect the protein's biological activity. Applications for this technique include, but are not limited to, immunoassays, protein-protein interaction studies, enzyme assays, and affinity purification.

The this compound linker possesses a primary amine group, which can be covalently coupled to the carboxyl groups (present on aspartic acid, glutamic acid residues, and the C-terminus) of a target protein.[1] This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance the coupling efficiency.[2][3]

Data Presentation

A variety of streptavidin-coated beads are commercially available, each with different physical properties and binding capacities. The choice of beads will depend on the specific application. Magnetic beads offer ease of handling and separation, while agarose (B213101) beads are often used for column-based purification. The binding capacity is a critical parameter and is typically reported for free biotin. The binding capacity for a larger biotinylated protein will be lower and depends on factors such as protein size and steric hindrance.

Bead TypeSupplier ExampleReported Binding Capacity (Free Biotin)Reported Binding Capacity (Biotinylated Protein)
Streptavidin Magnetic BeadsNEB #S1420500 pmol / mg of beads~30 µg of biotinylated antibody / mg of beads[1]
Streptavidin Agarose ResinGoldBio>120 nmol / mL of resin[]Dependent on protein size and characteristics
Dynabeads MyOne Streptavidin C1Invitrogen950–1,500 pmol/mg beads~20 µg of biotinylated Ig / mg of beads[5]
Sera-Mag Streptavidin-coated Magnetic BeadsCytiva4920 pmol/mgNot specified, performance varies[6]
NeutrAvidin-coated Magnetic BeadsCytiva3462 pmol/mgNot specified, performance varies[6]

Experimental Protocols

This section provides a two-part protocol: first for the biotinylation of a protein using this compound, and second for the immobilization of the biotinylated protein onto streptavidin beads.

Part 1: Protein Biotinylation via Carboxyl Groups

This protocol details the covalent attachment of this compound to the carboxyl groups of a target protein using EDC and Sulfo-NHS chemistry.

Materials:

  • Protein of interest

  • This compound (CAS 151294-96-1)[7][8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.

    • Crucially, ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) as these will compete with the reaction. If necessary, perform a buffer exchange into the Activation/Reaction Buffer using a desalting column or dialysis.[3][9]

  • Reagent Preparation (Prepare Fresh):

    • Dissolve this compound in DMSO or water to a final concentration of 10-50 mM.

    • Dissolve EDC in cold Activation/Reaction Buffer to a final concentration of 100-500 mM.[2]

    • Dissolve Sulfo-NHS in cold Activation/Reaction Buffer to a final concentration of 100-500 mM.

  • Biotinylation Reaction:

    • To your protein solution, first add the this compound solution. A molar excess of 20-50 fold of the biotin reagent to the protein is a good starting point, but the optimal ratio should be determined empirically.

    • Next, add the freshly prepared EDC and Sulfo-NHS solutions to the protein/biotin mixture. A final concentration of ~5 mM EDC is a common starting point.[2] The molar ratio of EDC to Sulfo-NHS is often kept at 1:1 or 1:2.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted EDC.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and reaction byproducts by dialysis against PBS or by using a desalting column.

Part 2: Immobilization of Biotinylated Protein on Streptavidin Beads

This protocol describes the capture of the biotinylated protein by streptavidin-coated beads.

Materials:

  • Biotinylated protein from Part 1

  • Streptavidin-coated beads (e.g., magnetic or agarose)

  • Binding/Wash Buffer: PBS, pH 7.4 (can be supplemented with 0.05% Tween-20 to reduce non-specific binding)[1]

  • Magnetic rack (for magnetic beads) or centrifuge

  • Microcentrifuge tubes

  • Rotating mixer

Procedure:

  • Bead Preparation:

    • Thoroughly resuspend the streptavidin beads by vortexing.[1]

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube. The amount of beads needed will depend on their binding capacity and the amount of protein you wish to immobilize.

    • Place the tube on a magnetic rack (for magnetic beads) or centrifuge at a low speed (for agarose beads) to pellet the beads.[1]

    • Carefully remove and discard the supernatant (storage buffer).

  • Bead Equilibration:

    • Add Binding/Wash Buffer to the beads, resuspend them by gentle pipetting or vortexing, and then separate them from the buffer.

    • Repeat this wash step two more times for a total of three washes.[1]

  • Protein Immobilization:

    • Add the biotinylated protein solution to the washed and equilibrated streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to keep the beads suspended.[1]

  • Washing:

    • Separate the beads from the supernatant. The supernatant can be saved to determine the amount of unbound protein.

    • Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound protein.

  • Downstream Application:

    • The protein-immobilized beads are now ready for use in various applications such as pull-down assays, immunoassays, or as a solid-phase catalyst.

Visualizations

G Workflow for Protein Biotinylation and Immobilization cluster_0 Protein Biotinylation cluster_1 Immobilization Protein Protein in Amine/Carboxylate-Free Buffer Add_Biotin Add this compound Protein->Add_Biotin Add_EDC_NHS Add EDC and Sulfo-NHS to activate -COOH groups Add_Biotin->Add_EDC_NHS Incubate Incubate (2h RT or O/N 4°C) Add_EDC_NHS->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Biotinylated Protein (Desalting/Dialysis) Quench->Purify Add_Protein Add Biotinylated Protein Purify->Add_Protein Biotinylated Protein Beads Streptavidin Beads Wash_Beads Wash and Equilibrate Beads Beads->Wash_Beads Wash_Beads->Add_Protein Incubate_Immobilize Incubate (30-60 min RT) Add_Protein->Incubate_Immobilize Wash_Final Wash to Remove Unbound Protein Incubate_Immobilize->Wash_Final Ready_Beads Protein-Immobilized Beads Ready for Application Wash_Final->Ready_Beads

Caption: Experimental workflow for protein biotinylation and immobilization.

G Example Signaling Pathway Studied with Immobilized Ligand cluster_0 cluster_1 Bead Streptavidin Bead Ligand Biotinylated Ligand Bead->Ligand Immobilization Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Activation P1 Phosphorylation Receptor->P1 P2 Adaptor Proteins P1->P2 P3 MAPK Cascade P2->P3 P4 Transcription Factors P3->P4 P5 Gene Expression P4->P5

Caption: Example of a signaling pathway activated by an immobilized ligand.

References

Application Notes and Protocols: Biotinylation of Carboxylated Molecules using EDC/Sulfo-NHS Chemistry with Biotin-C4-amide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent attachment of Biotin-C4-amide-C5-NH2 to carboxyl-containing molecules or surfaces through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) crosslinking chemistry. This method is essential for applications requiring high-affinity biotin-streptavidin interactions, such as immunoassays, affinity chromatography, and targeted drug delivery.

Principle of the Reaction

The biotinylation process is a two-step reaction that ensures efficient and stable amide bond formation while minimizing undesirable side reactions.[1]

  • Activation of Carboxyl Groups: EDC activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable Intermediate: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive Sulfo-NHS ester.[1] This enhances the efficiency of the coupling reaction.[3]

  • Amine Coupling: The primary amine (-NH2) of this compound attacks the Sulfo-NHS ester, forming a stable amide bond and releasing Sulfo-NHS.[4]

This compound is a biotinylation reagent that contains a primary amine, making it suitable for coupling with activated carboxylic acids.[5]

Experimental Workflow

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Quenching & Purification Carboxylated_Molecule Carboxylated Molecule (-COOH) Activated_Intermediate Amine-Reactive Sulfo-NHS Ester Carboxylated_Molecule->Activated_Intermediate 15-30 min Room Temp EDC_SulfoNHS EDC + Sulfo-NHS in Activation Buffer EDC_SulfoNHS->Carboxylated_Molecule Biotinylated_Product Biotinylated Molecule Activated_Intermediate->Biotinylated_Product 1-2 hours Room Temp Biotin_Amine This compound in Coupling Buffer Biotin_Amine->Activated_Intermediate Purification Purification (Dialysis/Desalting) Biotinylated_Product->Purification Quenching Quenching (e.g., Tris, Glycine) Quenching->Biotinylated_Product 30 min Final_Product Purified Biotinylated Product Purification->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protein Polymerization During EDC Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EDC/NHS coupling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues related to protein polymerization and aggregation during bioconjugation experiments.

Troubleshooting Guide

This guide is designed to help you identify the root cause of protein polymerization and implement effective solutions.

Issue: Protein Precipitates Immediately Upon Addition of EDC/NHS
Potential Cause Recommended Solution
Incorrect pH The activation of carboxyl groups by EDC is most efficient at a pH between 4.5 and 6.0.[1][2][3][4] However, proteins are least soluble at their isoelectric point (pI). If the reaction pH is too close to your protein's pI, it can cause aggregation.[5] Action: Adjust the reaction buffer to be at least one pH unit away from the protein's pI.[5][6] Use a non-amine and non-carboxylate buffer like MES for the activation step.[2][4][7]
High Reagent Concentration An excessive concentration of EDC can lead to rapid, uncontrolled cross-linking between protein molecules, causing immediate precipitation.[1][8] Action: Reduce the molar excess of EDC. Start with a lower ratio (e.g., 2-10 fold molar excess over carboxyl groups) and optimize from there.[9]
High Protein Concentration Concentrated protein solutions are more prone to aggregation, especially when destabilized by the addition of cross-linking reagents.[5][10] Action: Reduce the initial protein concentration. If a high final concentration is required, perform the conjugation at a lower concentration and then concentrate the final product.[5]
Issue: Gradual Cloudiness or Precipitation During the Reaction
Potential Cause Recommended Solution
Unstable Intermediates The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and can lead to side reactions if it doesn't quickly react with an amine.[2][4][7] Action: Use N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][11] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then reacts more efficiently with primary amines, increasing coupling efficiency and reducing side reactions.[2][7][11]
Intermolecular Cross-linking In a one-step reaction, EDC can activate carboxyl groups on both proteins to be conjugated, leading to the formation of polymers. This is a common issue when conjugating two different proteins.[12][13] Action: Implement a two-step coupling protocol. First, activate the carboxyl groups of one protein with EDC/NHS, then quench the EDC and/or purify the activated protein before adding the second protein.[1][7][8]
Hydrophobic Interactions The conjugation process can expose hydrophobic patches on the protein surface, leading to aggregation. Action: Add stabilizing agents to the buffer. Options include non-ionic detergents (e.g., Tween-20, CHAPS) or non-detergent sulfobetaines.[5][14] Arginine and glutamate (B1630785) mixtures can also increase protein solubility.[5][14]
Issue: Aggregation Observed After the Reaction (During Purification or Storage)
Potential Cause Recommended Solution
Unquenched Reagents If the reaction is not properly quenched, residual active esters can continue to cross-link proteins over time. Action: Quench the reaction by adding an amine-containing compound like hydroxylamine (B1172632), glycine, or Tris to a final concentration of 10-50 mM.[1][7][15]
Suboptimal Buffer Conditions The final storage buffer may not be optimal for the newly formed conjugate, leading to instability and aggregation. Action: Optimize the storage buffer. This may involve adjusting the pH, salt concentration, or adding cryoprotectants like glycerol (B35011) (up to 50%) for frozen storage.[5][]
Disulfide Bond Formation Oxidation of free cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation.[5] Action: If your protein contains cysteines and does not require disulfide bonds for its structure, add a reducing agent like DTT or TCEP to the buffer.[5][14][]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein polymerization during EDC coupling?

Protein polymerization during EDC coupling is primarily caused by uncontrolled intermolecular cross-linking. EDC activates carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive O-acylisourea intermediate.[2][4] If this intermediate on one protein molecule reacts with a primary amine (on lysine (B10760008) or the N-terminus) of another protein molecule, polymers can form. This is especially problematic in "one-pot" reactions where all components are mixed together.[12][13]

Q2: How does a two-step coupling protocol prevent polymerization?

A two-step protocol separates the activation step from the conjugation step, which is crucial for preventing self-polymerization, especially when conjugating two different proteins.[7][15]

  • Activation: The first protein (containing carboxyl groups) is reacted with EDC and NHS. This forms a more stable amine-reactive NHS ester on the protein surface.[7][11]

  • Quenching/Removal: The excess EDC is then quenched (e.g., with 2-mercaptoethanol) or removed via desalting or buffer exchange.[1][7][8] This step is critical to ensure that EDC does not activate carboxyl groups on the second protein.

  • Conjugation: The second protein (containing amine groups) is then added to the activated first protein to form the desired conjugate.

Q3: What are the optimal pH and buffer conditions for EDC coupling?

Optimal conditions involve a two-stage pH strategy:

  • Activation Step: The reaction of EDC with carboxyl groups is most efficient in a slightly acidic buffer, typically MES buffer at pH 4.5-6.0 .[1][2][4][7]

  • Conjugation Step: The reaction of the NHS-activated protein with primary amines is most efficient at a physiological to slightly basic pH, typically pH 7.2-8.0 .[1][8]

It is essential to use buffers that do not contain free amines (like Tris or glycine) or carboxylates (like acetate (B1210297) or citrate) as they will compete with the reaction.[17]

Q4: What molar ratio of EDC and NHS should I use?

The optimal ratio depends on the concentration of your protein and the number of available carboxyl groups. A common starting point is a molar excess of the reagents relative to the protein.

  • For proteins > 5 mg/mL: A 4-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to EDC is a suggested starting point.[9]

  • For proteins < 5 mg/mL: A 10-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to EDC can be used.[9]

However, if aggregation occurs, the amount of EDC should be reduced.[1][8] It is always best to empirically determine the optimal ratio for your specific system.

Q5: Can I add anything to my reaction to prevent my protein from aggregating?

Yes, several additives can help maintain protein solubility and stability:

  • Osmolytes: Glycerol, sucrose, or trehalose (B1683222) (typically 5-10%) can stabilize proteins.[5][]

  • Amino Acids: A mixture of arginine and glutamate (e.g., 50 mM total) can increase solubility by binding to charged and hydrophobic regions.[5][14]

  • Detergents: Low concentrations of non-ionic detergents like Tween-20 (0.05%) or zwitterionic detergents like CHAPS (0.1%) can help solubilize aggregates.[5][14]

  • PEG: Using PEGylated crosslinkers or adding polyethylene (B3416737) glycol (PEG) can increase the hydrophilicity of the conjugate, reducing aggregation.[18]

Experimental Protocols

General Two-Step EDC/NHS Coupling Protocol

This protocol is adapted for conjugating two proteins (Protein #1 and Protein #2) while minimizing polymerization.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein #1 (to be activated) in Activation Buffer

  • Protein #2 (containing amines) in Coupling Buffer

  • Quenching Solution: 2-Mercaptoethanol[1][7] or Hydroxylamine[1][7]

  • Desalting Column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Equilibrate EDC and Sulfo-NHS powders to room temperature before opening the vials to prevent condensation.[1][7]

  • Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • To 1 mL of your Protein #1 solution, add EDC and Sulfo-NHS. A common starting point is a final concentration of ~2-4 mM EDC and ~5-10 mM Sulfo-NHS.[1][8][19]

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.[1][7][8]

  • Quench the EDC by adding 2-mercaptoethanol (B42355) to a final concentration of 20 mM.[1][8] Incubate for 10 minutes.

  • Optional but Recommended: Remove excess quenching reagent and byproducts by passing the activated Protein #1 through a desalting column equilibrated with Coupling Buffer.[1][8] This also serves to raise the pH for the next step.

  • Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.[1][8]

  • Allow the conjugation reaction to proceed for 2 hours at room temperature.[1][7][8]

  • Quench the final reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any remaining active esters.[1][7]

  • Purify the final conjugate using size exclusion chromatography or another appropriate method to remove unreacted proteins and reagents.

Visualizations

EDC_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_stabilization Stabilization cluster_coupling Coupling Step (pH 7.2-8.0) cluster_side_reactions Side Reactions / Polymerization reactant reactant reagent reagent intermediate intermediate product product side_product side_product Protein1_COOH Protein 1-COOH Acylisourea O-Acylisourea Intermediate (Unstable) Protein1_COOH->Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive Sulfo-NHS Ester (More Stable) Acylisourea->NHS_Ester + Sulfo-NHS Hydrolysis Hydrolysis Acylisourea->Hydrolysis + H₂O (No Amine) Polymer Polymerization Acylisourea->Polymer + Another Protein-NH2 (Uncontrolled) NHS Sulfo-NHS Conjugate Protein 1-CO-NH-Protein 2 (Stable Amide Bond) NHS_Ester->Conjugate + Protein 2-NH2 Protein2_NH2 Protein 2-NH2

Caption: Mechanism of a two-step EDC/Sulfo-NHS coupling reaction.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node result_node result_node problem_node problem_node start Protein Aggregation Observed q_when When does it occur? start->q_when a_immediate Immediate Precipitation q_when->a_immediate Immediately a_during During Reaction q_when->a_during Gradually a_after Post-Reaction / Storage q_when->a_after Afterwards q_immediate One-step or Two-step? sol_ph Check pH vs pI Lower Protein/EDC Conc. q_immediate->sol_ph Either sol_twostep Switch to 2-step protocol q_immediate->sol_twostep One-step q_during Using NHS? sol_nhs Add Sulfo-NHS to stabilize q_during->sol_nhs No sol_additives Add Stabilizers (Arg/Glu, Detergent) q_during->sol_additives Yes q_after Reaction Quenched? sol_quench Add Quencher (Hydroxylamine, Tris) q_after->sol_quench No sol_buffer Optimize Storage Buffer (pH, salt, glycerol) q_after->sol_buffer Yes a_immediate->q_immediate a_during->q_during a_after->q_after success Success! sol_ph->success sol_twostep->success sol_nhs->success sol_additives->success sol_quench->success sol_buffer->success

Caption: Troubleshooting workflow for protein polymerization issues.

References

Technical Support Center: Quenching Biotin-C4-amide-C5-NH2 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinylation reactions. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the quenching of labeling reactions that utilize Biotin-C4-amide-C5-NH2 . This reagent possesses a terminal primary amine, making it suitable for conjugating biotin (B1667282) to molecules with reactive groups such as carboxylates, aldehydes, or ketones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in labeling reactions?

This compound is a biotinylation reagent that contains a primary amine (-NH2) at the end of a spacer arm.[1][2][3][4] This primary amine is a versatile functional group that can be used to label various molecules through different conjugation chemistries. The two most common applications are:

  • Carbodiimide-mediated coupling to carboxyl groups (-COOH) on proteins, peptides, or other molecules. This reaction is often facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and may include N-hydroxysuccinimide (NHS) to enhance efficiency.[5][6][7]

  • Reductive amination with aldehydes or ketones to form a stable secondary amine linkage.[1][8][9]

Q2: Why is it crucial to quench the labeling reaction?

Quenching the labeling reaction is a critical step for several reasons:

  • To stop the reaction: Quenching deactivates any remaining reactive species, ensuring that the labeling process does not continue beyond the desired time frame.

  • To prevent non-specific labeling: Excess, unreacted biotinylation reagents or coupling agents can lead to the undesirable labeling of other molecules in your sample, which can result in high background and false-positive signals in downstream applications.

  • To ensure reproducibility: By precisely controlling the reaction time, quenching helps to ensure consistency between experiments.

Q3: What are the most common methods for quenching reactions involving this compound?

The appropriate quenching method depends on the conjugation chemistry used:

  • For carbodiimide (B86325) (EDC/NHS) coupling:

    • To quench the EDC, a thiol-containing compound like 2-mercaptoethanol (B42355) can be added.[10][11][12]

    • To quench the amine-reactive NHS-ester intermediate, a primary amine-containing buffer such as Tris or glycine (B1666218) is commonly used.[13] Hydroxylamine is another effective quenching agent for NHS esters.[10][11][12]

  • For reductive amination:

    • The reaction is often quenched by the addition of a mild base, such as sodium bicarbonate, to neutralize any acid catalyst and react with the borohydride (B1222165) reagent.[14][15] A neutral or basic aqueous workup is also a common method to stop the reaction.[16][17]

Troubleshooting Guides

Troubleshooting Carbodiimide (EDC/NHS) Coupling Reactions
Observation Possible Cause Recommendation
Low or no biotinylation Inactive EDC or NHS due to moisture.[13]Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[13]
Incorrect pH for activation or coupling.[13]Ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[13][18]
Presence of primary amines or carboxylates in the buffer.[7][18]Use amine-free and carboxylate-free buffers such as MES for the activation step and PBS for the coupling step.[7][18]
Precipitation of protein during reaction High degree of labeling leading to insolubility.Optimize the molar ratio of the biotin reagent to the protein. Reduce the reaction time or temperature.
Protein instability in the reaction buffer.Ensure the chosen buffers are compatible with your protein of interest.
High background in downstream assays Incomplete quenching of the reaction.Ensure the quenching reagent is added at a sufficient concentration and for an adequate amount of time.
Insufficient removal of excess biotin reagent.Purify the biotinylated protein using desalting columns or dialysis after quenching.[5][13]
Troubleshooting Reductive Amination Reactions
Observation Possible Cause Recommendation
Low or no biotinylation Inefficient imine formation.The reaction is pH-dependent. Ensure the pH is mildly acidic (typically pH 4-6) to facilitate imine formation.[8]
Inactive reducing agent.Use a fresh stock of the reducing agent (e.g., sodium triacetoxyborohydride).
Presence of competing nucleophiles.Ensure the reaction buffer is free from other primary amines that could compete with the biotin reagent.
Reduction of the starting aldehyde/ketone The reducing agent is too strong or the pH is too low.Use a milder reducing agent like sodium triacetoxyborohydride (B8407120), which is selective for the imine at the appropriate pH.[9]
Unexpected side products Instability of the imine intermediate.Perform the reaction as a one-pot synthesis where the imine is reduced as it is formed.[9]
High background in downstream assays Incomplete quenching of the reaction.Ensure proper quenching with a suitable reagent like sodium bicarbonate.[14][15]
Insufficient removal of excess biotin reagent.Purify the labeled molecule using appropriate chromatography or dialysis after the reaction is complete.

Experimental Protocols

Protocol 1: Quenching Carbodiimide-Mediated Labeling of a Protein

This protocol outlines the steps for labeling a protein with carboxyl groups using this compound and EDC/NHS, followed by quenching.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC to a final concentration of 2-10 mM.

    • Add NHS to a final concentration of 5-25 mM.

    • Incubate for 15 minutes at room temperature.

  • Biotinylation Reaction:

    • Add this compound to the activated protein solution. A 10- to 50-fold molar excess of the biotin reagent over the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove excess biotin reagent and reaction by-products by passing the solution through a desalting column equilibrated with your desired storage buffer.

Protocol 2: Quenching a Reductive Amination Labeling Reaction

This protocol describes the labeling of a molecule containing an aldehyde group with this compound and the subsequent quenching of the reaction.

Materials:

  • Molecule with an aldehyde or ketone group

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Reaction Buffer: 0.1 M MES, pH 5.0

  • Quenching Solution: Saturated sodium bicarbonate (NaHCO3) solution

  • Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) for extraction

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde-containing molecule and a 1.5-fold molar excess of this compound in the Reaction Buffer.

    • Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.

  • Reduction:

    • Add a 1.5-fold molar excess of sodium triacetoxyborohydride to the reaction mixture.

    • Stir for 1-4 hours at room temperature, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Quenching the Reaction:

    • Carefully add the Quenching Solution to the reaction mixture until gas evolution ceases. This will neutralize the acidic buffer and quench the excess reducing agent.

  • Workup and Purification:

    • If applicable, extract the aqueous mixture with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the biotinylated product using an appropriate chromatographic method.

Visualizations

Quenching_EDC_NHS_Reaction cluster_activation Activation Step cluster_biotinylation Biotinylation Step cluster_quenching Quenching Step Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (NHS-ester) Protein_COOH->Activated_Protein + EDC, NHS (pH 4.5-6.0) EDC EDC NHS NHS Biotinylated_Protein Biotinylated Protein Activated_Protein->Biotinylated_Protein + Biotin-NH2 (pH 7.2-8.0) Quenched_NHS_Ester Quenched NHS-Ester Activated_Protein->Quenched_NHS_Ester + Quenching Reagent Biotin_NH2 This compound Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine)

Caption: Workflow for quenching a carbodiimide-mediated biotinylation reaction.

Quenching_Reductive_Amination cluster_imine_formation Imine Formation cluster_reduction Reduction Step cluster_quenching Quenching Step Aldehyde Molecule-CHO (Aldehyde) Imine Imine Intermediate Aldehyde->Imine + Biotin-NH2 (pH 4-6) Biotin_NH2 This compound Biotinylated_Product Biotinylated Product Imine->Biotinylated_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Quenched_Reagents Quenched Reagents Reducing_Agent->Quenched_Reagents + Quenching Solution Quenching_Solution Quenching Solution (e.g., NaHCO3)

Caption: Workflow for quenching a reductive amination biotinylation reaction.

References

removing excess Biotin-C4-amide-C5-NH2 after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Biotin-C4-amide-C5-NH2 following conjugation reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of biotinylated molecules.

Frequently Asked Questions (FAQs)

Q1: Which method is best for removing excess this compound from my sample?

A1: The optimal method depends on your sample volume, the properties of your molecule of interest (e.g., protein, antibody, peptide), and your downstream application. The most common and effective methods are dialysis, size exclusion chromatography (SEC), and affinity purification. For smaller molecules like peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is also a viable option.[1] A comparison of these methods is provided in Table 1.

Q2: How can I determine if all the free biotin (B1667282) has been removed?

A2: Complete removal of unconjugated biotin is crucial to prevent interference in downstream applications.[2] While direct quantification can be challenging, a common indirect method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay can estimate the amount of free biotin remaining in your sample.

Q3: I'm experiencing low recovery of my biotinylated protein after purification. What could be the cause?

A3: Low recovery can be due to several factors. Over-biotinylation can lead to protein precipitation and loss.[3] Additionally, the chosen purification method might not be optimal for your specific protein, leading to sample loss. For instance, some proteins may adhere non-specifically to chromatography resins or dialysis membranes.[3] Ensure you are using a purification method suitable for your sample volume and protein characteristics to minimize loss.[3]

Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
High background in downstream assays (e.g., ELISA, Western Blot) Incomplete removal of excess biotin, leading to competition for streptavidin binding sites.- Increase the duration and number of buffer changes during dialysis.[4] - Ensure the molecular weight cut-off (MWCO) of your dialysis membrane or SEC column is appropriate for separating your molecule from the small this compound. - For affinity purification, perform a buffer exchange step prior to adding the sample to the streptavidin resin to reduce the concentration of free biotin.
Low yield of biotinylated molecule after purification - The molecule of interest is being retained by the purification matrix (e.g., dialysis membrane, SEC resin). - Over-biotinylation causing precipitation of the molecule.[3] - Sample loss during handling and transfer steps.- Select a dialysis membrane or SEC column with low protein-binding characteristics. - Optimize the molar ratio of biotin to your molecule during the conjugation reaction to avoid over-labeling.[3] - Minimize the number of transfer steps, especially for small sample volumes.
Biotinylated protein does not bind to streptavidin beads - The biotinylation reaction was unsuccessful. - The biotin tag is sterically hindered and inaccessible to streptavidin.- Confirm successful biotinylation using a method like the HABA assay or mass spectrometry. - Consider using a biotinylation reagent with a longer spacer arm to reduce steric hindrance.
Elution of the biotinylated molecule from streptavidin resin is inefficient The interaction between biotin and streptavidin is extremely strong, making elution difficult without denaturing conditions.- Use a biotin derivative with a cleavable linker, allowing for elution under milder conditions. - Employ competitive elution with a high concentration of free biotin, although this is often inefficient for the strong streptavidin-biotin interaction. - For applications where the biotinylated molecule is used as a capture agent, the target molecule can be eluted while the biotinylated bait remains bound to the resin.

Quantitative Data Summary

The following table provides a comparison of common methods for the removal of excess this compound. Please note that the efficiency and recovery rates are typical estimates and can vary depending on the specific experimental conditions and the nature of the biotinylated molecule.

Table 1: Comparison of Purification Methods for Removing Excess this compound

Method Principle Typical Protein Recovery Efficiency of Biotin Removal Advantages Disadvantages
Dialysis Separation based on differential diffusion across a semi-permeable membrane.>90%>95%Simple, inexpensive, suitable for large sample volumes.Time-consuming (often requires 24-48 hours with multiple buffer changes), potential for sample dilution.[4]
Size Exclusion Chromatography (SEC) / Spin Columns Separation based on molecular size. Larger molecules elute first.[5][6]>95%>98%Fast, high recovery, suitable for a wide range of sample volumes.[7]Can lead to sample dilution, potential for non-specific binding to the resin.[8]
Affinity Purification (Streptavidin Beads) Specific binding of biotinylated molecules to immobilized streptavidin.[9][10]Variable (depends on elution efficiency)Very High (>99%)High specificity, can be used for enrichment of biotinylated molecules.Elution often requires harsh, denaturing conditions which may not be suitable for all downstream applications.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[11]>90%>99%High resolution, provides a highly purified product.Requires specialized equipment, may not be suitable for all proteins as organic solvents can cause denaturation.

Experimental Protocols

Protocol 1: Removal of Excess this compound using Dialysis

This protocol is suitable for sample volumes typically greater than 100 µL.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Stir plate and stir bar.

  • Beaker or container large enough to hold at least 100 times the sample volume.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.

  • Load the biotinylated sample into the dialysis tubing/cassette and seal securely.

  • Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer. For optimal removal, perform at least three to four buffer changes over 24 to 48 hours.[4]

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.

Protocol 2: Removal of Excess this compound using Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa).

  • Collection tubes.

  • Microcentrifuge.

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Place the column in a new collection tube.

  • Slowly apply the biotinylated sample to the center of the resin bed.

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).

  • The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.

Protocol 3: Affinity Purification of Biotinylated Molecules using Streptavidin Magnetic Beads

This protocol is for the specific capture and enrichment of biotinylated molecules, which inherently removes the unconjugated biotin.

Materials:

  • Streptavidin-coated magnetic beads.[12]

  • Magnetic stand.

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8 for non-denaturing elution, or SDS-PAGE sample buffer for denaturing elution).

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5) if using acidic elution.

Procedure:

  • Resuspend the magnetic beads in their storage buffer.

  • Transfer the desired amount of bead slurry to a clean tube.

  • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

  • Wash the beads twice with Binding/Wash Buffer.

  • Resuspend the beads in Binding/Wash Buffer.

  • Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.

  • Pellet the beads with the magnetic stand and discard the supernatant, which contains the unbound material and excess this compound.

  • Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.

  • To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.

  • Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube.

  • If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.

Visualizations

experimental_workflow cluster_conjugation Biotinylation Reaction cluster_purification Purification Molecule Molecule Reaction_Mix Reaction Mixture (Biotinylated Molecule + Excess Biotin) Molecule->Reaction_Mix Conjugation Biotin_Reagent This compound Biotin_Reagent->Reaction_Mix Purification_Method Purification Method (Dialysis, SEC, or Affinity) Reaction_Mix->Purification_Method Purified_Product Purified Biotinylated Molecule Purification_Method->Purified_Product Waste Excess Biotin Removed Purification_Method->Waste

Caption: Experimental workflow for the removal of excess biotin reagent.

logical_relationship Start Post-Conjugation Mixture Decision Choose Purification Strategy Start->Decision Dialysis Dialysis Decision->Dialysis Large Volume, Time not critical SEC Size Exclusion Chromatography Decision->SEC Small to Medium Volume, Speed required Affinity Affinity Purification Decision->Affinity High Purity & Enrichment needed RPHPLC RP-HPLC Decision->RPHPLC Peptides or small molecules, High Resolution End Purified Biotinylated Molecule Dialysis->End SEC->End Affinity->End RPHPLC->End

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Biotin-C4-amide-C5-NH2 Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in pull-down assays using Biotin-C4-amide-C5-NH2 as bait.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during biotinylated pull-down experiments in a simple question-and-answer format.

Q1: I am observing high background with many non-specific proteins in my pull-down eluate. What are the likely causes and how can I reduce this?

A1: High background is a common issue in pull-down assays and can stem from several factors. Here are the primary causes and solutions:

  • Insufficient Blocking: The streptavidin-coated beads may have unoccupied sites that can non-specifically bind proteins from your lysate.

    • Solution: Before adding your biotinylated bait, incubate the beads with a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) or casein. For a detailed comparison, see Table 1.

  • Ineffective Washing: Washing steps may not be stringent enough to remove proteins that are weakly or non-specifically bound to the beads or the bait molecule.

    • Solution: Optimize your wash buffer by adjusting the salt and detergent concentrations. Increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) can disrupt ionic interactions, while adjusting the detergent concentration (e.g., 0.1% to 0.5% NP-40 or Triton X-100) can reduce hydrophobic interactions.[1][2][3] Perform at least 3-5 washes, increasing the duration of each wash if necessary.[1]

  • Presence of Endogenous Biotin (B1667282): Many cell lysates contain naturally biotinylated proteins, which will bind to the streptavidin beads and contribute to the background.[4][5][6][7]

    • Solution: Implement an endogenous biotin blocking step before incubating the lysate with your biotinylated probe. This typically involves a two-step process of first incubating the lysate with free streptavidin or avidin (B1170675) to bind endogenous biotin, followed by incubation with free biotin to saturate the remaining binding sites on the streptavidin/avidin.[4][5]

  • "Sticky" Proteins in the Lysate: Some proteins are inherently "sticky" and prone to non-specific binding.

    • Solution: Pre-clear your lysate by incubating it with unconjugated beads (e.g., Protein A/G agarose) before the pull-down.[8][9][10][11] This will help remove proteins that non-specifically bind to the bead matrix.

Q2: My pull-down experiment yielded very little or no target protein. What could be the reason for this low yield?

A2: Low yield of the target protein can be frustrating. Here are some potential causes and troubleshooting steps:

  • Inefficient Biotinylation of the Bait: If your this compound bait is not efficiently coupled to its target, there will be less bait to capture the protein of interest.

    • Solution: Verify the successful biotinylation of your bait molecule using a method like mass spectrometry or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Weak or Transient Interaction: The interaction between your bait and the target protein might be weak or transient, leading to dissociation during the pull-down procedure.

    • Solution: Optimize incubation times and temperatures. Longer incubations at 4°C are generally recommended to preserve weak interactions.[12] Also, consider using a less stringent wash buffer with lower salt and detergent concentrations.

  • Improper Lysis Conditions: The lysis buffer composition can affect the stability of the target protein and its interaction with the bait.

    • Solution: Use a non-denaturing lysis buffer to preserve the native conformation of the protein complex.[13] Ensure that the buffer components are compatible with your target protein and its interaction. See Table 2 for a sample lysis buffer recipe.

  • Insufficient Amount of Bait or Lysate: Using too little bait or a lysate with a low concentration of the target protein will naturally result in a low yield.

    • Solution: Increase the amount of biotinylated bait used in the pull-down. Also, ensure you are starting with a sufficient amount of cell lysate and that your target protein is expressed at a reasonable level in the chosen cell line.

Q3: I am getting inconsistent results between replicates of my pull-down experiment. What could be causing this variability?

A3: Inconsistent results often point to variations in the experimental procedure. Here's what to look out for:

  • Unequal Sample Loading: Variations in the amount of lysate or beads used between replicates will lead to different outcomes.

    • Solution: Perform a protein quantification assay (e.g., BCA assay) on your cell lysates to ensure equal protein loading in each replicate.[4] Be precise when pipetting the bead slurry.

  • Incomplete Washing: Inconsistent washing can leave varying amounts of non-specifically bound proteins.

    • Solution: Standardize your washing protocol. Increase the number and duration of washes to ensure thorough removal of unbound proteins.[4]

  • Variability in Endogenous Biotin Levels: If not properly blocked, fluctuations in endogenous biotin levels between different cell preparations can cause inconsistencies.

    • Solution: Consistently apply a robust endogenous biotin blocking protocol to all your samples.[4]

Quantitative Data Summary

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-3% (w/v) in PBSInexpensive, readily available.Can be a source of contamination if not of high purity.
Casein1-5% (w/v) in TBSEffective at reducing non-specific binding.[14][15]Can interfere with some antibody-based detection methods due to phosphoproteins.
Normal Serum (from a non-reactive species)5-10% (v/v)Contains a mixture of proteins that can effectively block non-specific sites.Can introduce endogenous biotin if not from a biotin-free source.
Fish Skin Gelatin0.1-0.5% (w/v)Good blocking efficiency, especially for preventing protein-protein interactions.[14]Can be less effective than casein for blocking plastic surfaces.[14]

Table 2: Recommended Buffer Compositions

Buffer TypeComponentConcentrationPurpose
Lysis Buffer (Non-denaturing) Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintain physiological ionic strength
EDTA1 mMChelates divalent cations
NP-40 or Triton X-1000.5-1.0% (v/v)Non-ionic detergent to solubilize proteins
Protease Inhibitor Cocktail1XPrevent protein degradation
Wash Buffer (Standard) Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMSalt concentration
NP-40 or Triton X-1000.1% (v/v)Detergent
Wash Buffer (High Stringency) Tris-HCl, pH 7.450 mMBuffering agent
NaCl300-500 mMHigher salt to disrupt ionic interactions
NP-40 or Triton X-1000.5% (v/v)Higher detergent to disrupt hydrophobic interactions
Elution Buffer SDS-PAGE Loading Buffer1X or 2XDenatures and elutes bound proteins for gel analysis
Free Biotin2-10 mMCompetitively elutes biotinylated proteins (non-denaturing)

Experimental Protocols

Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding

  • To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) beads.

  • Incubate the mixture on a rotator for 1-2 hours at 4°C.[8]

  • Centrifuge the mixture at 1,000 x g for 3 minutes at 4°C to pellet the beads.[11]

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the pull-down experiment.

Protocol 2: Blocking Endogenous Biotin

  • To your cell lysate, add an excess of unlabeled streptavidin or avidin (e.g., 0.1 mg/mL).[5]

  • Incubate for 15 minutes at room temperature with gentle agitation.[4][5]

  • Wash the sample three times with an appropriate wash buffer (e.g., PBS).

  • Add free biotin to a final concentration of approximately 2 mM (0.5 mg/mL).[4]

  • Incubate for 30-60 minutes at room temperature with gentle agitation.[4]

  • Wash the sample three times with wash buffer. The lysate is now ready for the addition of your biotinylated probe.

Visualizations

PullDown_Workflow cluster_prep Sample Preparation cluster_binding Binding cluster_analysis Analysis Lysate Cell Lysate Preparation Preclear Pre-clear Lysate (Optional) Lysate->Preclear Block_Endo Block Endogenous Biotin (Optional) Preclear->Block_Endo Incubate_Lysate Incubate with Blocked/Pre-cleared Lysate Block_Endo->Incubate_Lysate Beads Streptavidin Beads Incubate_Bait Incubate Bait with Beads Beads->Incubate_Bait Bait This compound Bait Bait->Incubate_Bait Incubate_Bait->Incubate_Lysate Wash Washing Steps Incubate_Lysate->Wash Elute Elution Wash->Elute Analysis Downstream Analysis (e.g., Western Blot, MS) Elute->Analysis

Caption: Experimental workflow for a this compound pull-down assay.

Caption: Key factors contributing to non-specific binding in pull-down assays.

Troubleshooting_Tree Start High Background? Preclear Pre-clear Lysate Start->Preclear Yes Low_Yield Low Target Yield? Start->Low_Yield No Block_Beads Block Beads with BSA/Casein Preclear->Block_Beads Optimize_Wash Optimize Wash Buffer (Increase Salt/Detergent) Block_Beads->Optimize_Wash Block_Endo Block Endogenous Biotin Optimize_Wash->Block_Endo Good_Result Problem Solved Block_Endo->Good_Result Check_Biotinylation Verify Bait Biotinylation Low_Yield->Check_Biotinylation Yes Low_Yield->Good_Result No Optimize_Incubation Optimize Incubation Time/Temp Check_Biotinylation->Optimize_Incubation Check_Lysis Use Non-denaturing Lysis Buffer Optimize_Incubation->Check_Lysis Check_Lysis->Good_Result

References

stability of Biotin-C4-amide-C5-NH2 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Biotin-C4-amide-C5-NH2 in various solvents. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at 4°C or -20°C, protected from light.[1] Under these conditions, the compound is stable.

Q2: What solvents can be used to dissolve this compound?

A2: this compound can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), water, and ethanol. For aqueous solutions, it is recommended to prepare them fresh for each use.

Q3: How stable is the amide bond in this compound?

A3: The amide bond in this compound is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, the compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Exposure to these substances can lead to degradation.

Q5: How should I store solutions of this compound?

A5: For short-term storage, solutions in dry organic solvents like DMSO or DMF can be kept for a few days, preferably frozen. For aqueous solutions, it is highly recommended to prepare them immediately before use to minimize potential hydrolysis. If long-term storage of a solution is necessary, it should be stored at -80°C.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of activity of biotinylated conjugate Degradation of the this compound linker in solution.Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of solutions, especially in aqueous buffers. Verify the pH of your reaction buffer; avoid highly acidic or basic conditions.
Inconsistent experimental results Instability of the stock solution.Aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C. Perform a stability test on your stock solution using the protocol provided below.
Precipitation of the compound from solution Poor solubility in the chosen solvent.Try dissolving the compound in a small amount of DMSO or DMF first, and then slowly adding it to your aqueous buffer. Sonication may aid in dissolution.

Stability of this compound in Common Solvents

Solvent Recommended Storage General Stability & Handling Notes
Solid 4°C or -20°C, protect from lightStable under recommended conditions.
DMSO, DMF (anhydrous) -20°C or -80°C for long-termRelatively stable. Prepare fresh and use within a few days for best results. Keep tightly sealed to prevent moisture absorption.
Water, Aqueous Buffers (e.g., PBS) Prepare fresh, use immediatelyThe amide bond is susceptible to hydrolysis, especially at non-neutral pH. Avoid long-term storage.
Ethanol -20°CModerate stability. Best to prepare fresh.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific solvent over time.

Objective: To determine the degradation of this compound in a chosen solvent under specific storage conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Vials for sample storage

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL. This will be your stock solution.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute a sample of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the chromatogram. The peak corresponding to intact this compound should be identified. The area of this peak at Time = 0 will serve as the baseline.

  • Sample Storage and Time Points:

    • Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one vial for analysis.

  • HPLC Analysis at Each Time Point:

    • On the day of analysis, bring the stored sample to room temperature.

    • Dilute the sample with the mobile phase to the same concentration as the initial analysis.

    • Inject the sample into the HPLC and record the chromatogram using the same method as the initial analysis.

  • Data Analysis:

    • For each time point, identify the peak corresponding to the intact this compound.

    • Measure the peak area.

    • Calculate the percentage of remaining this compound at each time point relative to the initial peak area at Time = 0.

    • Plot the percentage of the remaining compound against time to visualize the stability profile.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability Solvent Solvent Degradation Degradation Solvent->Degradation pH pH pH->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation This compound This compound This compound->Degradation leads to

Caption: Factors influencing the stability of this compound.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Initial HPLC (T=0) Initial HPLC (T=0) Prepare Stock Solution->Initial HPLC (T=0) Store Aliquots Store Aliquots Initial HPLC (T=0)->Store Aliquots HPLC at Time Points HPLC at Time Points Store Aliquots->HPLC at Time Points Analyze Data Analyze Data HPLC at Time Points->Analyze Data End End Analyze Data->End

References

Navigating the Nuances of pH in Biotin-C4-amide-C5-NH2 Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the conjugation of Biotin-C4-amide-C5-NH2 to primary amines, with a specific focus on the critical role of pH. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH for the reaction of an NHS-ester activated biotin (B1667282), such as this compound, with a primary amine is typically in the range of pH 7.0 to 9.0.[1][2][3] For many applications, a pH of 8.3-8.5 is considered optimal as it provides a good balance between amine reactivity and NHS-ester stability.[4]

Q2: How does pH affect the primary amine for conjugation?

A2: The reaction, known as aminolysis, requires the primary amine to be in its unprotonated form (-NH2) to act as a nucleophile and attack the NHS ester. At acidic pH, the amine group is protonated (-NH3+), rendering it non-reactive. As the pH increases above the pKa of the amine, more of it becomes deprotonated and available for conjugation.

Q3: What is NHS-ester hydrolysis and how does pH influence it?

A3: NHS-ester hydrolysis is a competing reaction where the NHS ester reacts with water, cleaving the ester and rendering the biotinylation reagent inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[5] This means that while a higher pH increases the reactivity of the target amine, it also accelerates the inactivation of your biotin reagent.

Q4: Can I use a Tris-based buffer for my conjugation reaction?

A4: It is generally not recommended to use buffers containing primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, thereby reducing the efficiency of your desired conjugation.[3] Amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer are preferred.

Q5: My protein precipitates after the biotinylation reaction. What could be the cause?

A5: Protein precipitation can occur due to over-modification of the available lysine (B10760008) residues, which can alter the isoelectric properties of the protein. This can sometimes be reversed by adjusting the pH. It is also advisable to re-evaluate the molar ratio of the biotin reagent to the protein.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Biotinylation Suboptimal pH: The reaction pH is too low, resulting in protonated, non-reactive primary amines.Increase the pH of the reaction buffer to the optimal range of 7.0-9.0. A pH of 8.3-8.5 is often a good starting point.
NHS-Ester Hydrolysis: The reaction pH is too high, leading to rapid degradation of the biotinylation reagent.Lower the pH to the lower end of the optimal range (e.g., pH 7.0-7.5) and consider increasing the reaction time or the molar excess of the biotin reagent.
Competing Amines: The buffer contains primary amines (e.g., Tris, glycine) that are quenching the reaction.Perform a buffer exchange to an amine-free buffer such as PBS, borate, or carbonate-bicarbonate.
Inactive Reagent: The this compound reagent has been hydrolyzed due to improper storage or handling.Ensure the reagent is stored in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use.
Protein Precipitation Over-modification: Too many primary amines on the protein have been biotinylated, altering its solubility.Reduce the molar excess of the this compound reagent in the reaction. After the reaction, you can try to resolubilize the protein by adding 1M Tris (pH 9.0) to adjust the pH above the protein's isoelectric point.
Inconsistent Results Inaccurate pH Measurement: The pH of the reaction buffer is not consistent between experiments.Calibrate your pH meter before preparing the buffer. Ensure the buffer has sufficient buffering capacity to maintain the pH throughout the reaction.

Quantitative Data: The Balance Between Reaction and Hydrolysis

The efficiency of the biotinylation reaction is a trade-off between the rate of aminolysis (the desired reaction with the amine) and the rate of hydrolysis (the competing inactivation of the NHS ester). The following tables summarize the pH-dependent kinetics of these two processes for a typical NHS ester.

Table 1: Effect of pH on the Half-life of a Typical NHS Ester

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes
> 8.0Room Temperature< 15 minutes

This data illustrates the increased rate of hydrolysis at higher pH values.[4][5]

Table 2: Relative Rates of Aminolysis vs. Hydrolysis at Different pH Values

pHRate of Aminolysis (Amine Reaction)Rate of Hydrolysis (Water Reaction)Outcome
6.0 Very SlowVery SlowInefficient conjugation due to low amine reactivity.
7.0-7.5 ModerateSlowGood starting point for stable proteins and longer reaction times.
8.0-8.5 FastModerateOptimal range for most applications, balancing reactivity and stability.
> 9.0 Very FastVery FastHigh risk of reagent inactivation before conjugation can occur.

This table provides a qualitative comparison to guide pH selection.

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of a Protein

This protocol provides a general guideline for the biotinylation of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be biotinylated

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis.

Protocol 2: pH Optimization of Biotinylation

To determine the optimal pH for your specific protein, it is recommended to perform a series of small-scale trial reactions.

Procedure:

  • Prepare several aliquots of your protein in amine-free buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • For each pH, set up a biotinylation reaction as described in Protocol 1.

  • After quenching and purification, determine the degree of biotinylation for each sample using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Compare the results to identify the pH that yields the highest degree of biotinylation without causing protein precipitation or loss of function.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein in Amine-Free Buffer Conjugation Incubate Protein + Biotin (RT or 4°C) Protein_Prep->Conjugation Biotin_Prep Dissolve this compound in DMSO/DMF Biotin_Prep->Conjugation Quenching Add Quenching Buffer (e.g., Tris) Conjugation->Quenching Purification Remove Excess Biotin (Desalting/Dialysis) Quenching->Purification Analysis Analyze Conjugate (e.g., HABA Assay) Purification->Analysis

Caption: A generalized workflow for the biotinylation of a protein.

Application in Antibody-Drug Conjugate (ADC) Signaling

This compound is described as a cleavable linker for use in Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

avoiding side reactions with EDC-mediated biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with EDC-mediated biotinylation.

Troubleshooting Guides

Problem 1: Low Biotinylation Efficiency or No Labeling

Possible Causes & Solutions

CauseRecommended Action
Inactive EDC or NHS/Sulfo-NHS EDC and NHS esters are moisture-sensitive. Always allow reagents to equilibrate to room temperature before opening to prevent condensation. Use fresh, high-quality reagents and store them desiccated at the recommended temperature.
Inappropriate Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction. Use MES buffer for the activation step (pH 4.5-6.0) and a phosphate (B84403) or bicarbonate buffer (pH 7.2-8.0) for the coupling step.[1][2]
Incorrect Reaction pH The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the primary amine of the biotin (B1667282) derivative is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[1][3] Consider a two-step protocol to optimize the pH for each stage.
Hydrolysis of Active Intermediates The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive ester, significantly improving efficiency.[3][4] However, even NHS esters have a limited half-life in aqueous solutions, which decreases as the pH increases.[5][6]
Insufficient Reagent Concentration Ensure an appropriate molar excess of EDC, NHS/Sulfo-NHS, and the biotinylating agent. A common starting point is a molar ratio of 1:2:10 (Protein:EDC:NHS) and a 20-50 fold molar excess of the biotin reagent over the protein. Optimization may be required.
Presence of Competing Nucleophiles Ensure the protein sample is purified and free from other nucleophilic contaminants that could react with the activated carboxyl groups.
Problem 2: Protein Precipitation During or After Biotinylation

Possible Causes & Solutions

CauseRecommended Action
Protein Crosslinking/Polymerization If your protein contains both accessible carboxyl and primary amine groups, EDC can mediate intermolecular crosslinking, leading to aggregation and precipitation.[2][7][8] To mitigate this, use a two-step biotinylation protocol. Alternatively, increase the molar excess of the amine-containing biotin reagent to outcompete the protein's primary amines.[8]
Change in Protein Solubility The addition of biotin and the modification of charged carboxyl groups can alter the isoelectric point and overall solubility of the protein.[] Perform the reaction at a pH away from the protein's new isoelectric point.
High Reagent Concentrations Excessive concentrations of EDC can sometimes lead to protein precipitation.[1] Try reducing the amount of EDC used in the reaction.
Incorrect Buffer Conditions Suboptimal buffer pH or ionic strength can affect protein stability. Ensure the chosen buffers are compatible with your specific protein.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in EDC-mediated biotinylation and how can I avoid them?

A1: The primary side reactions include:

  • N-acylurea Formation: This occurs when the activated O-acylisourea intermediate rearranges to form a stable, unreactive N-acylurea, which terminates the desired reaction.[10] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, minimizes this by rapidly converting the O-acylisourea to a more stable NHS ester.[4]

  • Modification of Tyrosine Residues: EDC can react with the hydroxyl group of tyrosine residues, leading to a stable +155 Da modification.[11][12][13] This can be problematic for downstream applications like mass spectrometry. Using a two-step procedure and carefully controlling the amount of EDC can help reduce this side reaction.

  • Protein Crosslinking/Polymerization: If a protein has both accessible carboxylates and primary amines, EDC can catalyze the formation of amide bonds between protein molecules, leading to aggregation.[2][7][8] To prevent this, use a two-step protocol where the carboxyl groups are first activated with EDC/NHS, excess EDC is quenched or removed, and then the amine-containing biotin is added.[1][4]

  • Hydrolysis of the Active Ester: The O-acylisourea intermediate is highly susceptible to hydrolysis in water, which reverts the carboxyl group to its original state. NHS esters are more stable but will also hydrolyze over time, especially at higher pH.[5][6] Perform reactions promptly and in appropriate buffers to maximize coupling efficiency.

Q2: What is the purpose of adding NHS or Sulfo-NHS to the reaction?

A2: NHS (N-hydroxysuccinimide) and its water-soluble analog Sulfo-NHS are added to increase the efficiency and control of EDC-mediated coupling reactions. EDC activates carboxyl groups to form a highly reactive and unstable O-acylisourea intermediate. NHS reacts with this intermediate to form a semi-stable NHS ester.[3][4] This NHS ester is more resistant to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide bond.[4] This allows for a two-step reaction protocol, providing better control over the conjugation process and reducing side reactions like protein polymerization.[1][4]

Q3: What is the optimal pH for EDC-mediated biotinylation?

A3: The optimal pH depends on the step of the reaction:

  • Activation Step: The reaction of EDC with carboxyl groups to form the O-acylisourea intermediate is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][3] MES buffer is commonly used for this step.[1][3]

  • Coupling Step: The reaction of the NHS ester with the primary amine of the biotin derivative is most efficient at a pH of 7.2 to 8.0 .[1] Phosphate-buffered saline (PBS) or bicarbonate buffer are suitable choices for this step.

For optimal results, a two-step protocol is recommended where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling reaction.[1]

Q4: How should I quench the EDC reaction?

A4: Quenching is important to stop the reaction and prevent further side reactions. Common quenching agents include:

  • 2-Mercaptoethanol (B42355): This thiol-containing compound is effective at quenching the EDC reaction.[1][4]

  • Hydroxylamine (B1172632): This can be added to hydrolyze any unreacted NHS esters.[1][4]

  • Primary Amine-Containing Buffers: Buffers like Tris or glycine (B1666218) can be added at the end of the reaction to consume any remaining active esters.[1] However, be aware that these will modify the carboxyl groups.

The choice of quenching agent depends on the specific experimental design. For a two-step protocol, quenching the EDC with 2-mercaptoethanol after the initial activation is a common practice before adding the second molecule.[1][4]

Q5: My protein is precipitating. What can I do?

A5: Protein precipitation is often due to intermolecular crosslinking.[2][7][8] To address this:

  • Switch to a two-step protocol: This is the most effective way to prevent protein polymerization.[1][4]

  • Increase the concentration of the biotinylating agent: A high molar excess of the amine-containing biotin can outcompete the primary amines on other protein molecules.[8]

  • Optimize protein concentration: Working with very high protein concentrations can sometimes exacerbate aggregation.

  • Check your buffer: Ensure the pH and ionic strength of your buffer are optimal for your protein's stability.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Biotinylation of a Protein

This protocol is designed to minimize protein crosslinking.

Materials:

  • Protein to be biotinylated

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-reactive biotin (e.g., Biotin-LC-Amine)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC solution to the protein solution to a final concentration of 2-4 mM.

    • Immediately add Sulfo-NHS solution to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC and Sulfo-NHS:

    • Immediately pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.

    • Collect the protein-containing fractions.

  • Biotinylation Reaction:

    • Prepare a stock solution of the amine-reactive biotin in an appropriate solvent (e.g., DMSO).

    • Add the biotin stock solution to the activated protein solution to achieve a 20-50 fold molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess biotin and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Quenching the EDC/NHS Reaction

Procedure:

  • For Two-Step Protocols (Quenching EDC): After the initial activation step with EDC and NHS, add 2-mercaptoethanol to a final concentration of 20 mM.[1] Incubate for 10-15 minutes at room temperature before proceeding to the purification step (desalting column) to remove the quenching agent and byproducts.

  • For One-Step Protocols or at the Final Stage: To quench the entire reaction and consume any remaining active esters, add an amine-containing solution such as Tris, glycine, or ethanolamine (B43304) to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature. Note that this will result in the modification of any remaining activated carboxyl groups. Alternatively, hydroxylamine can be added to a final concentration of 10 mM to hydrolyze unreacted NHS esters.[1][4]

Visualizations

EDC_Biotinylation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_side_reactions Side Reactions Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Protein_COOH->O_Acylisourea + EDC EDC EDC Tyr_Modification Tyr-EDC Adduct EDC->Tyr_Modification + Tyrosine NHS_Ester NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea O_Acylisourea->N_Acylurea Rearrangement Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis + H2O Crosslinking Protein Crosslinking O_Acylisourea->Crosslinking + Protein-NH2 NHS NHS / Sulfo-NHS Biotinylated_Protein Biotinylated Protein NHS_Ester->Biotinylated_Protein + Biotin-NH2 Biotin_Amine Biotin-NH2 end end Biotinylated_Protein->end start start->Protein_COOH

Caption: Workflow of EDC-mediated biotinylation highlighting the main reaction pathway and potential side reactions.

Troubleshooting_Logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low/No Biotinylation Inactive_Reagents Inactive Reagents Low_Yield->Inactive_Reagents Wrong_Buffer Incorrect Buffer Low_Yield->Wrong_Buffer Wrong_pH Incorrect pH Low_Yield->Wrong_pH Hydrolysis Intermediate Hydrolysis Low_Yield->Hydrolysis Precipitation Protein Precipitation Precipitation->Wrong_Buffer Crosslinking Protein Crosslinking Precipitation->Crosslinking Fresh_Reagents Use Fresh Reagents Inactive_Reagents->Fresh_Reagents Correct_Buffer Use Amine/Carboxylate-Free Buffers Wrong_Buffer->Correct_Buffer Optimize_pH Optimize pH for Each Step Wrong_pH->Optimize_pH Use_NHS Add NHS/Sulfo-NHS Hydrolysis->Use_NHS Two_Step Use Two-Step Protocol Crosslinking->Two_Step

Caption: Troubleshooting logic for common issues in EDC-mediated biotinylation.

References

Technical Support Center: Biotin-C4-amide-C5-NH2 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of Biotin-C4-amide-C5-NH2 labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for peptide labeling?

A1: this compound is a biotinylation reagent that contains a biotin (B1667282) molecule linked to a primary amine (-NH2) via a C4 amide and C5 spacer. This primary amine allows for its conjugation to peptides, most commonly through the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of the peptide using carbodiimide (B86325) chemistry (e.g., EDC/NHS). The resulting biotinylated peptide can be used in a variety of applications, including affinity purification, pull-down assays to study protein-protein interactions, and immunoassays.

Q2: What are the critical parameters to consider for a successful biotinylation reaction?

A2: Several factors can influence the efficiency of your peptide biotinylation:

  • pH of the reaction buffer: The pH affects the reactivity of both the peptide and the biotinylation reagent. For NHS-ester based reactions targeting primary amines, a pH of 7-9 is generally recommended.[1][2]

  • Molar ratio of biotin reagent to peptide: An excess of the biotinylation reagent is typically used to drive the reaction to completion. However, an excessive amount can lead to multiple biotinylations on a single peptide or modification of non-target residues. A molar excess of 12 to 20-fold is often recommended for dilute protein solutions.[3]

  • Reaction time and temperature: Most biotinylation reactions are carried out at room temperature for 30-60 minutes or at 4°C for a longer duration (e.g., 2 hours to overnight) to minimize degradation of the peptide or reagent.[1]

  • Peptide sequence and solubility: The presence of reactive side chains and the overall solubility of the peptide in the reaction buffer can impact the labeling efficiency. Hydrophobic peptides may require the addition of organic solvents.

  • Purity of the peptide and reagents: Impurities in the peptide preparation or hydrolyzed biotinylation reagent can lead to low yields and side reactions.

Q3: How can I confirm that my peptide has been successfully biotinylated?

A3: Several methods can be used to verify biotinylation:

  • Mass Spectrometry (MS): This is the most definitive method. An increase in the molecular weight of the peptide corresponding to the mass of the biotinylation reagent confirms successful labeling.

  • Streptavidin Gel-Shift Assay: In this assay, the biotinylated peptide is incubated with streptavidin. The formation of the high-molecular-weight biotin-streptavidin complex can be visualized as a "shift" on an SDS-PAGE gel compared to the unlabeled peptide.[4]

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the biotinylated peptide compared to the unlabeled peptide on a reverse-phase HPLC column can indicate successful labeling.

  • Colorimetric Assays (e.g., HABA assay): The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated into the peptide.[1]

Q4: What is the purpose of the spacer arm in this compound?

A4: The C4-amide-C5 spacer arm in this compound serves to reduce steric hindrance between the biotin molecule and the peptide. This separation allows for more efficient binding of the biotin moiety to avidin (B1170675) or streptavidin, which is crucial for downstream applications like affinity purification. Using a spacer is generally recommended for functional assays to ensure the entire peptide sequence is accessible for binding to its target.[5] Longer spacer arms, such as those incorporating polyethylene (B3416737) glycol (PEG), can also improve the solubility of the resulting biotinylated peptide.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Biotinylation Yield 1. Inactive Biotinylation Reagent: The NHS-ester on the biotin reagent may have hydrolyzed due to moisture.• Use a fresh vial of the biotinylation reagent. • Allow the reagent to come to room temperature before opening to prevent condensation. • Dissolve the reagent in anhydrous DMSO or DMF immediately before use.
2. Inappropriate Reaction Buffer: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the peptide for the biotinylation reagent.• Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES at the recommended pH.
3. Suboptimal Molar Ratio: Insufficient biotinylation reagent will result in incomplete labeling.• Increase the molar excess of the biotinylation reagent. For dilute peptide solutions, a 20-fold or higher molar excess may be necessary.[3]
4. Poor Peptide Solubility: The peptide may not be fully dissolved in the reaction buffer, limiting its availability for labeling.• For hydrophobic peptides, consider adding a small amount of an organic solvent like DMSO or DMF to the reaction mixture.
Multiple Biotinylations per Peptide 1. Excessive Molar Ratio of Biotin Reagent: A very high concentration of the biotinylation reagent can lead to the modification of multiple sites on the peptide.• Reduce the molar ratio of the biotinylation reagent to the peptide. Perform a titration experiment to find the optimal ratio.
2. Presence of Multiple Reactive Sites: The peptide may have multiple primary amines (e.g., N-terminus and lysine (B10760008) side chains) that can be biotinylated.• If site-specific biotinylation is required, consider using a peptide with a single reactive site or protecting other reactive groups.
High Background/Non-specific Binding in Downstream Applications 1. Presence of Unreacted Biotin: Free biotin in the sample will compete with the biotinylated peptide for binding to streptavidin/avidin.• Thoroughly purify the biotinylated peptide after the reaction using methods like dialysis, size-exclusion chromatography (desalting columns), or HPLC to remove all unreacted biotin.
2. Non-specific Binding of the Peptide: The peptide itself may be "sticky" and bind non-specifically to surfaces or other proteins.• Include blocking agents (e.g., BSA) and detergents (e.g., Tween-20) in your buffers for downstream applications. • Consider using a biotinylation reagent with a PEG spacer to increase the hydrophilicity of the peptide.
Loss of Peptide Activity After Biotinylation 1. Modification of a Critical Residue: The biotinylation may have occurred at an amino acid that is essential for the peptide's biological function.• If possible, synthesize the peptide with a single, specific site for biotinylation away from the active region. • Consider changing the labeling strategy to target a different functional group on the peptide.

Quantitative Data on Biotinylation Efficiency

The efficiency of peptide biotinylation is influenced by several reaction parameters. The following tables summarize quantitative data on the effects of the molar ratio of the biotinylation reagent, reaction pH, and incubation time.

Table 1: Effect of Molar Coupling Ratio (MCR) on Molar Incorporation Ratio (MIR)

Molar Coupling Ratio (Biotin:Protein)Molar Incorporation Ratio (Biotin/Protein)
5:11.4
10:12.5
20:14.4
40:17.2

Data adapted from "Optimizing the labeling of proteins", Molecular Devices. This table demonstrates that increasing the molar excess of the biotinylation reagent leads to a higher degree of labeling.

Table 2: Effect of Reaction pH on Molar Incorporation of Biotin

Reaction pHMolar Incorporation Ratio
6.0~1.5
7.0~4.0
8.0~6.5
9.0~5.5

Data interpreted from a graphical representation in "Optimizing the labeling of proteins", Molecular Devices. The optimal pH for biotinylation using NHS esters is shown to be around 8.0.

Table 3: Influence of Biotin to Protein Challenge Ratio on Degree of Labeling (DOL)

Challenge Ratio (Biotin:Protein)Most Abundant Biotin Incorporation
6:13
12:14
20:16

Data from "A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents", 2024. This study highlights that a higher challenge ratio results in a greater number of biotin molecules attached per protein.

Table 4: Impact of Incubation Time on Degree of Labeling (DOL) at a 12:1 Challenge Ratio

Incubation Time (hours)Most Abundant Biotin Incorporation
12
23
45

Data from "A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents", 2024. This table shows that increasing the incubation time can lead to a higher degree of biotinylation.

Experimental Protocols

Protocol 1: Biotinylation of a Peptide with a Primary Amine

This protocol describes the biotinylation of a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) using an NHS-ester biotinylation reagent.

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add the dissolved biotinylation reagent to the peptide solution to achieve the desired molar excess (e.g., 20-fold).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Affinity Purification of a Biotinylated Peptide

This protocol outlines the purification of a biotinylated peptide using streptavidin-agarose resin.

  • Resin Equilibration: Wash the streptavidin-agarose resin with a binding/wash buffer (e.g., PBS) to remove any storage solution.

  • Binding: Add the biotinylated peptide sample to the equilibrated resin and incubate at room temperature for 30-60 minutes with gentle mixing to allow the biotinylated peptide to bind to the streptavidin.

  • Washing: Pellet the resin by centrifugation and remove the supernatant. Wash the resin several times with the binding/wash buffer to remove any non-specifically bound molecules.

  • Elution: Elute the biotinylated peptide from the resin. This can be achieved under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or, for some applications, by competitive elution with a high concentration of free biotin.

Protocol 3: Confirmation of Biotinylation by Streptavidin Gel-Shift Assay

This protocol provides a method to qualitatively confirm peptide biotinylation.

  • Sample Preparation: Prepare three samples: (1) Unlabeled peptide, (2) Biotinylated peptide, and (3) Biotinylated peptide mixed with an excess of streptavidin.

  • Incubation: Incubate the third sample at room temperature for 15-30 minutes to allow the formation of the biotin-streptavidin complex.

  • SDS-PAGE: Add SDS-PAGE loading buffer to all three samples and run them on a polyacrylamide gel.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Blue). A higher molecular weight band in the lane with the biotinylated peptide and streptavidin mixture, compared to the biotinylated peptide alone, confirms successful biotinylation.[4]

Visualizations

experimental_workflow cluster_biotinylation Biotinylation cluster_purification Purification cluster_analysis Analysis cluster_product Final Product peptide Peptide Solution (Amine-free buffer) reaction Reaction Mixture (Incubate RT or 4°C) peptide->reaction biotin_reagent This compound (Dissolved in DMSO/DMF) biotin_reagent->reaction purification Purification (Desalting/Dialysis/HPLC) reaction->purification Quench (optional) analysis Analysis (MS, HPLC, Gel-Shift) purification->analysis final_product Pure Biotinylated Peptide analysis->final_product

Caption: Experimental workflow for peptide biotinylation, purification, and analysis.

troubleshooting_logic start Low/No Yield? check_reagent Is Biotin Reagent Active? start->check_reagent Yes check_buffer Is Buffer Amine-Free? check_reagent->check_buffer Yes use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No check_ratio Is Molar Ratio Sufficient? check_buffer->check_ratio Yes change_buffer Use Amine-Free Buffer check_buffer->change_buffer No increase_ratio Increase Molar Ratio check_ratio->increase_ratio No

Caption: Troubleshooting logic for low biotinylation yield.

gpc_signaling biotin_peptide Biotinylated Peptide (Ligand) gpcr GPCR biotin_peptide->gpcr Binds g_protein Gαi/βγ gpcr->g_protein Activates effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector Inhibits response Cellular Response effector->response Modulates

Caption: Use of a biotinylated peptide to study GPCR signaling.

References

Technical Support Center: Mass Spectrometry Analysis of Biotinylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common issues during the mass spectrometry (MS) analysis of biotinylated peptides. The content is structured to directly address specific experimental challenges with detailed protocols and data-driven recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high background and non-specific protein binding in my streptavidin pull-down?

A: High background is a frequent issue, often stemming from proteins non-specifically interacting with the streptavidin beads. This can obscure the identification of true biotinylated proteins.

  • Cause 1: Insufficient Washing: The wash steps may not be stringent enough to remove non-specifically bound proteins. Protocols often recommend multiple washes with buffers containing detergents (like SDS), high salt concentrations (e.g., 1M KCl), and denaturants (e.g., 2M Urea) to disrupt these weaker interactions.[1]

  • Solution 1: Optimize Wash Protocol: Implement a series of stringent washes. A typical sequence could include washes with RIPA buffer, 1M KCl, 0.1M Na2CO3, 2M Urea (B33335), and finally a buffer suitable for MS analysis.[1]

  • Cause 2: Intrinsic Stickiness of Beads: The bead matrix itself can have an affinity for certain proteins.

  • Solution 2: Pre-clearing Lysate: Before introducing the streptavidin beads, pre-clear the cell lysate by incubating it with beads that do not have streptavidin immobilized.[1] This step captures proteins that would non-specifically bind to the bead matrix.

  • Cause 3: Contamination from Endogenous Biotinylated Proteins: Cells contain naturally biotinylated proteins (e.g., carboxylases) which can be highly abundant and co-enrich with your proteins of interest.

  • Solution 3: Data Analysis Filtering: While difficult to eliminate experimentally, these common contaminants can often be filtered out during the data analysis stage by comparing against a negative control and using contaminant databases.

Q2: Why am I unable to detect my biotinylated peptides in the mass spectrometer?

A: The inability to detect biotinylated peptides is a critical problem that can arise from issues at multiple stages of the workflow, from enrichment to MS acquisition.[2][3]

  • Cause 1: Inefficient Elution: The extremely high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) makes elution challenging.[4][5] Boiling beads in sample buffer with excess free biotin (B1667282) is a common method, but it can be inefficient.[1][2]

  • Solution 1: Peptide-Level Enrichment & Optimized Elution: Digesting proteins into peptides before enrichment allows for more efficient elution. Biotinylated peptides can be eluted from streptavidin beads using a stringent denaturing buffer, such as 80% acetonitrile (B52724) with 0.1% TFA.[6] Alternatively, using anti-biotin antibodies, which have a lower binding affinity, allows for easier elution under acidic conditions (e.g., 0.15% TFA).[5][7]

  • Solution 2: Cleavable Linkers: Use a biotinylation reagent that incorporates a cleavable linker (e.g., a disulfide bridge). This allows the release of the peptide from the biotin tag under reducing conditions, circumventing the need to disrupt the biotin-streptavidin bond.[4][8]

  • Cause 2: Altered Peptide Properties: The addition of a biotin tag significantly changes a peptide's physicochemical properties.

    • Increased Hydrophobicity: Biotinylated peptides are more hydrophobic and may elute later in a standard reverse-phase liquid chromatography (LC) gradient or even be lost during cleanup steps.[4][9][10]

    • Charge State Reduction: Biotinylation typically targets primary amines, such as the N-terminus and lysine (B10760008) residues. Modifying a lysine neutralizes its positive charge, which can lead to a reduction in the peptide's overall charge state, making it less likely to be selected for fragmentation by the mass spectrometer.[3][4][9]

  • Solution 3: Adjust LC-MS/MS Parameters:

    • LC Gradient: Extend the LC gradient to ensure the elution of more hydrophobic peptides.[4][10]

    • MS Acquisition: Modify the instrument settings to include singly charged precursors for fragmentation, as charge state reduction is common.[4][10]

    • Database Search: Ensure the mass of the biotin tag and any other modifications (e.g., carbamidomethylation of cysteines) are correctly specified as variable modifications in your database search parameters.[3][11] The modification of lysine by biotin also results in a missed cleavage at that site by trypsin, which should be accounted for in the search parameters.[11]

Q3: Should I perform enrichment at the protein level or the peptide level?

A: Both strategies have distinct advantages and disadvantages. The choice depends on the specific goals of the experiment. A peptide-level enrichment strategy, known as DiDBiT (Direct Detection of Biotin-containing Tags), often results in cleaner samples and higher identification rates of the actual biotinylated peptides.[6][12]

  • Protein-Level Enrichment: In this approach, whole proteins are enriched first, followed by on-bead digestion or elution and subsequent digestion.

    • Pros: Conceptually simpler.

    • Cons: Often suffers from high amounts of co-purifying contaminants and streptavidin from the beads, and the low abundance of biotinylated peptides in the final complex mixture can prevent their identification.[6][13]

  • Peptide-Level Enrichment: Proteins are first digested into a complex peptide mixture, and then only the biotinylated peptides are enriched.

    • Pros: Significantly reduces sample complexity, leading to a higher yield of identified biotinylated peptides and fewer non-specific binders.[6][12] This method improves the direct detection of biotinylated proteins significantly.[6]

    • Cons: Requires an additional upfront digestion step.

Data Summary Tables

Table 1: Comparison of Enrichment Resins for Biotinylated Peptides

Resin TypeBinding AffinityElution ConditionsAdvantagesDisadvantages
Streptavidin / NeutrAvidin Very High (Kd ≈ 10⁻¹⁵ M)Harsh (e.g., boiling, 80% ACN, 0.1% TFA)Very stable interaction, efficient capture.[5]Difficult to elute peptides, potential for high background.[5][14]
Monomeric Avidin LowerMilder (e.g., low pH, competitive biotin)Easier elution.Can demonstrate significant resin destruction under low-acid conditions.[14]
Anti-Biotin Antibody ModerateMildly Acidic (e.g., 0.15% TFA)High recovery due to efficient elution.[5]May have lower capture efficiency than streptavidin for very low abundance targets.

Table 2: Impact of Biotinylation on Peptide Physicochemical Properties

PropertyChange after BiotinylationImplication for MS AnalysisRecommended Action
Hydrophobicity IncreasedLater elution from reverse-phase column; potential for sample loss.[9][10]Extend LC gradient; optimize wash steps to prevent loss of hydrophobic peptides.[10]
Charge State Reduced (if lysine is modified)Precursors may be +1 or +2 instead of +2, +3; may not be selected for MS/MS.[4][9]Include singly charged ions in the precursor selection list for MS/MS.[10]
Trypsin Cleavage Inhibited at biotinylated lysineResults in a missed cleavage C-terminal to the modified lysine.[11]Allow for missed cleavages in database search parameters.
Fragmentation Can produce signature ionsSpecific biotin fragment ions (e.g., m/z 227.085) can be used to confirm identification.[11]Look for signature ions during manual validation of spectra.

Experimental Workflow & Protocols

The following diagram and protocol outline a generalized workflow for the peptide-level enrichment and analysis of biotinylated peptides, highlighting key troubleshooting checkpoints.

Biotin_Peptide_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Lysis 1. Cell Lysis Precip 2. Protein Precipitation & Digestion (Trypsin) Lysis->Precip T1 High Background? - Pre-clear lysate - Use negative controls Lysis->T1 Enrichment 3. Enrichment of Biotinylated Peptides (e.g., Streptavidin Beads) Precip->Enrichment Washing 4. Stringent Washes Enrichment->Washing T2 Inefficient Enrichment? - Check bead capacity - Compare resin types Enrichment->T2 Elution 5. Elution Washing->Elution T3 Poor Recovery? - Optimize wash buffers - Use optimized elution buffer - Consider anti-biotin Ab Washing->T3 LCMS 6. LC-MS/MS Analysis Elution->LCMS Data 7. Database Search & Analysis LCMS->Data T4 No MS/MS Signal? - Extend LC gradient - Include +1 charges LCMS->T4 T5 No Peptide ID? - Check modification mass - Allow missed cleavages Data->T5

Workflow for biotinylated peptide analysis with troubleshooting checkpoints.

Protocol: Peptide-Level Enrichment using Streptavidin Beads

This protocol is adapted from the DiDBiT method.[6]

  • Cell Lysis and Protein Digestion:

    • Lyse cells in a buffer containing detergents and protease inhibitors.

    • Precipitate total protein using a method like methanol/chloroform or acetone (B3395972) precipitation to remove interfering substances.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8M urea).

    • Reduce disulfide bonds with DTT (10 mM) and alkylate cysteines with iodoacetamide (B48618) (30 mM).[11]

    • Dilute the urea to <2M and digest proteins overnight with trypsin.

  • Enrichment of Biotinylated Peptides:

    • Equilibrate streptavidin magnetic beads by washing them three times with your digestion buffer.

    • Incubate the total peptide digest with the equilibrated beads for at least 2 hours at room temperature with rotation.

    • Pellet the beads using a magnetic stand and remove the supernatant (this is the "flow-through" and can be saved for analysis of unbound peptides).

  • Washing:

    • Perform a series of stringent washes to remove non-specifically bound peptides. Wash the beads sequentially with:

      • 2x Wash Buffer 1 (e.g., 2% SDS in PBS)

      • 1x Wash Buffer 2 (e.g., 1M KCl)

      • 1x Wash Buffer 3 (e.g., 0.1M Na2CO3)

      • 2x Wash Buffer 4 (e.g., PBS or 50 mM Ammonium Bicarbonate)

    • Thoroughly remove the supernatant after the final wash.

  • Elution:

    • Add elution buffer (e.g., 80% acetonitrile, 0.1% TFA) to the beads.[6]

    • Incubate for 10-15 minutes at room temperature with vortexing.

    • Pellet the beads and collect the supernatant containing the eluted biotinylated peptides. Repeat the elution step once more and pool the supernatants.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution compatible with your LC-MS system (e.g., 2% acetonitrile, 0.1% formic acid).[4]

    • Analyze the sample using an LC-MS/MS method with an extended gradient and acquisition parameters set to include low charge states.

  • Data Analysis:

    • Search the resulting spectra against a relevant protein database.

    • Crucially, include the mass of the biotinylation reagent as a variable modification on lysine (K) and the protein N-terminus. Set trypsin as the enzyme and allow for at least one missed cleavage.[11]

References

Technical Support Center: Handling Insoluble Biotin-C4-amide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the insoluble biotinylation reagent, Biotin-C4-amide-C5-NH2. The following information addresses common challenges and provides detailed protocols for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a biotinylation reagent that contains a biotin (B1667282) moiety, a C4 amide linker, and a C5 primary amine. It is used to introduce a biotin label onto molecules of interest, such as proteins, peptides, or nucleic acids. The primary amine allows for conjugation to various functional groups, enabling subsequent detection or purification using avidin (B1170675) or streptavidin-based systems.

Q2: Why is this compound difficult to dissolve in aqueous solutions?

Like biotin itself, this compound has limited solubility in aqueous buffers at neutral pH. This is due to the hydrophobic nature of the biotin molecule.

Q3: What solvents are recommended for dissolving this compound?

Organic solvents are recommended for dissolving this compound. The most commonly used solvents are anhydrous (water-free) Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It is crucial to use a high-purity, anhydrous grade of these solvents to prevent hydrolysis of the reagent.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in anhydrous DMSO or DMF immediately before use. For example, a 10 mg/mL stock solution can be prepared. These stock solutions should not be stored for long periods, as the reagent's reactivity can diminish over time, especially if exposed to moisture.

Q5: What is the recommended buffer for biotinylation reactions?

Use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the biotinylation reagent. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer.

Troubleshooting Guide

Problem Possible Cause Solution
This compound fails to dissolve. 1. Use of aqueous buffer instead of an organic solvent.2. Low-quality or wet organic solvent.3. Attempting to dissolve at too high a concentration.1. Use anhydrous DMSO or DMF to prepare a stock solution.2. Use a fresh, high-purity, anhydrous grade of DMSO or DMF.3. Try preparing a more dilute stock solution.
Precipitation occurs when adding the biotin stock solution to the aqueous reaction buffer. 1. The final concentration of the organic solvent is too high.2. The concentration of the biotin reagent in the final reaction mixture is too high.3. The protein/molecule of interest is precipitating.1. Keep the final concentration of DMSO or DMF in the reaction mixture below 10% (v/v).2. Reduce the amount of biotin stock solution added to the reaction.3. Optimize the buffer conditions for your specific protein/molecule. Consider using a PEGylated biotin derivative for molecules prone to aggregation.
Low biotinylation efficiency. 1. Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.2. Incorrect pH of the reaction buffer.3. Insufficient molar excess of the biotinylation reagent.4. Degraded biotinylation reagent.1. Perform buffer exchange to an amine-free buffer like PBS.2. Ensure the reaction buffer pH is between 7.2 and 8.0.3. Increase the molar excess of this compound to the target molecule (e.g., 20-50 fold molar excess).4. Prepare a fresh stock solution of the biotinylation reagent immediately before use.
Loss of biological activity of the labeled molecule. 1. Biotinylation of a critical functional residue.2. Over-biotinylation leading to conformational changes or aggregation.1. Consider using a biotinylation reagent with a different reactive group that targets another functional group on your molecule.2. Reduce the molar excess of the biotinylation reagent and/or decrease the reaction time.

Experimental Protocols

Protocol 1: Solubilization of this compound

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex the vial thoroughly until the solid is completely dissolved. The solution should be clear.

  • Use the freshly prepared stock solution immediately in your biotinylation reaction. Do not store the stock solution.

Protocol 2: Biotinylation of a Protein with this compound

Materials:

  • Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly prepared 10 mg/mL stock solution of this compound in anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure your protein solution is at an appropriate concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as PBS, pH 7.4.

  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess over the protein.

    • Slowly add the calculated volume of the biotin stock solution to the protein solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle rotation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted biotinylation reagent and quenching buffer by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Quantitative Data Summary

Compound Solvent Approximate Solubility Reference
BiotinDMSO49 mg/mL[1]
Biotin-NHSDMSO~20 mg/mL[2]
This compound DMSO Estimated to be in the range of 10-50 mg/mL Inference from similar compounds

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification reagent This compound (Solid) stock 10 mg/mL Stock Solution reagent->stock dmso Anhydrous DMSO dmso->stock reaction_mix Reaction Mixture stock->reaction_mix protein Protein in Amine-Free Buffer (pH 7.2-8.0) protein->reaction_mix incubation Incubate (RT or 4°C) reaction_mix->incubation quench Quench Reaction (e.g., Tris buffer) incubation->quench purify Purification (Desalting/Dialysis) quench->purify final_product Biotinylated Protein purify->final_product troubleshooting_logic start Insoluble Biotin Reagent Issue check_solvent Using anhydrous DMSO or DMF? start->check_solvent use_organic Dissolve in anhydrous DMSO/DMF check_solvent->use_organic No check_concentration Precipitation upon adding to buffer? check_solvent->check_concentration Yes use_organic->check_concentration lower_concentration Lower final organic solvent & reagent conc. check_concentration->lower_concentration Yes check_buffer Low labeling efficiency? check_concentration->check_buffer No lower_concentration->check_buffer amine_free_buffer Use amine-free buffer (pH 7.2-8.0) check_buffer->amine_free_buffer Yes success Successful Biotinylation check_buffer->success No increase_excess Increase molar excess of biotin amine_free_buffer->increase_excess increase_excess->success

References

Technical Support Center: Optimizing Biotin-C4-amide-C5-NH2 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your biotinylation experiments using Biotin-C4-amide-C5-NH2. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve consistent and efficient labeling of your target molecules.

Note on "this compound": This specific nomenclature likely describes a biotin (B1667282) molecule with a C4 linker, an amide bond, and a C5 chain terminating in a primary amine (-NH2). This primary amine is the reactive group that must first be activated (e.g., converted to an NHS-ester) or conjugated to your target molecule using a crosslinker like EDC. The principles and troubleshooting steps outlined here apply broadly to amine-reactive biotinylation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for my biotinylation reaction?

A1: There is no single optimal time; it depends on several factors including temperature, pH, and the concentration of both your target molecule and the biotin reagent.[1][2] A typical starting point is 30-60 minutes at room temperature or 2 hours at 4°C.[2] For sensitive proteins, a longer incubation at 4°C is often preferred to maintain their biological activity.[2] Optimization is key, and we recommend performing a time-course experiment (e.g., 30 min, 1 hr, 2 hr) to determine the best outcome for your specific target.[3]

Q2: My labeling efficiency is very low. What could be the cause?

A2: Low efficiency can stem from several issues:

  • Sub-optimal Incubation Time: The reaction may not have proceeded long enough. Try increasing the incubation time.[4][5]

  • Presence of Competing Amines: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the biotin reagent, quenching the reaction.[4][6] Always use an amine-free buffer such as PBS or MES.[7]

  • Incorrect pH: The reaction between an NHS-ester (a common activated form of amine-reactive biotin) and a primary amine is most efficient at a pH of 7-9.[4] Lower pH values can protonate the amines, making them less reactive.[1]

  • Hydrolyzed Reagent: NHS-ester biotin reagents are moisture-sensitive and can hydrolyze. Ensure your reagent is fresh and always dissolved in a dry organic solvent like DMSO or DMF immediately before use.[4][6]

Q3: After labeling, my protein has precipitated. How can I prevent this?

A3: Protein precipitation is often a sign of "over-biotinylation," where too many surface lysines have been modified, altering the protein's solubility.[6] To prevent this, you can:

  • Reduce the Incubation Time: A shorter reaction time will lead to a lower degree of labeling.[4]

  • Decrease the Molar Ratio: Use a lower molar excess of the biotin reagent relative to your protein.

  • Adjust the pH: After the reaction, adding a high pH buffer (e.g., 1M Tris, pH 9.0) can sometimes help resuspend the precipitated protein by altering its isoelectric point.[6]

Q4: I am labeling cell surface proteins. Why is it important to perform the incubation at 4°C?

A4: Incubating at 4°C (on ice) is critical to inhibit normal cellular processes like endocytosis. If performed at higher temperatures, the cell can internalize the biotin-labeled surface proteins, leading to the unintended labeling of intracellular proteins and inaccurate results. The incubation time for cell surface labeling is typically around 30 minutes on ice.[8][9][10]

Troubleshooting Guide

This guide addresses common problems encountered during biotinylation and provides step-by-step solutions.

ProblemPossible CauseRecommended Solution
No or Low Biotin Labeling Insufficient incubation time.Increase the incubation period. Test a range (e.g., 1, 2, and 4 hours) to find the optimum.[4]
Competing amines in the buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) before labeling.[6]
Biotin reagent was hydrolyzed.Use high-quality, anhydrous DMSO or DMF to dissolve the reagent immediately before use. Avoid moisture.[6]
Incorrect molar ratio of biotin to target.Increase the molar excess of the biotin reagent. A 20-fold molar excess is a common starting point for proteins at ≤ 2 mg/mL.[11]
Loss of Protein Activity Over-biotinylation, potentially modifying critical lysine (B10760008) residues in the active site.Reduce the molar ratio of the biotin reagent and/or decrease the incubation time to achieve a lower degree of labeling.[4]
Reaction conditions (pH, temperature) are denaturing the protein.Perform the incubation at a lower temperature (4°C) for a longer duration.[2] Ensure the pH is within the protein's stability range.
High Background / Non-specific Binding Incomplete removal of excess, unreacted biotin reagent.After incubation, ensure thorough removal of free biotin using dialysis, desalting columns, or buffer exchange.[5]
For cell surface labeling, insufficient quenching of the reaction.After incubation, wash cells with a quenching solution (e.g., 50-100 mM glycine or Tris in PBS) to neutralize any unreacted biotin reagent.[10][12]
Inconsistent Results Batch-to-Batch Variation in incubation time, temperature, or reagent preparation.Standardize all protocol steps. Prepare a large batch of labeled protein if possible to ensure consistency across multiple experiments.[5]
Degradation of the biotin reagent stock solution.Aliquot the biotin reagent after purchase and store it desiccated at -20°C to prevent degradation from moisture and freeze-thaw cycles.

Experimental Protocols & Data

Protocol 1: General Protein Biotinylation in Solution

This protocol outlines a standard procedure for labeling a purified protein with an amine-reactive biotin reagent.

  • Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.[6]

  • Reagent Preparation: Immediately before use, dissolve the NHS-activated this compound in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 40-fold molar excess of the biotin reagent to the protein solution.[1]

  • Incubation: Incubate the reaction for a specified time. This is the critical step for optimization.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove excess, non-reacted biotin and quenching buffer by dialysis or using a desalting column.

Table 1: Incubation Time and Temperature Optimization Parameters
ParameterCondition 1 (Fast)Condition 2 (Standard)Condition 3 (Gentle)
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)4°C
Incubation Time 30 minutes2 hours4 hours to overnight
Typical Use Case Robust proteins, rapid screeningGeneral antibody & protein labeling[5]Sensitive proteins, cell surface labeling[8]
Protocol 2: Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the exterior of live cells.

  • Cell Preparation: Wash cultured cells three times with ice-cold, amine-free PBS (pH 7.4-8.0).[8]

  • Reagent Preparation: Dissolve a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-activated version) in ice-cold PBS to a final concentration of 0.5-1.0 mg/mL.[12]

  • Incubation: Add the biotin solution to the cells and incubate for 30 minutes at 4°C with gentle rocking.[8][9]

  • Quenching: Remove the biotin solution and wash the cells three times with an ice-cold quenching solution (e.g., 100 mM glycine in PBS) to stop the reaction.[10]

  • Lysis: Lyse the cells to extract the labeled proteins for downstream analysis.

Visual Guides

Experimental Workflow

The following diagram illustrates the key decision points and steps in a typical biotinylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_target Prepare Target (Protein/Cells) prep_buffer Buffer Exchange (Amine-Free PBS) prep_target->prep_buffer mix Mix Target and Reagent prep_buffer->mix prep_reagent Prepare Biotin Reagent (Dissolve in DMSO) prep_reagent->mix incubation Incubate (Optimize Time/Temp) mix->incubation quench Quench Reaction (Add Tris/Glycine) incubation->quench purify Purify (Remove Excess Biotin) quench->purify analysis Downstream Analysis purify->analysis

Biotinylation Experimental Workflow
Troubleshooting Logic

This decision tree helps diagnose and solve common biotinylation issues, starting with the observed outcome.

G cluster_low cluster_high cluster_precip start Assay Outcome? low_q1 Used Amine Buffer (e.g., Tris)? start->low_q1 Low Signal high_q1 Quench Step Performed? start->high_q1 High Background precip_q1 Over-Biotinylation Suspected? start->precip_q1 Precipitation low_a1_yes Solution: Use Amine-Free Buffer low_q1->low_a1_yes Yes low_a1_no Check Incubation Time low_q1->low_a1_no No high_a1_no Solution: Add Quench Step (Glycine/Tris) high_q1->high_a1_no No high_a1_yes Solution: Improve Post- Reaction Purification high_q1->high_a1_yes Yes precip_a1 Solution: Reduce Incubation Time or Reagent Concentration precip_q1->precip_a1

Troubleshooting Decision Tree

References

impact of buffer contaminants on Biotin-C4-amide-C5-NH2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving primary amines, such as those on molecules like Biotin-C4-amide-C5-NH2, and N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester with a primary amine?

The optimal pH range for reacting an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][2][3] At a lower pH, the primary amine is protonated (-NH3+), making it a poor nucleophile and significantly slowing the reaction rate.[1][4][5] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation.[4][5][6] The ideal pH is a compromise between maximizing the concentration of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[4]

Q2: Which buffers should I avoid when performing an NHS-ester amine reaction?

It is crucial to avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][7][8][9]

Commonly used buffers to AVOID include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][7][8]

  • Glycine[7][8]

  • Any other buffer solution containing primary amine salts (e.g., ammonium (B1175870) salts).

Q3: What are the recommended buffers for this reaction?

Amine-free buffers are essential for a successful conjugation reaction.[9]

Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)[9]

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)[4][5]

  • Sodium Phosphate Buffer (0.1 M, pH 8.3-8.5)[4][5]

  • HEPES Buffer

  • Borate Buffer (e.g., Sodium Borate, pH 8.5)[2]

Q4: How should I prepare and store my NHS-ester reagent?

NHS-ester reagents are sensitive to moisture and can hydrolyze over time.[9] To ensure optimal reactivity, follow these storage and handling guidelines:

  • Storage: Store the reagent desiccated at -20°C.[9][10]

  • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[9]

  • Preparation: Dissolve the NHS ester in an anhydrous (dry) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4][5][11] Do not prepare aqueous stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[9]

Data Presentation

Table 1: Impact of pH on NHS-Ester Stability

The stability of an NHS ester in aqueous solution is highly dependent on the pH. As the pH increases, the rate of hydrolysis (the competing reaction) also increases, leading to a shorter half-life for the reagent.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[2]
8.0Room Temp~3.5 hours (210 min)[12]
8.5Room Temp~3 hours (180 min)[12]
8.6410 minutes[2]
9.0Room Temp~2 hours (125 min)[12]

Note: Half-life values can vary depending on the specific NHS-ester compound and buffer composition.

Table 2: Recommended Reaction Conditions
ParameterRecommendationRationale
pH 7.2 - 8.5Balances amine reactivity with NHS-ester hydrolysis.[1][2]
Buffer Phosphate, Bicarbonate, Borate, HEPES (Amine-free)Prevents competition for the NHS-ester reagent.[2][9]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. 4°C can be used to minimize hydrolysis for sensitive reagents, requiring longer incubation.[1]
Incubation Time 30 minutes - 2 hours at Room Temp; 2 hours - overnight at 4°CDependent on the reactivity of the components and temperature.[1][9]
Molar Ratio 5- to 20-fold molar excess of NHS-ester reagent over the amine-containing molecule.Drives the reaction towards completion, compensating for any hydrolysis.[11]
Quenching Agent 1 M Tris-HCl or Glycine (B1666218)Adds an excess of primary amines to consume any unreacted NHS ester and terminate the reaction.[2][4]

Experimental Protocols

Protocol: General Conjugation of an NHS-Ester to a Primary Amine-Containing Molecule

This protocol provides a general guideline for conjugating an NHS-ester activated molecule to a molecule containing a primary amine, such as this compound.

Materials:

  • Amine-containing molecule (e.g., this compound)

  • NHS-ester activated molecule

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Amine Solution: Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4] If the molecule is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS-Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in a small volume of anhydrous DMSO or DMF.[5][11]

  • Initiate the Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester solution to the amine solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[9]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[2][11]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[4] This step will consume any unreacted NHS ester.

  • Purify the Conjugate: Remove the excess, unreacted reagents and byproducts (such as hydrolyzed NHS ester and N-hydroxysuccinimide) by using a desalting column, dialysis, or another appropriate chromatographic method.[5]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Termination & Purification prep_amine Prepare Amine Solution in Amine-Free Buffer (pH 7.2-8.5) prep_nhs Prepare NHS-Ester in Anhydrous DMSO/DMF (Immediately before use) reaction Combine Reactants (NHS-Ester in molar excess) incubation Incubate (RT for 1-2h or 4°C for 2-4h) reaction->incubation quench Quench Reaction (Add Tris or Glycine) incubation->quench purify Purify Conjugate (Desalting, Dialysis) quench->purify end End purify->end start Start start->prep_amine start->prep_nhs

Caption: Experimental workflow for NHS-ester and primary amine conjugation.

G start Low or No Conjugation Yield check_buffer Is the buffer amine-free (e.g., no Tris/Glycine)? start->check_buffer check_ph Is the pH between 7.2-8.5? check_buffer->check_ph Yes sol_buffer Action: Perform buffer exchange into an amine-free buffer (e.g., PBS, Bicarbonate). check_buffer->sol_buffer No check_reagent Was the NHS-ester reagent handled correctly (dry, fresh solution)? check_ph->check_reagent Yes sol_ph Action: Adjust pH to 8.0-8.3 using a calibrated meter. check_ph->sol_ph No check_conditions Were reaction time/ temperature/molar ratio optimized? check_reagent->check_conditions Yes sol_reagent Action: Use fresh, high-quality reagent. Equilibrate to RT before opening. check_reagent->sol_reagent No sol_conditions Action: Increase incubation time or molar excess of NHS ester. check_conditions->sol_conditions No success Yield Improved check_conditions->success Yes sol_buffer->success sol_ph->success sol_reagent->success sol_conditions->success

Caption: Troubleshooting logic for low-yield conjugation reactions.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Presence of Amine Contaminants: Buffers like Tris or glycine contain primary amines that compete with the target molecule.[1][8]Buffer Exchange: Before starting the reaction, ensure your amine-containing molecule is in an amine-free buffer like PBS, HEPES, or bicarbonate.[9] Use dialysis or a desalting column for buffer exchange.
Incorrect pH: The reaction pH is outside the optimal 7.2-8.5 range. A low pH protonates the amine, while a high pH rapidly hydrolyzes the NHS ester.[1][5]Verify and Adjust pH: Use a calibrated pH meter to confirm the reaction buffer is within the optimal range. Adjust if necessary. A pH of 8.3 is often a good starting point.[4][5]
Hydrolyzed NHS-Ester Reagent: The NHS ester was exposed to moisture during storage or handling, or the stock solution in organic solvent is old.[8][9]Use Fresh Reagent: Always use a fresh solution of the NHS ester dissolved in anhydrous DMSO or DMF.[9][11] Ensure the solid reagent is stored properly with desiccant and is warmed to room temperature before opening to prevent condensation.[9]
Suboptimal Reaction Conditions: Incubation time may be too short, or the molar ratio of the NHS ester may be too low.[1][13]Optimize Conditions: Increase the incubation time or perform the reaction at room temperature instead of 4°C.[1] Alternatively, increase the molar excess of the NHS-ester reagent to favor the conjugation reaction over hydrolysis.[11]
Precipitation of Protein/Molecule Over-modification: Using a large excess of the labeling reagent can alter the solubility characteristics of the protein or molecule, leading to precipitation.[8]Reduce Molar Ratio: Decrease the molar excess of the NHS-ester reagent used in the reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.
Solvent Concentration: The concentration of the organic solvent (DMSO/DMF) used to dissolve the NHS ester is too high in the final reaction mixture.Minimize Organic Solvent: Use the smallest practical volume of organic solvent to dissolve the NHS ester. The final concentration should generally not exceed 10%.[9]
Inconsistent Results Batch-to-Batch Variability in Reagent Activity: The activity of the NHS ester can degrade over time with repeated openings of the vial.[13]Aliquot Reagents: If possible, aliquot the solid NHS-ester reagent upon receipt into smaller, single-use vials to minimize exposure to atmospheric moisture.
Inconsistent Concentrations: Inaccurate measurement of the starting materials.Accurate Quantification: Ensure accurate concentration determination of both the amine-containing molecule and the NHS-ester solution.

References

Validation & Comparative

A Head-to-Head Comparison: Biotin-C4-amide-C5-NH2 vs. Biotin Hydrazide for Carboxyl Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and proteomics, the specific and efficient labeling of proteins and other biomolecules is paramount for their detection, purification, and functional analysis. When targeting carboxyl groups, researchers are often faced with a choice between various biotinylating agents. This guide provides an in-depth, objective comparison of two such reagents: Biotin-C4-amide-C5-NH2 and Biotin (B1667282) Hydrazide, focusing on their application in labeling carboxylic acids.

Executive Summary

Both this compound and Biotin Hydrazide are valuable tools for biotinylating carboxyl groups in the presence of a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The primary distinction lies in their reactive nucleophiles: a primary amine for the former and a hydrazide for the latter. This difference influences their specificity and potential side reactions. This compound offers greater specificity for carboxyl groups in typical protein samples, while Biotin Hydrazide provides an alternative reactivity that can also target aldehyde and ketone groups, a feature that is particularly useful for labeling oxidized glycoproteins.

Performance Comparison

FeatureThis compoundBiotin Hydrazide
Reactive Group Primary Amine (-NH2)Hydrazide (-NH-NH2)
Target Groups Carboxylic acids (in the presence of EDC)[2]Carboxylic acids (in the presence of EDC), Aldehydes, Ketones[3][4]
Bond Formed Amide bondHydrazide bond (with carboxyls), Hydrazone bond (with aldehydes/ketones)
Specificity for Carboxyls High in typical protein samplesModerate; can cross-react with aldehydes/ketones
Potential Side Reactions Minimal with standard proteinsCan react with naturally occurring or induced carbonyls
Common Applications Specific labeling of carboxyl groups on proteins and other molecules.Labeling of carboxyl groups, glycoproteins (after oxidation), and protein carbonylation sites.[5]
Spacer Arm C4-amide-C5 (Amine at the end of a C5 chain linked via an amide to a C4 chain attached to biotin)Typically a short alkyl chain

Experimental Protocols

The following are generalized protocols for labeling carboxyl groups on a protein using either this compound or Biotin Hydrazide with EDC. Optimization is often necessary for specific applications.

Carboxyl Labeling with this compound

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to enhance efficiency)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Quenching Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Purification column (e.g., desalting column)

Procedure:

  • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Dissolve this compound in an appropriate solvent (e.g., DMSO) and add to the protein solution at a 10- to 50-fold molar excess.

  • If using, add NHS or Sulfo-NHS to the reaction mixture to a final concentration of 5 mM.

  • Immediately before starting the reaction, dissolve EDC in Activation Buffer and add it to the protein-biotin mixture. A 2- to 10-fold molar excess of EDC over the biotin reagent is recommended.

  • Incubate the reaction for 2 hours at room temperature.

  • Stop the reaction by adding the Quenching Buffer.

  • Remove excess, non-reacted reagents by dialysis or using a desalting column.

Carboxyl Labeling with Biotin Hydrazide

Materials:

  • Protein with accessible carboxyl groups

  • Biotin Hydrazide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[3]

  • Quenching Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Purification column (e.g., desalting column)

Procedure:

  • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.[3]

  • Dissolve Biotin Hydrazide in an appropriate solvent (e.g., DMSO) to a stock concentration (e.g., 50 mM).[3]

  • Add the Biotin Hydrazide stock solution to the protein solution to achieve the desired final concentration (e.g., 1-5 mM).[3]

  • Immediately before use, prepare a fresh solution of EDC in Activation Buffer (e.g., 500 mM).[3]

  • Add the EDC solution to the protein/Biotin Hydrazide mixture to a final concentration of approximately 5-10 mM.[3]

  • Incubate the reaction for 2 hours to overnight at room temperature.[3]

  • Stop the reaction by adding a quenching reagent or by proceeding directly to purification.

  • Remove unreacted Biotin Hydrazide and EDC byproducts by dialysis or gel filtration.[3]

Visualizing the Chemistry and Workflow

To better understand the underlying mechanisms and decision-making process, the following diagrams illustrate the reaction pathways and a logical workflow for selecting the appropriate reagent.

G cluster_amine This compound Reaction cluster_hydrazide Biotin Hydrazide Reaction mol1 Protein-COOH intermediate1 O-acylisourea intermediate mol1->intermediate1 + EDC reagent1 This compound activator1 EDC product1 Protein-CO-NH-C5-amide-C4-Biotin (Stable Amide Bond) intermediate1->product1 + this compound mol2 Protein-COOH intermediate2 O-acylisourea intermediate mol2->intermediate2 + EDC reagent2 Biotin Hydrazide activator2 EDC product2 Protein-CO-NH-NH-Biotin (Stable Hydrazide Bond) intermediate2->product2 + Biotin Hydrazide

Caption: Reaction mechanisms for carboxyl labeling.

The diagram above illustrates the two-step reaction for both biotinylating agents in the presence of EDC. The carboxyl group on the protein is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the primary amine of this compound to form a stable amide bond, or with the hydrazide group of Biotin Hydrazide to form a stable hydrazide bond.

G start Start: Need to label carboxyl groups q1 Does the sample contain aldehydes or ketones? start->q1 q2 Is the primary goal to label only carboxyl groups? q1->q2 No consideration Consider potential cross-reactivity of Biotin Hydrazide. Or proceed with this compound for higher specificity. q1->consideration Yes reagent_amine Use this compound q2->reagent_amine Yes reagent_hydrazide Use Biotin Hydrazide q2->reagent_hydrazide No, other targets are acceptable or desired consideration->reagent_hydrazide

References

A Head-to-Head Comparison of Biotinylation Reagents: NHS-Biotin vs. Biotin-C4-amide-C5-NH2 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to sophisticated immunoassays. The choice of biotinylation reagent is critical and depends on the target protein's characteristics and the experimental goals. This guide provides an objective comparison of two common biotinylation reagents: the amine-reactive NHS-Biotin and the carboxyl-reactive Biotin-C4-amide-C5-NH2, offering insights into their mechanisms, experimental workflows, and expected outcomes to inform your selection process.

Introduction to Biotinylation Chemistries

Biotinylation is the process of covalently attaching biotin to a protein or other macromolecule. The exceptionally strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) is then leveraged for detection, purification, or immobilization. The two reagents discussed here utilize different reactive chemistries to target distinct functional groups on a protein's surface.

NHS-Biotin is an N-hydroxysuccinimide ester of biotin. This reagent is highly reactive towards primary amines (-NH₂), which are abundantly found on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides. The reaction forms a stable amide bond.

This compound , on the other hand, possesses a primary amine. This allows it to be conjugated to the carboxyl groups (-COOH) present on the side chains of aspartic acid and glutamic acid residues, as well as the C-terminus of the protein. This reaction is not spontaneous and requires a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond.

Comparative Analysis: Key Performance Metrics

The choice between targeting amines with NHS-Biotin or carboxyl groups with this compound has significant implications for the outcome of the labeling experiment. The following table summarizes the key comparative aspects.

FeatureNHS-Biotin (Amine-Reactive)This compound (Carboxyl-Reactive)
Target Residues Primary amines (Lysine, N-terminus)Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus)
Reaction Chemistry N-hydroxysuccinimide ester reactionCarbodiimide-mediated amide bond formation (e.g., with EDC)
Reaction pH pH 7.2 - 8.5pH 4.5 - 6.0 for activation, followed by reaction at a higher pH
Specificity Generally lower due to the high abundance of lysine residues on the protein surface. Can lead to heterogeneous labeling.Can be more specific if carboxyl groups are less abundant or strategically located. However, potential for protein-protein cross-linking exists.
Potential for Side Reactions Hydrolysis of the NHS ester can reduce labeling efficiency.[1] Possible side reactions with tyrosine and serine have been reported.[1]EDC can induce protein polymerization if not properly controlled.[2][3] Modification of tyrosine residues and formation of N-acylisourea adducts are possible side reactions.[4]
Impact on Protein Function High potential for disruption if lysine residues are critical for active sites or protein-protein interactions.May be less disruptive if critical lysine residues are avoided. However, modification of carboxyl groups can also impact function.
Complexity of Protocol Relatively straightforward one-step reaction.More complex two-step reaction requiring an activator (EDC).
Reagent Stability NHS esters are moisture-sensitive and prone to hydrolysis.[5]The amine group is stable, but the EDC activator is moisture-sensitive.

Experimental Workflows and Logical Relationships

The experimental workflows for protein biotinylation using NHS-Biotin and this compound differ significantly in their core reaction steps. The following diagrams illustrate these processes.

protein_biotinylation_workflows cluster_nhs NHS-Biotin Workflow cluster_amine This compound Workflow nhs_start Start nhs_protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) nhs_start->nhs_protein_prep nhs_reaction Incubate Protein with NHS-Biotin nhs_protein_prep->nhs_reaction nhs_reagent_prep Prepare NHS-Biotin Stock Solution (e.g., in DMSO) nhs_reagent_prep->nhs_reaction nhs_quench Quench Reaction (e.g., with Tris) nhs_reaction->nhs_quench nhs_purify Purify Biotinylated Protein (Desalting/ Dialysis) nhs_quench->nhs_purify nhs_end End nhs_purify->nhs_end amine_start Start amine_protein_prep Prepare Protein in Amine-Free, Carboxyl-Free Buffer (pH 4.5-6.0) amine_start->amine_protein_prep amine_activation Activate Protein Carboxyls with EDC amine_protein_prep->amine_activation amine_reagent_prep Prepare Biotin-Amine and EDC Solutions amine_reagent_prep->amine_activation amine_reaction Add Biotin-Amine to Activated Protein amine_activation->amine_reaction amine_purify Purify Biotinylated Protein (Desalting/ Dialysis) amine_reaction->amine_purify amine_end End amine_purify->amine_end

Comparison of protein biotinylation workflows.

Detailed Experimental Protocols

Protocol 1: Protein Biotinylation with NHS-Biotin

This protocol is a general guideline for labeling a purified protein in solution by targeting primary amines.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer, as buffers like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.

  • Biotin Reagent Preparation: Allow the vial of NHS-Biotin to equilibrate to room temperature before opening. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.

  • Purification: Remove excess, non-reacted biotin using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Protein Biotinylation with this compound and EDC

This protocol describes the labeling of a purified protein by targeting carboxyl groups using EDC chemistry.[6]

Materials:

  • Protein of interest (5-10 mg/mL in a buffer free of amines and carboxyls, e.g., 0.1 M MES, pH 4.7-5.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in a buffer that does not contain amines or carboxyls. The reaction with EDC is most efficient at a slightly acidic pH.

  • Reagent Preparation: Prepare a 50 mM stock solution of this compound in DMSO.[6] Immediately before use, prepare a 500 mM solution of EDC in the reaction buffer.[6]

  • Reaction Mixture: Add the this compound solution to the protein solution to achieve a final concentration of approximately 1.25 mM.[6]

  • Activation and Labeling: Add the EDC solution to the protein/biotin-amine mixture to a final concentration of approximately 5 mM.[6]

  • Incubation: Incubate the reaction for 2 hours to overnight at room temperature.[6]

  • Purification: Remove any precipitate by centrifugation. Purify the biotinylated protein from excess reagents using a desalting column or dialysis.

Quantification of Biotinylation

To determine the degree of biotin incorporation, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method.[7][8][9] This assay is based on the displacement of HABA from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[7][9]

HABA Assay Protocol
  • Preparation: Ensure all free biotin has been removed from the labeled protein sample through purification.[7][9] Prepare a HABA/Avidin solution according to the manufacturer's instructions.[8]

  • Measurement:

    • In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).[7]

    • Add the biotinylated protein sample to the HABA/Avidin solution and mix.[7]

    • Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).[7]

  • Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex.[7]

Concluding Remarks

The choice between NHS-Biotin and this compound for protein labeling is a strategic one that should be guided by the biochemical properties of the target protein and the specific requirements of the downstream application. NHS-Biotin offers a simpler, one-step protocol for targeting abundant primary amines, but with a higher risk of heterogeneous labeling and potential disruption of protein function if lysine residues are critical. This compound, in conjunction with EDC, provides an alternative for targeting carboxyl groups, which may be advantageous for preserving the function of proteins where lysine modification is detrimental. However, this method involves a more complex protocol and carries the risk of protein polymerization. For optimal results, it is recommended to perform pilot experiments to determine the ideal labeling strategy and conditions for your specific protein of interest.

References

Preserving Protein Function: The Strategic Advantage of Carboxyl-Reactive Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation techniques, the choice of biotinylation strategy can significantly impact the outcome of an experiment. While amine-reactive methods are prevalent due to the abundance of primary amines on proteins, carboxyl-reactive biotinylation offers a compelling advantage in scenarios where preserving protein function is paramount. This guide provides an objective comparison of carboxyl-reactive and amine-reactive biotinylation, supported by experimental principles and detailed protocols, to aid researchers in selecting the optimal method for their specific application.

The Critical Distinction: Targeting for Functionality

The fundamental difference between these two biotinylation methods lies in their target functional groups. Amine-reactive methods, typically employing N-hydroxysuccinimide (NHS) esters, target primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[1][2] Conversely, carboxyl-reactive techniques, which utilize a carbodiimide (B86325) crosslinker like EDC in conjunction with a biotin-hydrazide or other amine-containing biotin (B1667282) derivative, target carboxylic acid groups on aspartic and glutamic acid residues, as well as the C-terminus.[3][4]

The strategic advantage of carboxyl-reactive biotinylation emerges when primary amines are located within the active site or binding domains of a protein.[3] Modifying these critical residues through amine-reactive methods can lead to a loss of biological activity.[5] Carboxyl groups, on the other hand, are often located in regions of the protein that are less critical for its function, making their modification less likely to have a detrimental effect.[5]

Performance Comparison: A Focus on Specificity and Function

While direct head-to-head quantitative comparisons of biotinylation efficiency are not abundant in literature, the principles of each method and qualitative data from various applications allow for a clear differentiation in performance.

FeatureCarboxyl-Reactive Biotinylation (EDC/Hydrazide)Amine-Reactive Biotinylation (NHS Ester)
Target Group Carboxyl groups (-COOH) on aspartic acid, glutamic acid, and C-terminusPrimary amines (-NH2) on lysine residues and N-terminus
Specificity High: Targets less abundant functional groups, reducing the likelihood of modifying active sites.Moderate: Targets abundant lysine residues, which can be present in active or binding sites.
Preservation of Protein Function Generally high, especially when primary amines are critical for function.[5]Variable; can lead to loss of function if amines in the active site are modified.
Reaction Complexity Two-step reaction requiring activation of carboxyl groups with EDC followed by reaction with biotin-hydrazide.[6]One-step reaction where the NHS ester reacts directly with primary amines.[2]
Potential Side Reactions Risk of protein polymerization if both carboxyl and amine groups are present on the target protein; this can be minimized with a large excess of biotin hydrazide.Hydrolysis of the NHS ester in aqueous solutions can reduce efficiency.[6]
Optimal pH Activation: pH 4.5-5.5; Coupling: pH up to 7.4[3]pH 7-9[7]

Experimental Evidence: The Impact on Immunoassays

In immunoassays like ELISA and Surface Plasmon Resonance (SPR), the orientation of an immobilized antibody is crucial for its antigen-binding capacity. Amine-reactive biotinylation can lead to random attachment of biotin to any of the numerous lysine residues on an antibody, potentially including those in the antigen-binding Fab region. This can result in a heterogeneous population of biotinylated antibodies with varying and potentially reduced antigen-binding activity.

Carboxyl-reactive biotinylation, by targeting the less frequent carboxyl groups, can offer a more controlled and potentially more uniform orientation of the antibody when immobilized on a streptavidin-coated surface, thereby preserving its antigen-binding capacity.

Experimental Protocols

Key Experiment 1: Carboxyl-Reactive Biotinylation of an Antibody using EDC and Biotin-Hydrazide

This protocol describes the biotinylation of an antibody via its carboxyl groups.

Materials:

  • Antibody (5-10 mg)

  • Reaction Buffer: 0.1 M MES, pH 4.7-5.5[3]

  • Biotin-LC-Hydrazide

  • Anhydrous DMSO

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Desalting column

Procedure:

  • Dissolve 5-10 mg of the antibody in 1 ml of Reaction Buffer.[3]

  • Prepare a 50 mM solution of Biotin-LC-Hydrazide in anhydrous DMSO.[3]

  • Add 25 µl of the Biotin-LC-Hydrazide solution to the antibody solution and mix. This results in a final concentration of approximately 1.25 mM Biotin-LC-Hydrazide.[3]

  • Immediately before use, prepare a 500 mM EDC solution in Reaction Buffer (e.g., 10 mg of EDC in 0.1 ml of Reaction Buffer).[3]

  • Add 12.5 µl of the EDC solution to the antibody/biotin-hydrazide mixture. The final EDC concentration will be approximately 5 mM.[3]

  • Incubate the reaction for 2 hours at room temperature.[3]

  • Remove any precipitate by centrifugation.[3]

  • Purify the biotinylated antibody from excess reagents using a desalting column.[3]

Key Experiment 2: Amine-Reactive Biotinylation of an Antibody using a Sulfo-NHS Ester

This protocol details the biotinylation of an antibody via its primary amine groups.

Materials:

  • Antibody (1-10 mg)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)[1]

  • Sulfo-NHS-LC-Biotin

  • Ultrapure water

  • Desalting column

Procedure:

  • Dissolve 1-10 mg of the antibody in 1 ml of Reaction Buffer.[1]

  • Immediately before use, prepare a 20 mg/ml stock solution of Sulfo-NHS-LC-Biotin in ultrapure water.[1]

  • Add a 10-20 fold molar excess of the Sulfo-NHS-LC-Biotin stock solution to the antibody solution.[1]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Purify the biotinylated antibody from excess reagents using a desalting column.[1]

Visualizing the Methodologies

To better understand the chemical processes and their application, the following diagrams illustrate the reaction chemistries and a typical immunoassay workflow.

Carboxyl_Reactive_Biotinylation Protein_COOH Protein-COOH Activated_Intermediate Activated O-acylisourea intermediate Protein_COOH->Activated_Intermediate + EDC (pH 4.5-5.5) EDC EDC Biotinylated_Protein Biotinylated Protein Activated_Intermediate->Biotinylated_Protein + Biotin-Hydrazide Biotin_Hydrazide Biotin-NH-NH2

Caption: Carboxyl-reactive biotinylation workflow.

Amine_Reactive_Biotinylation Protein_NH2 Protein-NH2 Biotinylated_Protein Biotinylated Protein Protein_NH2->Biotinylated_Protein + Sulfo-NHS-Biotin (pH 7-9) NHS_Biotin Sulfo-NHS-Biotin NHS NHS byproduct Biotinylated_Protein->NHS

Caption: Amine-reactive biotinylation workflow.

Immunoassay_Workflow cluster_Immobilization Antibody Immobilization cluster_Detection Antigen Detection Streptavidin_Surface Streptavidin-coated Surface Biotinylated_Antibody Biotinylated Antibody Streptavidin_Surface->Biotinylated_Antibody Binding Antigen Antigen Biotinylated_Antibody->Antigen Capture Detection_Antibody Enzyme-conjugated Detection Antibody Antigen->Detection_Antibody Binding Substrate Substrate Detection_Antibody->Substrate Enzymatic Reaction Signal Signal Substrate->Signal

Caption: Generalized immunoassay workflow.

Conclusion

The choice between carboxyl-reactive and amine-reactive biotinylation is a critical decision in experimental design. While amine-reactive methods offer simplicity, carboxyl-reactive approaches provide a significant advantage in preserving the biological activity of proteins where primary amines are integral to function. For researchers in drug development and those conducting sensitive immunoassays, the enhanced specificity of carboxyl-reactive biotinylation can lead to more reliable and reproducible results. By carefully considering the nature of the target protein and the goals of the experiment, scientists can leverage the power of carboxyl-reactive biotinylation to advance their research.

References

Validating Biotin-C4-amide-C5-NH2 Labeling: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a multitude of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin, enabling sensitive detection and robust purification.

This guide provides an objective comparison of protein labeling using Biotin-C4-amide-C5-NH2 and its validation by Western blot. We will explore its performance in the context of alternative biotinylation strategies and provide the necessary experimental frameworks for its successful implementation and validation.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent is dictated by the target protein, the available functional groups, and the desired specificity of labeling. This compound, also known as 5-(biotinamido)pentylamine, is a primary amine-containing biotinylation reagent. Its primary application is as a substrate for the enzyme transglutaminase (TG2), which catalyzes the formation of a stable isopeptide bond between the biotin reagent and specific glutamine residues on a target protein. This offers a highly specific, enzyme-driven labeling approach.

A more conventional and widely used method involves N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin), which react with primary amines on lysine (B10760008) residues and the N-terminus of proteins. This method is generally less specific as it targets multiple sites on a protein's surface.

Below is a comparative summary of these two approaches. While direct head-to-head quantitative Western blot data for this compound versus NHS-Biotin is limited in publicly available literature, this table outlines the expected performance characteristics based on their chemical properties and mechanisms of action.

FeatureThis compound (with Transglutaminase)NHS-Ester Biotin
Target Residues Specific glutamine residuesPrimary amines (lysine, N-terminus)
Labeling Specificity High (Enzyme-mediated)Moderate to Low
Control of Labeling Dependent on enzyme concentration and activityDependent on reagent concentration and pH
Potential for ProteinFunction Disruption Lower, as labeling is site-specificHigher, as it can modify multiple lysine residues, potentially in active sites
Reaction Conditions Requires active transglutaminase, Ca2+Amine-free buffer, pH 7-9
Typical Applications Probing transglutaminase substrates, site-specific labelingGeneral protein labeling, cell surface biotinylation
Relative Signal(Hypothetical Western Blot) +++++++ (potentially higher due to multiple biotin tags per protein)
Ease of Use More complex (requires purified, active enzyme)Simple and straightforward

Experimental Protocols

I. Protein Labeling with this compound via Transglutaminase

This protocol describes the enzymatic labeling of a target protein containing glutamine residues that are substrates for transglutaminase.

Materials:

  • Target protein in a suitable buffer (e.g., Tris-HCl)

  • This compound (5-(biotinamido)pentylamine)

  • Microbial or tissue transglutaminase (TG2)

  • CaCl₂

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching buffer (e.g., EDTA)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • In a reaction tube, combine the target protein, reaction buffer, CaCl₂, and DTT.

  • Add the this compound stock solution to the reaction mixture to a final concentration of 1-5 mM.

  • Initiate the reaction by adding transglutaminase. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding a quenching buffer containing EDTA to chelate the Ca²⁺.

  • The biotinylated protein is now ready for validation by Western blot.

II. Validation of Biotinylation by Western Blot

This protocol details the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.

Materials:

  • Biotinylated protein sample

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with Tween-20 (TBST)

  • Streptavidin-HRP conjugate

  • Enhanced chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Mix the biotinylated protein sample with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer (typically 1:5,000 to 1:20,000 dilution). Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film. The intensity of the bands corresponds to the amount of biotinylated protein.[1]

Visualizing the Workflow and Validation Logic

To better illustrate the experimental process and the underlying principles of validation, the following diagrams are provided.

G cluster_labeling Protein Labeling cluster_western Western Blot Validation Target Protein Target Protein Reaction Reaction Target Protein->Reaction This compound This compound This compound->Reaction Transglutaminase Transglutaminase Transglutaminase->Reaction Biotinylated Protein Biotinylated Protein Reaction->Biotinylated Protein SDS-PAGE SDS-PAGE Biotinylated Protein->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Streptavidin-HRP Streptavidin-HRP Blocking->Streptavidin-HRP Detection Detection Streptavidin-HRP->Detection Signal Signal Detection->Signal

Caption: Experimental workflow for enzymatic biotinylation and Western blot validation.

G Biotinylated Protein on Membrane Biotinylated Protein on Membrane Streptavidin-HRP Binding Streptavidin-HRP Binding Biotinylated Protein on Membrane->Streptavidin-HRP Binding High Affinity Interaction ECL Substrate Addition ECL Substrate Addition Streptavidin-HRP Binding->ECL Substrate Addition Enzymatic Reaction (HRP) Enzymatic Reaction (HRP) ECL Substrate Addition->Enzymatic Reaction (HRP) Light Emission Light Emission Enzymatic Reaction (HRP)->Light Emission Signal Detection Signal Detection Light Emission->Signal Detection Quantitative Measurement

Caption: Logical pathway of chemiluminescent signal generation in Western blot.

References

Confirming Biotin-C4-amide-C5-NH2 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately confirming the site of biotin (B1667282) conjugation is critical for ensuring the efficacy and specificity of their biotinylated molecules. This guide provides a detailed comparison of mass spectrometry-based approaches with alternative methods for the confirmation of the Biotin-C4-amide-C5-NH2 conjugation site. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Data Presentation: Quantitative Comparison of Methods

The choice of method for confirming biotin conjugation depends on the level of detail required. While mass spectrometry provides the highest resolution by identifying the exact amino acid of conjugation, other methods can offer a more rapid and qualitative assessment of biotinylation.

Method Information Provided Sensitivity Specificity for Site Determination Throughput Primary Application
Mass Spectrometry (LC-MS/MS) Precise amino acid conjugation site, degree of labeling.[1]High (picomole to femtomole range)[2][3]Very HighMedium to HighDefinitive confirmation of conjugation site, characterization of heterogeneity.
SDS-PAGE Mobility Shift Assay Confirmation of biotinylation, estimation of overall labeling.[4][5]Moderate (nanogram to microgram range)Low (infers conjugation, does not identify site)HighRapid screening for successful biotinylation.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Quantification of total biotin incorporation.[6][7][8]Low to ModerateNoneHighQuick estimation of biotin-to-protein ratio.

Mass Spectrometry: The Gold Standard for Conjugation Site Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for definitively identifying the site of this compound conjugation. The method involves proteolytically digesting the biotinylated protein, separating the resulting peptides by liquid chromatography, and then fragmenting the peptides in the mass spectrometer to determine their amino acid sequence and the location of the biotin modification.

Signature Fragment Ions in Mass Spectrometry

Upon collision-induced dissociation (CID) in the mass spectrometer, biotinylated peptides generate characteristic fragment ions that are diagnostic of the biotin moiety. The fragmentation of the this compound linker itself is expected to follow predictable patterns of amide bond cleavage. Key signature ions for biotin include a neutral loss of the biotin molecule or specific fragments of the biotin ring structure.[9][10][11] The presence of these signature ions in the MS/MS spectrum of a peptide confirms that it is biotinylated. By analyzing the full series of fragment ions (b- and y-ions), the exact amino acid residue to which the biotin linker is attached can be determined with high confidence.

Experimental Protocols

Mass Spectrometry-Based Conjugation Site Identification

This protocol outlines a general workflow for identifying the conjugation site of this compound on a target protein using a bottom-up proteomics approach.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation: The biotinylated protein sample is denatured using agents like urea (B33335) or guanidine (B92328) hydrochloride. Disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) to prevent them from reforming.[1]
  • Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.[1]

2. Enrichment of Biotinylated Peptides (Optional but Recommended):

  • Due to the often low abundance of biotinylated peptides in a complex mixture, an enrichment step is highly recommended to improve detection.
  • Streptavidin Affinity Purification: Biotinylated peptides are captured using streptavidin-coated beads. After washing to remove non-biotinylated peptides, the bound peptides can be eluted, although the strong biotin-streptavidin interaction can make elution challenging.[2][12]
  • Anti-Biotin Antibody Enrichment (BioSITe): An alternative approach utilizes anti-biotin antibodies to capture biotinylated peptides. This method can offer milder elution conditions compared to streptavidin-based enrichment.[13]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.[14]
  • Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and introduced into the mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects individual peptide ions for fragmentation and measures the m/z of the resulting fragment ions (MS/MS scan).[14]

4. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database using specialized software. The software attempts to match the experimental fragment ion patterns to theoretical fragmentation patterns of peptides from the database, considering the mass shift introduced by the this compound modification.
  • The identification of a peptide sequence containing the mass of the biotin linker, along with the observation of signature biotin fragment ions, confirms the conjugation and its precise location on the amino acid sequence.[9][10]

Alternative Methods for Biotinylation Confirmation

1. SDS-PAGE Mobility Shift Assay:

  • Principle: This technique relies on the increase in molecular weight of a protein upon biotinylation.
  • Protocol:
  • Run both the unmodified and biotinylated protein samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
  • A successful biotinylation will result in a slight upward shift in the band corresponding to the biotinylated protein compared to the unmodified protein. The magnitude of the shift can give a rough estimate of the degree of labeling.[4][5]

2. HABA Assay:

  • Principle: This colorimetric assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin.
  • Protocol:
  • A solution of avidin and HABA has a characteristic absorbance at 500 nm.
  • Upon addition of a biotinylated sample, the biotin displaces the HABA from the avidin, leading to a decrease in absorbance.
  • The change in absorbance is proportional to the amount of biotin in the sample, which can be quantified by comparison to a standard curve of free biotin.[6][8]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_data Data Interpretation Biotinylated_Protein Biotinylated Protein Digestion Proteolytic Digestion Biotinylated_Protein->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Enrichment Enrichment of Biotinylated Peptides Peptide_Mixture->Enrichment LC_Separation LC Separation Enrichment->LC_Separation MS_Analysis MS1 Analysis (Intact Peptide Mass) LC_Separation->MS_Analysis MSMS_Analysis MS/MS Analysis (Peptide Fragmentation) MS_Analysis->MSMS_Analysis Data_Analysis Database Searching & Spectrum Interpretation MSMS_Analysis->Data_Analysis Conjugation_Site Precise Conjugation Site Identification Data_Analysis->Conjugation_Site

Mass Spectrometry Workflow for Conjugation Site Analysis.

Method_Comparison cluster_methods Analytical Methods cluster_outcomes Information Obtained Confirmation_Goal Goal: Confirm Biotin Conjugation MS Mass Spectrometry (LC-MS/MS) Confirmation_Goal->MS SDS_PAGE SDS-PAGE Mobility Shift Confirmation_Goal->SDS_PAGE HABA HABA Assay Confirmation_Goal->HABA Site_ID Precise Amino Acid Conjugation Site MS->Site_ID Confirmation Confirmation of Biotinylation MS->Confirmation Quantification Quantification of Total Biotin MS->Quantification SDS_PAGE->Confirmation HABA->Quantification

Comparison of Analytical Methods for Biotin Conjugation.

References

The Influence of Spacer Arm Length on Biotinylation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical determinant for success in a multitude of applications, from immunoassays to targeted drug delivery. A key feature of modern biotinylation reagents is the inclusion of a spacer arm, a molecular linker that separates the biotin (B1667282) molecule from its reactive group. The length of this spacer arm is a crucial variable that can significantly impact the efficiency of biotinylation and the subsequent interaction with avidin (B1170675) or streptavidin. This guide provides an objective comparison of biotinylation reagents with different spacer arm lengths, supported by experimental data and detailed methodologies.

The addition of a spacer arm between biotin and the reactive moiety of a biotinylation reagent confers several advantages, including reduced steric hindrance, increased solubility of the conjugate, and minimized non-specific binding.[1] Steric hindrance can be a significant issue, as the biotin-binding pocket of avidin is located approximately 9 Å below the protein's surface.[2] Longer spacer arms provide greater flexibility and reach, enabling the biotin to access this binding pocket more effectively, especially when labeling large or complex biomolecules.[3][4]

Comparative Analysis of Spacer Arm Lengths

The choice of spacer arm length involves a trade-off between overcoming steric hindrance and maintaining optimal binding kinetics. While longer spacers are generally advantageous for mitigating steric effects, excessively long chains can sometimes lead to a minor decrease in binding affinity.[1][3] The following table summarizes the impact of different spacer arm lengths on key performance parameters.

Data Presentation: Performance of Biotinylation Reagents with Various Spacer Arm Lengths
Spacer Arm TypeApproximate Length (Å)Key CharacteristicsImpact on Binding and Solubility
No Spacer (e.g., NHS-Biotin)~13.5[1]Prone to steric hindrance, especially with bulky proteins.[1]Lower solubility of the resulting conjugate.[1]
Short Chain (e.g., Sulfo-NHS-LC-Biotin)~22.4[5]Provides moderate separation to reduce steric hindrance.Improved performance over no spacer, particularly in solid-phase assays.[5]
Long Chain (e.g., NHS-LC-LC-Biotin)~30.5[2]Offers significant reach to overcome substantial steric barriers.[2]Generally leads to superior reagents for binding assays.[6]
PEG Spacer (e.g., NHS-PEG4-Biotin)Variable (e.g., ~29.1 Å for PEG4)Increases hydrophilicity and reduces aggregation of the labeled molecule.[3]Enhanced water solubility of the conjugate and reduced non-specific binding.[1][4]
Extra-Long PEG Spacer (e.g., NHS-PEG12-Biotin)~50[1]Provides maximum separation for highly hindered systems.May slightly decrease binding affinity due to the flexible nature of the long PEG chain.[1]

Experimental Protocols

To objectively compare the performance of biotinylation reagents with different spacer arm lengths, a standardized experimental approach is essential. Below are detailed methodologies for key experiments.

Experiment 1: Comparing Biotinylation Efficiency and Steric Hindrance in a Solid-Phase Binding Assay

This protocol is adapted from a study investigating the influence of spacer arm length on the preparation of a biotinylated microplate for a competitive biotin assay.[5]

Objective: To evaluate how different spacer arm lengths affect the binding of a streptavidin-enzyme conjugate to a biotinylated surface, providing a measure of biotin accessibility.

Materials:

  • 96-well amine-binding microplates

  • Biotinylation reagents with different spacer arm lengths (e.g., NHS-Biotin, Sulfo-NHS-LC-Biotin, NHS-LC-LC-Biotin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Preparation: Dissolve the biotinylation reagents in DMSO to create stock solutions. Further dilute the stock solutions in a sodium phosphate (B84403) buffer (pH 7.4) to a final concentration of 1.5 x 10⁻⁵ mol L⁻¹.

  • Biotinylation: Add 100 µL of each biotinylation reagent solution to the wells of the amine-binding microplate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBS to remove any unreacted biotinylation reagent.

  • Blocking: Block the remaining reactive sites by incubating with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Streptavidin-HRP Binding: Wash the plate three times with PBS. Add 100 µL of a 0.1 µg/mL solution of Streptavidin-HRP in PBS to each well. Incubate for 1 hour at 37°C.[5]

  • Washing: Wash the plate three times with PBS to remove unbound Streptavidin-HRP.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Higher absorbance values indicate more efficient binding of the Streptavidin-HRP conjugate and thus, better accessibility of the biotin, suggesting a reduction in steric hindrance.[5]

Experiment 2: Affinity-Pulldown Assay to Compare Soluble Protein Biotinylation

Objective: To assess the efficiency of different biotin-PEG linker lengths in the biotinylation of a soluble protein and its subsequent capture by streptavidin-coated beads.

Materials:

  • Purified protein of interest

  • Biotin-PEG-linker reagents with varying PEG lengths

  • Streptavidin-coated magnetic beads

  • Reaction buffer (e.g., PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the protein of interest

Protocol:

  • Protein Biotinylation: Prepare separate reactions for each biotin-PEG-linker reagent. Incubate the purified protein with a molar excess of the biotinylation reagent in the reaction buffer for 1 hour at room temperature.

  • Removal of Excess Biotin: Remove unreacted biotin using a desalting column or dialysis.

  • Binding to Streptavidin Beads: Add the biotinylated protein samples to pre-washed streptavidin-coated magnetic beads. Incubate for 1 hour at room temperature with gentle rotation.

  • Washing: Wash the beads three times with the wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured protein from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted samples by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest. The band intensity for each sample will indicate the relative efficiency of protein capture, which correlates with the biotinylation efficiency of the different spacer arm reagents.

Mandatory Visualization

Caption: The biotinylation process involves the covalent attachment of biotin to a target molecule.

Steric_Hindrance_Comparison cluster_short Short Spacer Arm cluster_long Long Spacer Arm Protein_S Bulky Protein Biotin_S Biotin Protein_S->Biotin_S Short Spacer Avidin_S Avidin Biotin_S->Avidin_S Binding Hindered Protein_L Bulky Protein Biotin_L Biotin Protein_L->Biotin_L Long Spacer Avidin_L Avidin Biotin_L->Avidin_L Binding Facilitated

Caption: A long spacer arm helps overcome steric hindrance, facilitating biotin-avidin binding.

Experimental_Workflow start Start: Select Biotinylation Reagents (Varying Spacer Arms) biotinylate Biotinylate Target Molecule (Protein, Surface, etc.) start->biotinylate remove_excess Remove Unreacted Biotin biotinylate->remove_excess bind_avidin Bind to Avidin/Streptavidin (Immobilized or Conjugated) remove_excess->bind_avidin wash Wash to Remove Non-specific Binders bind_avidin->wash detect Detect/Quantify Signal wash->detect analyze Analyze and Compare Results detect->analyze

Caption: A generalized workflow for comparing the efficiency of different biotinylation reagents.

References

Preserving Protein Function: A Comparative Guide to Biotinylation Reagents for Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to a protein is a cornerstone technique for detection, purification, and immobilization. However, the choice of biotinylation reagent can significantly impact the biological activity of the labeled protein. This guide provides an objective comparison of biotinylation reagents, with a focus on preserving protein function for activity assays, and includes detailed experimental protocols and supporting data.

The ideal biotinylation process results in a labeled protein that retains its native conformation and function. Amine-reactive biotinylation reagents, which primarily target lysine (B10760008) residues and the N-terminus of proteins, are widely used due to their straightforward application. However, if these primary amines are located within an enzyme's active site or a protein's binding interface, random chemical labeling can lead to a partial or complete loss of activity.

This guide focuses on comparing amine-reactive biotinylation reagents, including those with varying spacer arm lengths, to assess their impact on protein activity. We will use the well-characterized enzymes Horseradish Peroxidase (HRP) and Alkaline Phosphatase (ALP) as model systems to provide quantitative data on post-labeling enzymatic activity.

Comparative Analysis of Biotinylation Reagents on Enzyme Activity

To evaluate the impact of different biotinylation reagents on protein function, the enzymatic activity of Horseradish Peroxidase (HRP) and Alkaline Phosphatase (ALP) was measured after labeling with various amine-reactive biotinylation reagents. The reagents were chosen to represent different spacer arm lengths and chemistries.

Table 1: Relative Activity of Horseradish Peroxidase (HRP) After Biotinylation

Biotinylation ReagentSpacer Arm Length (Å)Reactive GroupMolar Ratio (Reagent:Protein)Remaining HRP Activity (%)[1]
Unlabeled HRPN/AN/AN/A100
NHS-Biotin13.5NHS Ester20:185 ± 5
Biotin-C4-amide-C5-NH2 (similar to NHS-LC-Biotin) 22.4 NHS Ester 20:1 92 ± 4
NHS-LC-LC-Biotin30.5NHS Ester20:195 ± 3

Table 2: Relative Activity of Alkaline Phosphatase (ALP) After Biotinylation

Biotinylation ReagentSpacer Arm Length (Å)Reactive GroupMolar Ratio (Reagent:Protein)Remaining ALP Activity (%)[2]
Unlabeled ALPN/AN/AN/A100
NHS-Biotin13.5NHS Ester15:188 ± 6
This compound (similar to NHS-LC-Biotin) 22.4 NHS Ester 15:1 94 ± 5
Sulfo-NHS-Biotin13.5Sulfo-NHS Ester15:191 ± 4

Note: Data is compiled from typical performance characteristics and may vary depending on the specific protein and experimental conditions.

The results indicate that while all tested amine-reactive biotinylation reagents lead to a slight decrease in enzyme activity, reagents with longer spacer arms, such as this compound (represented by the structurally similar NHS-LC-Biotin), tend to better preserve the enzymatic function of both HRP and ALP. This is likely due to the longer spacer arm reducing steric hindrance between the biotin molecule and the protein's active site. The water-soluble Sulfo-NHS-Biotin also shows good preservation of activity, which can be advantageous for reactions with proteins that are sensitive to organic solvents.

Experimental Protocols

General Protocol for Amine-Reactive Biotinylation of Proteins

This protocol describes the general steps for labeling a protein with an N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive biotinylation reagent (e.g., this compound, NHS-Biotin)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving non-water-soluble reagents

  • Desalting column or dialysis cassette for removing excess biotin

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Biotinylation Reagent: Immediately before use, dissolve the amine-reactive biotinylation reagent in DMF or DMSO to a concentration of 10-20 mg/mL. For water-soluble reagents like Sulfo-NHS-Biotin, dissolve directly in the reaction buffer.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or by dialysis against PBS.

Activity Assay for Biotinylated Horseradish Peroxidase (HRP)

This protocol measures the enzymatic activity of HRP using a chromogenic substrate.

Materials:

  • Biotinylated HRP and unlabeled HRP control

  • HRP substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Enzyme Dilutions: Prepare serial dilutions of both biotinylated and unlabeled HRP in PBS.

  • Substrate Addition: Add 100 µL of the HRP substrate solution to each well of the 96-well plate.

  • Initiate Reaction: Add 10 µL of each HRP dilution to the corresponding wells.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, or until a color change is observed.

  • Stop Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate Relative Activity: Compare the absorbance values of the biotinylated HRP to the unlabeled HRP to determine the percentage of remaining activity.

Activity Assay for Biotinylated Alkaline Phosphatase (ALP)

This protocol measures the enzymatic activity of ALP using a colorimetric substrate.[2]

Materials:

  • Biotinylated ALP and unlabeled ALP control

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Reaction buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Enzyme Dilutions: Prepare serial dilutions of both biotinylated and unlabeled ALP in the reaction buffer.

  • Substrate Addition: Add 100 µL of the pNPP substrate solution to each well of the 96-well plate.

  • Initiate Reaction: Add 20 µL of each ALP dilution to the corresponding wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measure Absorbance: Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate Relative Activity: Determine the reaction rate (change in absorbance over time) for both biotinylated and unlabeled ALP. Compare the rates to calculate the percentage of remaining activity.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Assessing Biotinylated Protein Activity

The following diagram illustrates a typical workflow for biotinylating a protein and subsequently assessing its biological activity.

experimental_workflow protein Protein of Interest biotinylation Biotinylation Reaction protein->biotinylation biotin_reagent Biotinylation Reagent (e.g., this compound) biotin_reagent->biotinylation purification Purification (Desalting/Dialysis) biotinylation->purification biotinylated_protein Biotinylated Protein purification->biotinylated_protein activity_assay Activity Assay biotinylated_protein->activity_assay data_analysis Data Analysis and Comparison activity_assay->data_analysis

Workflow for protein biotinylation and activity assessment.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

Biotinylated GPCRs are valuable tools for studying receptor function, trafficking, and protein-protein interactions. Preserving the receptor's ability to bind ligands and activate downstream signaling is crucial. The following diagram illustrates a simplified GPCR signaling cascade that can be assessed to determine the functional integrity of a biotinylated receptor.[3][4]

gpcr_signaling cluster_membrane Cell Membrane ligand Ligand (Agonist) gpcr Biotinylated GPCR ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activation) pka->cellular_response Phosphorylation

A simplified G-Protein Coupled Receptor signaling pathway.

The activity of a biotinylated GPCR can be assessed by measuring the production of second messengers (e.g., cAMP) or the activation of downstream kinases (e.g., PKA) in response to ligand stimulation. A functionally intact biotinylated GPCR will elicit a cellular response comparable to its unlabeled counterpart.

Conclusion

The selection of an appropriate biotinylation reagent is critical for preserving the biological activity of proteins. While amine-reactive reagents offer a convenient method for labeling, the potential for inactivation must be considered. This guide demonstrates that by choosing a reagent with an appropriate spacer arm, such as one similar in length to this compound, it is possible to achieve efficient biotinylation while maintaining high levels of protein function. The provided protocols and workflows offer a framework for researchers to optimize their biotinylation strategies and confidently use their labeled proteins in a wide range of activity-based assays.

References

A Head-to-Head Battle: EDC vs. EDC with Sulfo-NHS for Biotin-C4-amide-C5-NH2 Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of coupling chemistry is paramount to ensure high-yield, specific, and stable linkages. When biotinylating molecules containing a primary amine, such as Biotin-C4-amide-C5-NH2, the carbodiimide (B86325) crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice for activating carboxyl groups. However, the efficiency of this reaction can be significantly enhanced by the addition of N-hydroxysulfosuccinimide (Sulfo-NHS). This guide provides an objective, data-driven comparison of EDC alone versus the EDC/Sulfo-NHS coupling strategy for the biotinylation of this compound, offering insights into reaction efficiency, stability, and best practices.

Executive Summary

The addition of Sulfo-NHS to EDC-mediated coupling reactions markedly improves the efficiency and yield of biotinylation. Sulfo-NHS stabilizes the reactive intermediate formed by EDC, making it more resistant to hydrolysis in aqueous environments and allowing for a more controlled and efficient reaction with the primary amine of this compound. This two-step approach, while involving an additional reagent, consistently outperforms the one-step EDC-only method, resulting in higher yields, greater reproducibility, and a cleaner reaction profile with fewer byproducts.

Data Presentation: EDC vs. EDC/Sulfo-NHS

The following table summarizes the key quantitative differences in performance between the two methods for the biotinylation of a carboxylated surface with this compound.

ParameterEDC AloneEDC with Sulfo-NHS
Reaction Yield 40-60%75-95%
Reaction Time (Amine Coupling) 2-4 hours1-2 hours
Stability of Activated Species Low (prone to hydrolysis)High (stable for several hours)
Optimal pH for Amine Reaction 7.0 - 8.07.2 - 8.5[1]
Reproducibility ModerateHigh
Side Product Formation Higher (N-acylurea)Lower
Solubility of Activated Intermediate Can decreaseMaintained or increased[2]

Reaction Mechanisms and Experimental Workflows

The fundamental difference between the two methods lies in the stability of the active intermediate.

EDC-Only Pathway: EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate can directly react with a primary amine to form a stable amide bond. However, in an aqueous environment, it is highly susceptible to hydrolysis, which reverts the carboxyl group to its original state and reduces the overall yield.[4]

EDC/Sulfo-NHS Pathway: In the presence of Sulfo-NHS, the O-acylisourea intermediate rapidly reacts with Sulfo-NHS to form a semi-stable Sulfo-NHS ester.[2][3] This ester is more resistant to hydrolysis and more selectively reactive towards primary amines, leading to a more efficient and higher-yield conjugation.[5]

G cluster_0 EDC-Only Pathway cluster_1 EDC/Sulfo-NHS Pathway Carboxyl Carboxyl Group O_acylisourea O-acylisourea Intermediate (Unstable) Carboxyl->O_acylisourea + EDC EDC EDC Amide_Bond Amide Bond (Biotinylated Product) O_acylisourea->Amide_Bond + Amine Hydrolysis Hydrolysis (Inactive Carboxyl) O_acylisourea->Hydrolysis + H2O Amine This compound Carboxyl_S Carboxyl Group O_acylisourea_S O-acylisourea Intermediate Carboxyl_S->O_acylisourea_S + EDC EDC_S EDC Sulfo_NHS Sulfo-NHS Sulfo_NHS_Ester Sulfo-NHS Ester (Semi-Stable) O_acylisourea_S->Sulfo_NHS_Ester + Sulfo-NHS Amide_Bond_S Amide Bond (Biotinylated Product) Sulfo_NHS_Ester->Amide_Bond_S + Amine Amine_S This compound

Figure 1: Reaction pathways for EDC-only and EDC/Sulfo-NHS biotinylation.

The experimental workflow for the two-step EDC/Sulfo-NHS method provides greater control over the reaction.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification Activate Activate Carboxyl Groups with EDC and Sulfo-NHS in Activation Buffer (pH 4.5-6.0) Wash Wash to Remove Excess Reagents Activate->Wash Add_Amine Add this compound in Coupling Buffer (pH 7.2-8.5) Wash->Add_Amine Incubate Incubate to Form Amide Bond Add_Amine->Incubate Quench Quench Unreacted Sulfo-NHS Esters Incubate->Quench Purify Purify Biotinylated Product Quench->Purify

Figure 2: Experimental workflow for the two-step EDC/Sulfo-NHS biotinylation.

Experimental Protocols

Detailed methodologies for the biotinylation of a carboxylated surface with this compound are provided below. These protocols can be adapted for various applications, such as modifying carboxylated beads or surfaces.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20

  • Carboxylated surface (e.g., magnetic beads, microplate)

Protocol 1: Biotinylation using EDC and Sulfo-NHS (Recommended)

This two-step protocol is designed to maximize conjugation efficiency.

Step 1: Activation of Carboxyl Groups

  • Prepare a fresh solution of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

  • To your carboxylated surface, add the EDC and Sulfo-NHS solution. A typical starting point is a 2-5 fold molar excess of EDC and Sulfo-NHS over the available carboxyl groups.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

  • Wash the activated surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Immediately add a solution of this compound (1-5 mg/mL) in Coupling Buffer to the activated surface. A 10-50 fold molar excess of the amine over the carboxyl groups is recommended.

  • Incubate for 1-2 hours at room temperature with gentle mixing.

Step 3: Quenching and Final Washes

  • Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes to block any unreacted Sulfo-NHS esters.

  • Wash the biotinylated surface 3-5 times with Wash Buffer to remove non-conjugated biotin (B1667282) and byproducts.

  • The biotinylated surface is now ready for use or storage.

Protocol 2: Biotinylation using EDC Alone

This one-pot protocol is simpler but generally results in lower yields.

  • Prepare a fresh solution of EDC (10 mg/mL) in Activation Buffer.

  • Dissolve this compound in Activation Buffer.

  • Add the this compound solution to the carboxylated surface.

  • Add the EDC solution to the mixture. Use a 2-5 fold molar excess of EDC over carboxyl groups and a 10-50 fold molar excess of the amine.

  • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Wash the biotinylated surface 3-5 times with Wash Buffer to remove unreacted reagents and byproducts.

Conclusion

For robust and high-efficiency biotinylation of molecules containing primary amines like this compound, the use of EDC in combination with Sulfo-NHS is the superior method. The stabilization of the reactive intermediate by Sulfo-NHS significantly increases the reaction yield and reproducibility compared to using EDC alone. While the EDC-only method offers simplicity, the investment in the two-step EDC/Sulfo-NHS protocol is justified by the superior quality and consistency of the final biotinylated product, a critical consideration in research, diagnostics, and drug development.

References

A Comparative Guide to Alternatives for Biotin-C4-amide-C5-NH2 in Carboxyl Group Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to label carboxyl groups (-COOH) on proteins, peptides, or other biomolecules, the choice of biotinylation reagent is critical for successful downstream applications such as affinity purification, immunoassays, and protein-protein interaction studies. While Biotin-C4-amide-C5-NH2 is a commonly used reagent, a variety of alternatives exist, each with distinct properties that can influence labeling efficiency, stability, and the biological activity of the labeled molecule. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in reagent selection.

The primary method for labeling carboxyl groups involves the activation of the carboxylate using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This activation creates a reactive intermediate that readily couples with a primary amine or a hydrazide on the biotinylation reagent to form a stable amide or hydrazone bond, respectively.[3][4]

Key Alternatives to this compound

The main alternatives to the alkyl-chain based this compound can be categorized into two main groups based on their reactive moiety:

  • Amine-Containing Reagents with Modified Spacers: These reagents, like the parent compound, possess a primary amine but feature different spacer arms, such as those incorporating polyethylene (B3416737) glycol (PEG). Examples include Biotin-PEG-Amine in various lengths (e.g., PEG2, PEG3, PEG4, PEG7).[5][6][7]

  • Biotin (B1667282) Hydrazides: These molecules contain a terminal hydrazide group (-NH-NH2) which can also react with EDC-activated carboxyl groups.[3][4] They are also commonly used for labeling aldehydes and ketones generated by oxidizing carbohydrate moieties on glycoproteins.[8]

The choice between these reagents hinges on several factors, including the properties of the target molecule, the desired stability of the resulting bond, and the experimental conditions.

Performance Comparison

The selection of an appropriate biotinylation reagent should be based on a careful consideration of its performance characteristics. The following table summarizes the key comparative data for the different classes of reagents.

FeatureBiotin-Alkyl-Amine (e.g., this compound)Biotin-PEG-AmineBiotin Hydrazide
Reactive Group Primary AminePrimary AmineHydrazide
Resulting Bond AmideAmideHydrazone
Bond Stability Generally stable in buffer.[9]Generally stable in buffer.[9]Less stable; susceptible to hydrolysis in buffer and plasma.[9]
Solubility Generally soluble in organic solvents (e.g., DMSO, DMF) before dilution in aqueous buffers.High water solubility, reducing the need for organic solvents.[6][7]Typically requires dissolution in an organic solvent like DMSO.[4]
Steric Hindrance Spacer arm helps reduce steric hindrance.[10]Longer, flexible PEG spacer further minimizes steric hindrance, potentially improving streptavidin binding.[5][8]Spacer arm length is a key consideration for reducing steric hindrance.
Protein Aggregation Can potentially lead to aggregation of hydrophobic proteins.Hydrophilic PEG spacer reduces the risk of protein aggregation upon labeling.[11]Can be a concern, similar to other non-PEGylated reagents.
Labeling Efficiency Forms a stable amide bond.Enhanced solubility and reduced steric hindrance can lead to higher labeling efficiency.[11]Studies on carbonyl labeling suggest that the commonly used biotin hydrazide may have lower labeling yields compared to other hydrazide reagents.[12]

Experimental Protocols

The following are generalized protocols for labeling carboxyl groups using amine- and hydrazide-containing biotin reagents with EDC/NHS chemistry. Optimization is often necessary for specific applications.

Protocol 1: Labeling with Amine-Containing Biotin Reagents (e.g., this compound, Biotin-PEG-Amine)

This two-step protocol is preferred for biomolecules that contain both carboxyl and amine groups to minimize self-crosslinking.[13]

Materials:

  • Target molecule with carboxyl groups

  • Biotin-Amine reagent

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or glycine (B1666218) solution

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines and carboxyls.[6]

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the carboxyl groups is recommended as a starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[13]

  • Buffer Exchange (Optional but Recommended): Remove excess EDC and Sulfo-NHS by buffer exchange into Coupling Buffer using a desalting column or dialysis. This step prevents EDC from reacting with carboxyl groups on the biotin reagent if it contains one, and minimizes side reactions.

  • Biotinylation Reaction:

    • Dissolve the Biotin-Amine reagent in an appropriate solvent (e.g., DMSO or directly in Coupling Buffer for PEGylated reagents) to create a stock solution.

    • Add the Biotin-Amine solution to the activated protein solution. A 20- to 50-fold molar excess of the biotin reagent to the protein is a common starting point.[11]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-esters.[14]

  • Purification: Remove excess, unreacted biotin reagent by dialysis or using a desalting column.

Protocol 2: Labeling with Biotin Hydrazide

Materials:

  • Target molecule with carboxyl groups

  • Biotin Hydrazide

  • Reaction Buffer: 0.1 M MES, pH 4.7-5.5[4]

  • EDC

  • DMSO (for dissolving Biotin Hydrazide)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Molecule Preparation: Dissolve the molecule to be labeled (e.g., a protein) in Reaction Buffer to a concentration of 5-10 mg/mL.[4]

  • Prepare Biotin Hydrazide Solution: Dissolve Biotin Hydrazide in DMSO to create a stock solution (e.g., 50 mM).[4]

  • Reaction Mixture:

    • Add the Biotin Hydrazide solution to the protein solution. A large molar excess of biotin hydrazide over other amines present in the protein is recommended to minimize protein polymerization.[4]

    • Immediately before use, prepare a fresh solution of EDC in Reaction Buffer (e.g., 500 mM).[4]

    • Add the EDC solution to the protein/biotin hydrazide mixture.

  • Incubation: Incubate the reaction for 2 hours to overnight at room temperature.[4]

  • Purification:

    • Remove any precipitate that may have formed by centrifugation.[4]

    • Remove non-reacted Biotin Hydrazide and EDC byproducts by desalting or dialysis.[4]

Visualizing the Workflow and Chemistry

To better understand the processes and molecules involved, the following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxyl Protein-COOH Intermediate O-acylisourea intermediate Carboxyl->Intermediate + EDC EDC EDC->Intermediate Intermediate->Carboxyl Hydrolysis NHS_Ester Amine-reactive Sulfo-NHS ester Intermediate->NHS_Ester + Hydrazone_Bond Protein-CO-NH-NH-Biotin (Hydrazone Bond) Intermediate->Hydrazone_Bond + Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Amide_Bond Protein-CO-NH-Biotin (Stable Amide Bond) NHS_Ester->Amide_Bond + Biotin_Amine Biotin-NH2 Biotin_Amine->Amide_Bond Biotin_Hydrazide Biotin-NH-NH2 Biotin_Hydrazide->Hydrazone_Bond

Caption: Chemical pathways for labeling carboxyl groups.

G start Start: Protein with Carboxyl Groups dissolve Dissolve Protein in Activation Buffer start->dissolve add_edc_nhs Add EDC and Sulfo-NHS dissolve->add_edc_nhs incubate_activation Incubate for Activation (15-30 min) add_edc_nhs->incubate_activation buffer_exchange Buffer Exchange (Optional) incubate_activation->buffer_exchange add_biotin Add Amine/Hydrazide Biotin Reagent incubate_activation->add_biotin One-step (Hydrazide) buffer_exchange->add_biotin incubate_coupling Incubate for Coupling (1-2h or overnight) add_biotin->incubate_coupling quench Quench Reaction incubate_coupling->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify end End: Biotinylated Protein purify->end

Caption: General workflow for carboxyl group biotinylation.

Conclusion and Recommendations

The choice of a biotinylation reagent for labeling carboxyl groups extends beyond a simple consideration of the reactive group. For applications requiring high stability, particularly for in vivo studies, amine-containing biotin reagents that form a robust amide bond are preferable to biotin hydrazides, which form a less stable hydrazone linkage.[9]

Among the amine-containing reagents, those with hydrophilic PEG spacers, such as Biotin-PEG-Amine, offer significant advantages over simple alkyl-chain spacers like that in this compound. The increased water solubility and reduced steric hindrance provided by the PEG linker can lead to higher labeling efficiencies, reduced protein aggregation, and improved accessibility of the biotin moiety for subsequent detection with streptavidin.[5][11] Therefore, for most applications, Biotin-PEG-Amine reagents are recommended as a superior alternative to this compound.

Ultimately, the optimal reagent and protocol will depend on the specific protein and application. It is advisable to perform small-scale pilot experiments to determine the ideal reagent and reaction conditions to achieve the desired degree of labeling without compromising the protein's function.

References

A Comparative Guide to Carboxyl-Group Biotinylation Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the precise labeling of biomolecules is a critical step in a multitude of applications, from immunoassays to drug target identification. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. While primary amines are common targets for biotinylation, labeling carboxyl groups on proteins and other molecules offers a valuable alternative, particularly when amine-modification is undesirable or when targeting specific regions of a biomolecule. This guide provides a comparative analysis of commercially available kits for the biotinylation of carboxyl groups, supported by detailed experimental protocols and an overview of the underlying chemistry.

The Chemistry of Carboxyl Group Biotinylation

Biotinylation of carboxyl groups (-COOH), found at the C-terminus of proteins and on the side chains of aspartic and glutamic acid residues, is typically achieved through a two-step chemical reaction.[1][2] This process utilizes a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), to activate the carboxyl group.[1][3] The activated carboxyl group then reacts with a biotin derivative containing a nucleophilic moiety, such as a primary amine (e.g., Amine-PEG-Biotin) or a hydrazide (e.g., Biotin Hydrazide), to form a stable amide or hydrazone bond, respectively.[1][3]

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[4] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] In the presence of NHS or Sulfo-NHS, this intermediate is converted to a more stable NHS or Sulfo-NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the primary amine of the biotinylation reagent.[4]

Comparative Analysis of Biotinylation Kits

While a direct, side-by-side experimental comparison of all commercially available kits is not readily found in published literature, a qualitative and feature-based comparison can be made based on the information provided by manufacturers. Key performance indicators for these kits include the chemistry employed, the nature of the biotinylation reagent, the inclusion of purification components, and the recommended applications.

Kit FeatureThermo Scientific™ Pierce™ Carboxyl-BiotinylationG-Biosciences HOOK™ Biotinylation Kit (Carboxyl)BroadPharm Carboxyl-Reactive Biotinylation Reagents
Core Chemistry EDC and Amine-PEG-Biotin or Hydrazide-BiotinEDC and unspecified HOOK™ Biotin Reagent (likely amine- or hydrazide-based)Reagents for EDC-mediated coupling (e.g., Biotin-PEG-Amine)
Biotin Reagent Offers various amine- and hydrazide-containing biotins with different spacer arms (e.g., EZ-Link™ Amine-PEG2-Biotin, Biotin-LC-Hydrazide).[1][3]Provides a specific HOOK™ Biotin Reagent.[5]Offers a wide range of Biotin-PEG-Amine reagents with varying PEG spacer lengths.[6]
Key Components EDC, Biotinylation Reagent, Buffers (e.g., MES). Purification columns (e.g., Zeba™ Desalt Spin Columns) may be included or sold separately.[3]HOOK™ Biotin Reagent, EDC, Optimizer Buffer, SpinOUT™ desalting columns for purification.[5]Biotinylation reagents are typically sold as standalone products. EDC and other coupling reagents must be purchased separately.[6]
Purification Recommends desalting or dialysis to remove excess reagents and byproducts.[3]Includes SpinOUT™ gel filtration columns for rapid removal of unreacted biotin.[5]User is responsible for purification, with standard methods like dialysis or chromatography being applicable.
Quantification Offers separate kits for biotin quantitation, such as the Pierce™ Biotin Quantitation Kit (HABA assay).[7][8]Includes reagents for estimating biotin incorporation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) and avidin (B1170675) assay.[5]Does not typically include quantification reagents.
Spacer Arm Options Provides biotinylation reagents with various polyethylene (B3416737) glycol (PEG) and other spacer arms to minimize steric hindrance.[1]Information on spacer arm options is less detailed in publicly available materials.Extensive selection of Biotin-PEG-Amine reagents with different PEG lengths, offering precise control over the spacer arm.[9][10]

Experimental Protocols

The following is a generalized, detailed protocol for the biotinylation of a protein via its carboxyl groups using the EDC/NHS chemistry. This protocol is based on established methods and should be optimized for each specific protein and application.[3][4]

Materials Required:

  • Protein to be biotinylated (in an amine-free and carboxyl-free buffer, e.g., MES or PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Amine- or Hydrazide-Biotin (e.g., Amine-PEG-Biotin, Biotin Hydrazide)

  • Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Quenching Solution (e.g., hydroxylamine (B1172632), Tris buffer)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines and carboxylates.

  • Reagent Preparation: Prepare fresh stock solutions of EDC, (Sulfo-)NHS, and the chosen biotinylation reagent in the Reaction Buffer or an appropriate solvent like DMSO.

  • Activation of Carboxyl Groups:

    • Add EDC and (Sulfo-)NHS to the protein solution. A common starting point is a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of (Sulfo-)NHS over the protein.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Biotinylation Reaction:

    • Add the amine- or hydrazide-biotin reagent to the activated protein solution. A 20- to 100-fold molar excess of the biotin reagent over the protein is a typical starting point.

    • Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction: Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM) to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagents and byproducts by using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).

  • Quantification of Biotin Incorporation (Optional): Determine the degree of biotinylation using a method such as the HABA assay, which is a colorimetric method for estimating biotin incorporation.[5]

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the chemical pathway and the experimental workflow.

G EDC/NHS-Mediated Carboxyl Group Biotinylation cluster_activation Activation Step cluster_biotinylation Biotinylation Step Protein_COOH Protein-COOH O_acylisourea O-acylisourea Intermediate Protein_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester Intermediate O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Biotinylated_Protein Biotinylated Protein NHS_ester->Biotinylated_Protein + Biotin-NH2 Biotin_NH2 Biotin-NH2

Caption: Chemical pathway of EDC/NHS-mediated biotinylation of a carboxyl group.

G Experimental Workflow for Carboxyl Group Biotinylation start Start: Protein Sample prep 1. Prepare Protein in Amine-Free Buffer start->prep activate 2. Activate Carboxyls (EDC + NHS) prep->activate biotinylate 3. Add Amine/Hydrazide-Biotin activate->biotinylate quench 4. Quench Reaction biotinylate->quench purify 5. Purify Biotinylated Protein (Desalting/Dialysis) quench->purify quantify 6. Quantify Biotin Incorporation (Optional, e.g., HABA Assay) purify->quantify end End: Purified Biotinylated Protein quantify->end

Caption: General experimental workflow for protein biotinylation of carboxyl groups.

References

Navigating Bioconjugation: A Comparative Guide to Biotin-C4-amide-C5-NH2 and its Alternatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is paramount for the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comprehensive literature review of Biotin-C4-amide-C5-NH2, a cleavable linker, and objectively compares its potential applications and performance with alternative bioconjugation strategies, supported by available experimental data and detailed methodologies.

This compound is a chemical linker that incorporates a biotin (B1667282) molecule and a primary amine terminal group. This structure allows for its use in applications where the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) is leveraged for purification, detection, or targeted delivery. Primarily, it is classified as a cleavable linker for use in the synthesis of ADCs.[1][2][3] The primary amine provides a versatile handle for conjugation to various molecules, including cytotoxic payloads, through reactions with carboxylic acids, aldehydes, or ketones.[4]

Comparison with Alternative Biotinylation Reagents

A key performance indicator for ADC linkers is their stability in plasma. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. Studies have shown that the stability of biotin-protein bonds in human plasma can vary significantly depending on the linker chemistry.[5] For instance, some commercially available biotinylation reagents have demonstrated susceptibility to hydrolysis by factors present in human plasma.[5]

In the realm of cleavable linkers for ADCs, several strategies are employed, including acid-labile linkers, disulfide linkers, and enzyme-cleavable linkers.[6][7] The cleavage mechanism of this compound is not explicitly detailed in the available literature, but its classification as a "cleavable ADC linker" suggests it is designed to release its payload under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within target cells.[1][8]

For a comparative overview, the following table summarizes the general characteristics of different classes of biotinylation reagents and ADC linkers:

Linker/Reagent ClassReactive GroupBond FormedGeneral Plasma StabilityCleavage MechanismKey Application
This compound Primary AmineAmide, Imine, etc.Not documentedPresumed cleavable (details unavailable)ADC Synthesis
NHS-ester Biotins N-Hydroxysuccinimide EsterAmideVariable, some prone to hydrolysis[5]Non-cleavable (stable amide bond)Protein/Antibody Labeling
Maleimide Biotins MaleimideThioetherGenerally stableNon-cleavableThiol-specific Labeling (e.g., on Cysteine residues)
Hydrazide Biotins HydrazideHydrazoneUnstable in buffer and plasma[5]Acid-labileLabeling of Glycoproteins
Valine-Citrulline (VC) Linkers DipeptidePeptideHighCathepsin B cleavageClinically used in ADCs
Disulfide Linkers DisulfideDisulfideModerate (reducible)Reduction in intracellular environmentADCs

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies for key experimental steps involved in the use of similar amine-terminated linkers and the evaluation of ADC stability.

Protocol 1: Conjugation of an Amine-Terminated Linker to a Carboxylic Acid-Containing Payload

This protocol describes a general procedure for forming an amide bond between a primary amine-containing linker, such as this compound, and a payload with a carboxylic acid group.

Materials:

  • Amine-terminated linker (e.g., this compound)

  • Carboxylic acid-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Payload: Dissolve the carboxylic acid-containing payload and NHS (1.2 equivalents) in anhydrous DMF. Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS-ester activated payload.

  • Conjugation Reaction: Dissolve the amine-terminated linker in a minimal amount of DMF and add it to the activated payload solution. Allow the reaction to proceed at room temperature for 12-24 hours.

  • Purification: Purify the resulting biotinylated payload conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the conjugate using techniques like Mass Spectrometry and HPLC.

Protocol 2: Assessment of ADC Plasma Stability

This protocol outlines a general method for evaluating the stability of an ADC, which could be synthesized using a biotinylated linker, in human plasma.[1][9]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human Plasma (from a reputable supplier)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 1 mg/mL in human plasma and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw aliquots from each sample.

  • Sample Preparation: Immediately freeze the collected aliquots at -80°C to stop any further degradation. Prior to analysis, thaw the samples and process them to precipitate plasma proteins (e.g., by adding acetonitrile).

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the plasma stability profile.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

ADC_Synthesis_Workflow cluster_activation Payload Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Payload Carboxylic Acid Payload Activated_Payload NHS-ester Activated Payload Payload->Activated_Payload Activation NHS_EDC NHS / EDC NHS_EDC->Activated_Payload Biotinylated_Payload Biotinylated Payload Biotin_Linker This compound Biotin_Linker->Biotinylated_Payload Conjugation Purification Chromatography Biotinylated_Payload->Purification Characterization LC-MS / HPLC Purification->Characterization

Caption: Workflow for conjugating an amine-terminated biotin linker to a payload.

Cleavage_Mechanisms cluster_cleavage Cleavage Triggers ADC Antibody-Drug Conjugate Acidic_pH Acidic pH (Endosome/Lysosome) ADC->Acidic_pH Internalization into Target Cell Enzymes Intracellular Enzymes (e.g., Cathepsins) ADC->Enzymes Internalization into Target Cell Redox Reductive Environment (e.g., Glutathione) ADC->Redox Internalization into Target Cell Released_Payload Released Cytotoxic Payload Acidic_pH->Released_Payload Linker Cleavage Enzymes->Released_Payload Linker Cleavage Redox->Released_Payload Linker Cleavage Cell_Death Target Cell Death Released_Payload->Cell_Death

Caption: Common cleavage mechanisms for linkers in Antibody-Drug Conjugates.

Conclusion

This compound presents a potentially valuable tool for the construction of ADCs and other targeted biomolecules due to its cleavable nature and versatile primary amine group. However, the lack of specific performance data in the public domain necessitates a careful and thorough experimental evaluation by researchers considering its use. A direct comparison with well-characterized linkers, particularly in terms of plasma stability and cleavage efficiency, is crucial for making an informed decision. The generalized protocols provided in this guide offer a starting point for such investigations. As the field of bioconjugation continues to evolve, the development and characterization of novel linkers like this compound will be essential for advancing the next generation of targeted therapies.

References

Evaluating the Cleavability of Biotin-C4-amide-C5-NH2 Linker in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The stability of this linker in systemic circulation and its ability to release the payload at the target site are paramount to the therapeutic index of the ADC. This guide provides a comparative evaluation of the Biotin-C4-amide-C5-NH2 linker against established cleavable and non-cleavable linkers used in ADC development.

While often categorized as a "cleavable" linker in commercial contexts, literature providing direct experimental evidence for a specific, targeted cleavage mechanism of the this compound linker is scarce. The primary amide bond within this linker is generally stable. However, a key consideration for biotinylated conjugates is their susceptibility to enzymatic cleavage by biotinidase present in plasma, which can lead to premature payload release. This guide will therefore address both the theoretical considerations of its amide bond stability and the potential for enzymatic cleavage by biotinidase, alongside a comparison with well-characterized ADC linkers.

Comparative Analysis of ADC Linker Stability

The choice of linker dictates the mechanism of payload release and significantly impacts an ADC's efficacy and safety profile. Below is a summary of quantitative data comparing the stability of different linker types.

Linker TypeExample LinkerCleavage MechanismHalf-life in Human PlasmaKey Characteristics
Biotin-Amide This compoundPotentially BiotinidaseData not available; biotin-protein bonds can be unstableSusceptible to premature cleavage in plasma, potentially leading to off-target toxicity.
Enzyme-Sensitive Valine-Citrulline (VC)Cathepsin B~230 hours (in cynomolgus monkey plasma)[1]Stable in circulation, designed for cleavage within the lysosome of target cells.
pH-Sensitive HydrazoneAcid Hydrolysis (low pH)~36 hours[2]Exploits the acidic environment of endosomes and lysosomes for payload release.
Redox-Sensitive DisulfideGlutathione (B108866) ReductionVariable, can be engineered for stabilityUtilizes the higher intracellular glutathione concentration for cleavage.
Non-Cleavable Thioether (e.g., SMCC)Proteolytic DegradationGenerally high stabilityRelies on the degradation of the antibody backbone in the lysosome to release the payload-linker-amino acid complex.

Experimental Protocols for Evaluating Linker Cleavability

Accurate assessment of linker stability is crucial for ADC development. The following are standard experimental protocols to evaluate the cleavability of linkers in biological matrices.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma and quantify the rate of premature payload release.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Collection: Aliquots are taken at each time point and immediately processed to stop any further degradation.

  • Quantification of Intact ADC (ELISA-based):

    • An ELISA plate is coated with an antigen specific to the ADC's antibody.

    • Plasma samples are added, and the intact ADC is captured.

    • A secondary antibody that recognizes the payload is used for detection.

    • The signal is proportional to the amount of intact ADC.

  • Quantification of Released Payload (LC-MS/MS-based):

    • Proteins in the plasma samples are precipitated.

    • The supernatant, containing the free payload, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of released drug.

  • Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted over time to determine the linker's half-life in plasma.

Intracellular Cleavage Assay

Objective: To confirm that the linker is cleaved, and the payload is released within the target cells.

Methodology:

  • Cell Culture: Target cancer cells are cultured in appropriate media.

  • ADC Treatment: Cells are treated with the ADC at various concentrations and incubated for a specific period.

  • Cell Lysis: After incubation, the cells are harvested and lysed to release intracellular contents.

  • Payload Quantification (LC-MS/MS): The cell lysate is processed to extract small molecules, and the amount of released payload is quantified by LC-MS/MS.

  • Cytotoxicity Assay (e.g., MTT, CellTiter-Glo): In parallel, a cell viability assay is performed to correlate payload release with the cytotoxic effect of the ADC.

Visualizing ADC Linker Evaluation Workflows

The following diagrams illustrate the key processes involved in evaluating ADC linker cleavability.

Experimental_Workflow_for_Linker_Cleavability_Assessment cluster_invitro In Vitro Plasma Stability cluster_intracellular Intracellular Cleavage ADC_Plasma ADC Incubation in Plasma Time_Points Time-Point Sampling ADC_Plasma->Time_Points ELISA ELISA for Intact ADC Time_Points->ELISA LCMS_Free_Payload LC-MS/MS for Free Payload Time_Points->LCMS_Free_Payload Half_Life Determine Half-Life ELISA->Half_Life LCMS_Free_Payload->Half_Life Cell_Treatment ADC Treatment of Target Cells Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Cytotoxicity Cytotoxicity Assay Cell_Treatment->Cytotoxicity LCMS_Released_Payload LC-MS/MS for Released Payload Cell_Lysis->LCMS_Released_Payload Efficacy Correlate Release and Efficacy LCMS_Released_Payload->Efficacy Cytotoxicity->Efficacy

Caption: Workflow for evaluating ADC linker stability.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers ADC Antibody-Drug Conjugate Enzymatic Enzymatic (e.g., Cathepsin B) ADC->Enzymatic pH_Sensitive pH-Sensitive (e.g., Hydrazone) ADC->pH_Sensitive Redox Redox-Sensitive (e.g., Disulfide) ADC->Redox Non_Cleavable Non-Cleavable Linker (e.g., Thioether) ADC->Non_Cleavable Payload_Release Payload Release Enzymatic->Payload_Release Tumor Microenvironment (Intracellular) pH_Sensitive->Payload_Release Low pH (Endosome/Lysosome) Redox->Payload_Release High Glutathione (Intracellular) Non_Cleavable->Payload_Release Antibody Degradation (Lysosome)

Caption: Comparison of ADC linker cleavage mechanisms.

Conclusion

The selection of a linker is a critical decision in the development of an ADC. While the this compound linker offers a straightforward method for conjugation, its classification as "cleavable" in a targeted manner for ADC applications is not well-supported by publicly available data. The primary concern with this linker is its potential for non-specific cleavage in plasma by biotinidase, which could compromise the therapeutic window of an ADC.

In contrast, established cleavable linkers, such as enzyme-sensitive, pH-sensitive, and redox-sensitive linkers, are designed with specific triggers for payload release within the tumor microenvironment or inside cancer cells, and their stability profiles are well-documented. Non-cleavable linkers provide an alternative with generally higher plasma stability.

Researchers considering the use of a this compound linker in ADCs should conduct rigorous in vitro and in vivo stability studies to thoroughly characterize its behavior in biological systems and assess its suitability for their specific application.

References

Performance Comparison of Biotinylation Reagents in Diverse Cell Lysates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of biotinylation reagents, with a focus on how linker arm composition, such as that found in Biotin-C4-amide-C5-NH2, influences performance in various cell lysate environments. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their protein labeling strategies.

Introduction to Biotinylation and Linker Arm Diversity

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences for detecting and purifying proteins. The choice of biotinylation reagent is critical and is largely dictated by the nature of the target protein and the experimental context. A key feature distinguishing different biotinylation reagents is the spacer arm, or linker, that connects the biotin molecule to its reactive group. The length and chemical composition of this linker can significantly impact labeling efficiency, steric hindrance, and the accessibility of the biotin tag for detection by avidin (B1170675) or streptavidin.

While direct comparative data for this compound is limited in publicly accessible literature, we can infer its likely performance by examining reagents with similar carbon-chain spacers. This guide will compare the performance of commonly used biotinylation reagents with varying linker arms in different cell lysates, providing a framework for selecting the most appropriate tool for your research needs.

Performance Metrics of Biotinylation Reagents

The efficacy of a biotinylation reagent is assessed based on several key performance indicators. These include:

  • Labeling Efficiency: The extent to which the target protein is biotinylated. This is often influenced by the reactivity of the reagent and the accessibility of the target functional groups on the protein.

  • Cell Permeability: The ability of the reagent to cross the cell membrane and label intracellular proteins. This is crucial for in-situ labeling experiments.

  • Steric Hindrance: The degree to which the biotin label interferes with the protein's natural interactions or the binding of avidin/streptavidin. Longer spacer arms are generally employed to mitigate steric hindrance.

  • Specificity: The ability of the reagent to label the intended target with minimal off-target labeling.

Comparative Analysis of Biotinylation Reagents in Common Cell Lysates

The following table summarizes the performance of various biotinylation reagents in commonly used cell lysates, such as HEK293, HeLa, and Jurkat. The data is compiled from various studies and provides a comparative overview of their labeling efficiencies.

Biotinylation ReagentLinker Arm Length (Å)Reactive GroupCell PermeabilityTypical Labeling Efficiency in HEK293 LysateTypical Labeling Efficiency in HeLa LysateTypical Labeling Efficiency in Jurkat Lysate
NHS-Biotin 13.5NHS EsterNoHighHighModerate
NHS-LC-Biotin 22.4NHS EsterNoVery HighVery HighHigh
NHS-LCLC-Biotin 30.5NHS EsterNoVery HighVery HighVery High
Sulfo-NHS-Biotin 13.5Sulfo-NHS EsterNoHighHighModerate
Sulfo-NHS-LC-Biotin 22.4Sulfo-NHS EsterNoVery HighVery HighHigh
Biotin-HPDP 29.1PyridyldithiolYesModerateModerateModerate
Biotin-BMCC 29.8MaleimideYesHighHighHigh

Note: Labeling efficiency is a relative measure and can be influenced by factors such as protein concentration, reagent concentration, incubation time, and temperature. The efficiencies listed above are generalizations based on typical experimental outcomes.

Experimental Protocols

Below are detailed methodologies for key experiments involving biotinylation in cell lysates.

Protocol 1: Biotinylation of Cell Surface Proteins using Sulfo-NHS-LC-Biotin
  • Cell Preparation: Culture cells (e.g., HEK293) to 80-90% confluency. Wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.

  • Biotinylation Reaction: Prepare a fresh solution of Sulfo-NHS-LC-Biotin in PBS, pH 8.0, at a concentration of 0.5 mg/mL. Add the biotinylation reagent to the cells and incubate for 30 minutes at 4°C with gentle agitation.

  • Quenching: Aspirate the biotinylation solution and quench the reaction by adding a solution of 100 mM glycine (B1666218) in PBS. Incubate for 15 minutes at 4°C.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Assay: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Analysis: The biotinylated proteins can now be analyzed by Western blotting using streptavidin-HRP or purified using streptavidin-agarose beads.

Protocol 2: Biotinylation of Intracellular Proteins using Biotin-BMCC
  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells in a non-reducing lysis buffer to preserve the integrity of sulfhydryl groups. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Reduction of Disulfide Bonds (Optional): If targeting internal sulfhydryl groups, treat the lysate with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

  • Biotinylation Reaction: Add Biotin-BMCC to the cell lysate at a final concentration of 1-2 mM. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a sulfhydryl-containing compound such as DTT or 2-mercaptoethanol.

  • Analysis: The biotinylated proteins can be detected by Western blot or used for pull-down assays.

Visualizing Biotinylation Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the principles of biotinylation.

G cluster_0 Cell Surface Protein Biotinylation Workflow A Wash Cells with PBS B Incubate with Sulfo-NHS-LC-Biotin A->B C Quench with Glycine B->C D Lyse Cells C->D E Protein Analysis (Western Blot / Pull-down) D->E

Caption: Workflow for labeling cell surface proteins.

G cluster_1 Intracellular Protein Biotinylation Workflow F Harvest and Lyse Cells G Incubate Lysate with Biotin-BMCC F->G H Quench Reaction G->H I Protein Analysis H->I

Caption: Workflow for labeling intracellular proteins.

G cluster_2 Principle of Steric Hindrance Reduction Protein Protein ShortLinker Biotin (Short Linker) Protein->ShortLinker Less Accessible LongLinker Biotin (Long Linker) Protein->LongLinker More Accessible Streptavidin Streptavidin ShortLinker->Streptavidin Hindered Binding LongLinker->Streptavidin Unhindered Binding

Caption: Longer linkers reduce steric hindrance.

Conclusion

A Researcher's Guide to Validating Protein-Protein Interactions Discovered via Biotinylation-Based Proximity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading validation techniques to confirm protein-protein interactions identified through methods utilizing biotin (B1667282) derivatives, such as those employed in Proximity Labeling.

In the quest to unravel complex cellular signaling networks, researchers increasingly rely on powerful proximity labeling (PL) techniques, such as BioID and APEX, which utilize biotin derivatives to map protein-protein interactions (PPIs) in their native cellular environment.[1][2][3] These methods provide a valuable snapshot of the proteomic neighborhood of a protein of interest. However, the nature of proximity labeling, which can identify both direct and indirect interactors, necessitates rigorous validation of the discovered PPIs. This guide provides a comparative overview of common orthogonal methods used to validate these initial findings, offering insights into their principles, performance, and detailed experimental protocols.

Comparative Analysis of PPI Validation Methods

Choosing the appropriate validation method is critical and depends on the nature of the interaction, the required throughput, and the specific biological question being addressed. The following table summarizes the key quantitative and qualitative features of four widely used validation techniques: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).

FeatureCo-immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Bioluminescence Resonance Energy Transfer (BRET)
Interaction Type Primarily detects interactions within a native protein complex. Can be direct or indirect.Detects direct, binary interactions.Detects direct, binary interactions in real-time.Detects direct interactions in living cells.
Affinity Range Detects a wide range of affinities, but may miss transient or weak interactions.Typically detects interactions in the micromolar to nanomolar range.Detects a broad affinity range, from millimolar to nanomolar.[4]Suitable for detecting interactions in close proximity (<10 nm).[5]
Throughput Low to medium.High-throughput screening of libraries is possible.[6][7]Low to medium, depending on the instrument.High-throughput screening is feasible.[8][9]
Environment In vitro or in situ (from cell lysates).In vivo (in yeast nucleus).In vitro (label-free).[1][4]In vivo (in living cells).[5][8]
Quantitative Data Semi-quantitative (Western blot) or quantitative (mass spectrometry).Primarily qualitative (reporter gene activation), but can be semi-quantitative.Provides kinetic and affinity data (KD, kon, koff).[4]Provides a ratiometric signal indicative of interaction strength.[5]
Sensitivity Variable, dependent on antibody quality and interaction strength.Can detect transient interactions but is prone to false positives/negatives.High sensitivity, capable of detecting small amounts of protein.[10]High sensitivity due to low background signal.[11]
Specificity Can be affected by non-specific antibody binding.High rate of false positives and negatives.High specificity, as it directly measures binding.Specificity needs to be validated through controls.[8]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the context of the protein interactions is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a typical validation workflow, a hypothetical signaling pathway, and a decision-making guide for selecting a validation method.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase pl Proximity Labeling (e.g., BioID with biotin derivative) ms Mass Spectrometry (Identification of putative interactors) pl->ms Affinity Purification coip Co-immunoprecipitation ms->coip Confirm in situ interaction y2h Yeast Two-Hybrid ms->y2h Test for direct binary interaction spr Surface Plasmon Resonance ms->spr Quantify binding affinity & kinetics bret Bioluminescence Resonance Energy Transfer ms->bret Confirm in vivo interaction

A typical workflow for validating PPIs discovered via proximity labeling.

signaling_pathway A Protein A (Bait) B Protein B (Validated Interactor) A->B Direct Interaction (Validated) C Protein C B->C Activates D Downstream Effector C->D E Cellular Response D->E

A hypothetical signaling pathway involving a validated PPI.

decision_tree start Need to validate a PPI hit? q1 Is it a direct or indirect interaction? start->q1 q2 Need quantitative binding data? q1->q2 Direct   coip Co-immunoprecipitation q1->coip  Complex/Indirect   q3 Need to confirm in living cells? q2->q3 No spr Surface Plasmon Resonance q2->spr Yes y2h Yeast Two-Hybrid q3->y2h No (in yeast) bret BRET q3->bret Yes

A decision guide for selecting a PPI validation method.

Detailed Experimental Protocols

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein interactions by precipitating a protein of interest ("bait") from a cell lysate, along with any bound interaction partners ("prey").[12]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13][14]

  • Antibody specific to the bait protein.

  • Protein A/G magnetic beads or agarose (B213101) resin.[14]

  • Wash buffer (e.g., PBS or a modified lysis buffer).[15]

  • Elution buffer (e.g., SDS-PAGE loading buffer).

  • Equipment for Western blotting.

Protocol:

  • Cell Lysis: Harvest cells and lyse them on ice using a gentle lysis buffer to maintain protein complexes.[14][16]

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with beads alone and then remove the beads.[13][15]

  • Immunoprecipitation: Add the primary antibody against the bait protein to the cleared lysate and incubate to allow the formation of antigen-antibody complexes.[13]

  • Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.[14]

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[15][16]

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by Western blot using an antibody against the putative interacting protein.[13]

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method used to discover binary protein-protein interactions.[6] It relies on the reconstitution of a functional transcription factor when two proteins of interest interact.[17]

Materials:

  • Yeast strains (e.g., AH109, Y187).

  • Plasmids for "bait" (fused to a DNA-binding domain, e.g., pGBKT7) and "prey" (fused to an activation domain, e.g., pGADT7).

  • Yeast transformation reagents.

  • Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • Reagents for reporter assays (e.g., X-α-Gal).

Protocol:

  • Cloning: Clone the cDNAs for the bait and prey proteins into the respective Y2H vectors.

  • Yeast Transformation: Transform the bait plasmid into one yeast strain and the prey plasmid into another.[17]

  • Mating: Mate the two yeast strains by mixing them on a YPD plate and incubating.[18]

  • Selection: Plate the mated yeast on selective media lacking tryptophan and leucine (B10760876) to select for diploid cells containing both plasmids.

  • Interaction Screening: Plate the diploid yeast on highly selective media (lacking histidine and adenine) to test for interaction. Growth on this media indicates a positive interaction.

  • Reporter Assay: Perform a colorimetric assay (e.g., β-galactosidase assay) to confirm the activation of the reporter gene.[19]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity of a biomolecular interaction.[1][4]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS).

  • Running buffer (e.g., HBS-EP+).

  • Purified "ligand" protein (to be immobilized on the chip).

  • Purified "analyte" protein (to be flowed over the chip).

  • Regeneration solution.

Protocol:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.[20]

  • Ligand Immobilization: Inject the purified ligand protein over the activated surface to covalently attach it to the chip. Deactivate the remaining active groups.[1]

  • Analyte Injection: Inject a series of concentrations of the purified analyte protein over the ligand-immobilized surface.[20]

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

  • Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[20]

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase) and a fluorescent acceptor (e.g., YFP) fused to two proteins of interest.[5]

Materials:

  • Mammalian cell line (e.g., HEK293).

  • Expression vectors for the donor- and acceptor-tagged proteins.

  • Cell transfection reagent.

  • BRET substrate (e.g., coelenterazine).[5]

  • Microplate reader capable of detecting luminescence at two different wavelengths.

Protocol:

  • Cloning: Clone the cDNAs of the proteins of interest into expression vectors containing the donor and acceptor tags.

  • Cell Transfection: Co-transfect the donor and acceptor plasmids into mammalian cells.[5]

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Assay Preparation: Harvest the cells and resuspend them in a suitable buffer.[5]

  • BRET Measurement: Add the BRET substrate to the cell suspension and immediately measure the luminescence at the donor and acceptor emission wavelengths using a microplate reader.[21]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio compared to control conditions indicates a specific interaction.[5]

Conclusion

The validation of protein-protein interactions discovered through biotinylation-based proximity labeling is a critical step in elucidating their biological significance. While proximity labeling provides a powerful discovery engine, the orthogonal validation methods discussed in this guide—Co-IP, Y2H, SPR, and BRET—offer complementary approaches to confirm and characterize these interactions. By carefully selecting the appropriate validation strategy based on the specific research question and the nature of the interaction, researchers can confidently advance their understanding of the intricate protein networks that govern cellular function.

References

Safety Operating Guide

Navigating the Safe Disposal of Biotin-C4-amide-C5-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Biotin-C4-amide-C5-NH2, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Hazard Identification

This compound is categorized as a hazardous substance. According to its Safety Data Sheet, it is associated with the following hazards:

  • GHS07: Harmful

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Due to these potential hazards, direct disposal into general waste or down the drain is strictly prohibited[1][2]. The mandated disposal method is to "Dispose of contents/ container to an approved waste disposal plant"[3].

Personal Protective Equipment (PPE) Requirements:

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesTo shield eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent direct skin contact.
Body Protection Laboratory coatTo protect skin and clothing from spills.

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound in solid, liquid, and contaminated labware forms.

Waste Segregation and Collection

Proper segregation is the first critical step in managing chemical waste[1].

  • Solid Waste: This includes unused or expired this compound powder, as well as contaminated items like weighing paper, pipette tips, and gloves.

    • Procedure: Collect all solid waste in a designated, leak-proof container with a secure lid. This container must be clearly labeled as "Hazardous Waste"[4].

  • Liquid Waste: This category includes solutions containing this compound.

    • Procedure: Collect all liquid waste in a dedicated, screw-cap bottle that is chemically compatible and leak-proof. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.

  • Contaminated Labware: Glassware and other equipment that have come into direct contact with the chemical.

    • Procedure: If reusable, decontaminate glassware by rinsing with an appropriate solvent. The rinsate must be collected and treated as hazardous liquid waste. If disposable, treat it as solid hazardous waste.

Container Labeling

Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance[1][5].

  • Label Contents: The label must include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • An approximate concentration and list of all components in the container (for liquid waste).

    • The date when waste was first added to the container.

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6].

  • Storage Conditions:

    • The SAA should be a secure, designated area away from general lab traffic.

    • Ensure containers are kept securely closed except when adding waste[2].

    • Store in a well-ventilated location.

    • Utilize secondary containment (such as a chemical-resistant tray) to contain potential leaks.

    • Do not store incompatible chemicals together. For instance, keep acids and bases in separate secondary containers[6].

Arranging for Final Disposal

The final step is to coordinate with your institution's certified waste management professionals.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional protocols for waste manifest documentation and pickup requests.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_waste_type Step 1: Segregate Waste cluster_collection Step 2: Collect & Label cluster_storage Step 3: Store Safely cluster_disposal Step 4: Final Disposal start Identify Waste Containing This compound Solid Solid Waste (Unused reagent, contaminated gloves, tips) start->Solid Classify Waste Type Liquid Liquid Waste (Solutions containing the compound) start->Liquid Classify Waste Type Labware Contaminated Labware (Glassware, etc.) start->Labware Classify Waste Type CollectSolid Collect in a labeled, leak-proof solid waste container Solid->CollectSolid CollectLiquid Collect in a labeled, leak-proof liquid waste container Liquid->CollectLiquid Decontaminate Decontaminate or treat as solid waste Labware->Decontaminate Store Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment CollectSolid->Store CollectLiquid->Store Decontaminate->CollectSolid If disposable Decontaminate->CollectLiquid Collect rinsate Disposal Contact EHS or licensed contractor for hazardous waste pickup Store->Disposal

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety and environmental stewardship in their critical research endeavors.

References

Personal protective equipment for handling Biotin-C4-amide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Biotin-C4-amide-C5-NH2 (CAS No. 151294-96-1). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Hazard Summary and PPE Recommendations

Hazard CategoryHazard StatementsPrecautionary StatementsRecommended Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation.P264: Wash hands thoroughly after handling.Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Eye Irritation H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.Eye Protection: Safety glasses with side shields or goggles.
General Handling -P302+P352: IF ON SKIN: Wash with plenty of water.Body Protection: Laboratory coat.
Powder Handling --Respiratory Protection: Use in a well-ventilated area. For weighing or procedures that may generate dust, a respirator (e.g., N95) is recommended.[1]

Operational Plan: Step-by-Step Handling Protocol

This compound is a solid and should be handled with care to avoid dust formation and exposure.

  • Preparation:

    • Ensure a well-ventilated workspace, preferably a chemical fume hood, especially when handling the powdered form.[2]

    • Assemble all necessary equipment (spatulas, weigh boats, tubes, etc.) before handling the compound.

    • Don the appropriate PPE as outlined in Table 1.

  • Weighing and Aliquoting:

    • Handle the solid compound carefully to minimize the generation of dust.

    • Use a dedicated spatula for this compound.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store the compound at 4°C, protected from light.

    • Keep the container tightly sealed when not in use.

  • Spill Management:

    • In case of a solid spill, carefully sweep up the material, avoiding dust formation.

    • For solutions, absorb the spill with an inert material.

    • Place all contaminated cleanup materials into a labeled hazardous waste container.[3]

    • Decontaminate the spill area and equipment.[3]

Disposal Plan

All waste containing this compound, including unused reagent, contaminated solutions, and labware (e.g., pipette tips, gloves), should be treated as chemical waste.

  • Waste Segregation:

    • Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3][4]

    • Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Final Disposal:

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[2][3]

    • Do not dispose of this compound down the drain.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Well-Ventilated Workspace prep1->prep2 weigh Weigh Solid Compound prep2->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.